molecular formula C6H14O11P2 B15574144 2,5-Anhydro-D-glucitol-1,6-diphosphate

2,5-Anhydro-D-glucitol-1,6-diphosphate

Número de catálogo: B15574144
Peso molecular: 324.12 g/mol
Clave InChI: WSMBXSQDFPTODV-AMVSKUEXSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2,5-Anhydro-D-glucitol-1,6-diphosphate is a useful research compound. Its molecular formula is C6H14O11P2 and its molecular weight is 324.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C6H14O11P2

Peso molecular

324.12 g/mol

Nombre IUPAC

[(2S,3R,5R)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C6H14O11P2/c7-5-3(1-15-18(9,10)11)17-4(6(5)8)2-16-19(12,13)14/h3-8H,1-2H2,(H2,9,10,11)(H2,12,13,14)/t3-,4+,5-,6?/m0/s1

Clave InChI

WSMBXSQDFPTODV-AMVSKUEXSA-N

Origen del producto

United States

Foundational & Exploratory

The Biochemical Nexus: A Technical Guide to 2,5-Anhydro-D-glucitol-1,6-diphosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Anhydro-D-glucitol-1,6-diphosphate (2,5-AGDP) is a synthetic bisphosphorylated carbohydrate that serves as a structural analog of the key glycolytic intermediate, fructose-1,6-bisphosphate. Its significance in biochemical research lies in its ability to modulate the activity of critical enzymes within the central carbon metabolism, particularly in the pathways of glycolysis and gluconeogenesis. This technical guide provides an in-depth exploration of the biochemical role of 2,5-AGDP, presenting available quantitative data, detailed experimental protocols for the study of its enzymatic interactions, and visual representations of its metabolic influence. Due to the limited availability of specific kinetic data for 2,5-AGDP, this guide also incorporates data from its close structural analog, 2,5-anhydro-D-mannitol-1,6-bisphosphate, to provide a more comprehensive understanding of its probable enzymatic effects.

Biochemical Role of this compound

This compound functions as a modulator of key regulatory enzymes in carbohydrate metabolism. Its primary roles identified to date include:

  • Inhibition of Phosphofructokinase (PFK) : 2,5-AGDP is recognized as an effective competitive inhibitor of phosphofructokinase, a rate-limiting enzyme in glycolysis.[1] By competing with the natural substrate, fructose-6-phosphate, 2,5-AGDP can attenuate the glycolytic flux. This inhibitory action makes it a valuable tool for studying the regulation of glycolysis and a potential lead compound for therapeutic interventions in diseases characterized by upregulated glycolysis, such as cancer.[2]

  • Activation of Pyruvate (B1213749) Kinase : In contrast to its inhibitory effect on PFK, 2,5-AGDP acts as a moderate stimulant of yeast Pyruvate Kinase.[2][3][4] Pyruvate kinase catalyzes the final, irreversible step of glycolysis, converting phosphoenolpyruvate (B93156) to pyruvate with the generation of ATP. The activation of pyruvate kinase by 2,5-AGDP suggests a complex regulatory role, where it may influence the lower part of the glycolytic pathway. It is considered an analog of the potent allosteric activator of Pyruvate Kinase 1, 2,5-anhydro-D-mannitol 1,6-bisphosphate.[2][3][4]

  • Potential Inhibition of Fructose-1,6-bisphosphatase : As a structural analog of fructose-1,6-bisphosphate, 2,5-AGDP is anticipated to act as an inhibitor of fructose-1,6-bisphosphatase (FBPase), a key regulatory enzyme in gluconeogenesis. While direct kinetic data for 2,5-AGDP is scarce, studies on its analog, 2,5-anhydro-D-mannitol-1,6-bisphosphate, have demonstrated potent inhibition of FBPase. This suggests that 2,5-AGDP could play a role in suppressing hepatic glucose production.

The dual action of inhibiting a key glycolytic enzyme (PFK) and potentially activating another (pyruvate kinase), while also possibly inhibiting a key gluconeogenic enzyme (FBPase), positions 2,5-AGDP as a molecule of significant interest for dissecting the intricate regulation of central carbon metabolism.

Quantitative Data

Specific kinetic data for this compound is not extensively available in the public domain. However, the kinetic parameters for its close analog, 2,5-anhydro-D-mannitol-1,6-bisphosphate , provide valuable insights into its likely interactions with key metabolic enzymes.

EnzymeOrganism/TissueEffector MoleculeEffectKinetic ParameterValue
Pyruvate KinaseRabbit Liver2,5-anhydro-D-mannitol 1,6-bisphosphateActivationApparent Kα9.5 ± 0.9 µM
Fructose-1,6-bisphosphataseRabbit Liver2,5-anhydro-D-mannitol 1,6-bisphosphateInhibitionApparent Ki3.6 ± 0.3 µM
Glycogen PhosphorylaseRat Liver2,5-anhydro-D-mannitol 1-phosphateInhibitionApparent Ki0.66 ± 0.09 mM
PhosphoglucomutaseRat Liver2,5-anhydro-D-mannitol 1-phosphateInhibitionApparent Ki2.8 ± 0.2 mM
PhosphoglucomutaseRat Liver2,5-anhydro-D-mannitol 1,6-bisphosphateActivationApparent Kα7.0 ± 0.5 µM

Experimental Protocols

Synthesis of this compound

A detailed, publicly available, and validated chemical synthesis protocol for this compound is not readily found in the scientific literature. However, a conceptual approach can be derived from the synthesis of related anhydro sugar phosphates. One described method for a similar compound involves the reduction of a diphosphorylated ketose precursor. For instance, the synthesis of 2,5-anhydro-D-mannitol/glucitol di-phosphate has been reported from neokestose-1,6-diphosphate isolated from bananas, followed by reduction with sodium borohydride (B1222165) in an alkaline solution.[5] This suggests a potential, though unverified, strategy starting from a suitably protected and phosphorylated glucitol precursor, followed by intramolecular cyclization to form the anhydro ring and subsequent deprotection.

Enzymatic Assay for Phosphofructokinase (PFK) Inhibition

This protocol is adapted from standard coupled-enzyme assays for PFK activity.

Principle: The activity of PFK is measured by coupling the production of ADP to the oxidation of NADH via the sequential action of aldolase, triosephosphate isomerase, and glycerol-3-phosphate dehydrogenase. The decrease in absorbance at 340 nm due to NADH oxidation is monitored spectrophotometrically.

Reagents:

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 5 mM MgCl₂, 1 mM EDTA, and 0.2 mM NADH.

  • Coupling Enzymes: Aldolase (1 U/mL), triosephosphate isomerase (5 U/mL), and glycerol-3-phosphate dehydrogenase (1 U/mL) in assay buffer.

  • Substrates: 50 mM ATP and 50 mM Fructose-6-phosphate (F6P).

  • Inhibitor: this compound (2,5-AGDP) at various concentrations.

  • Enzyme: Purified Phosphofructokinase.

Procedure:

  • Prepare a reaction mixture containing assay buffer, coupling enzymes, ATP, and NADH.

  • Add varying concentrations of 2,5-AGDP to the reaction mixture.

  • Initiate the reaction by adding F6P.

  • Immediately before adding PFK, add the enzyme to the mixture and start monitoring the decrease in absorbance at 340 nm at a constant temperature (e.g., 30 °C).

  • The rate of NADH oxidation is proportional to the PFK activity.

  • To determine the type of inhibition and the Ki value, perform the assay with varying concentrations of both F6P and 2,5-AGDP and analyze the data using Lineweaver-Burk or Dixon plots.

Enzymatic Assay for Pyruvate Kinase (PK) Activation

This protocol is based on a standard lactate (B86563) dehydrogenase (LDH)-coupled assay for PK activity.

Principle: The production of pyruvate by PK is coupled to the oxidation of NADH by LDH. The rate of decrease in absorbance at 340 nm is proportional to the PK activity.

Reagents:

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 100 mM KCl and 5 mM MgCl₂.

  • Coupling Enzyme: Lactate dehydrogenase (LDH) (10 U/mL) in assay buffer.

  • Substrates: 100 mM ADP and 50 mM Phosphoenolpyruvate (PEP).

  • Cofactor: 10 mM NADH.

  • Activator: this compound (2,5-AGDP) at various concentrations.

  • Enzyme: Purified Pyruvate Kinase.

Procedure:

  • Prepare a reaction mixture in a cuvette containing assay buffer, ADP, PEP, NADH, and LDH.

  • Add varying concentrations of 2,5-AGDP to the reaction mixture.

  • Equilibrate the mixture at the desired temperature (e.g., 25 °C).

  • Initiate the reaction by adding a small volume of purified pyruvate kinase.

  • Monitor the decrease in absorbance at 340 nm over time.

  • The rate of the reaction is calculated from the linear portion of the absorbance curve.

  • To determine the activation constant (Kα), perform the assay at various concentrations of 2,5-AGDP and analyze the data using appropriate kinetic models.

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language for Graphviz, illustrate the key regulatory points in glycolysis and gluconeogenesis and the proposed sites of action for this compound.

Glycolysis_Regulation Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P F6P Fructose-6-Phosphate G6P->F6P PFK Phosphofructokinase (PFK) F6P->PFK F16BP Fructose-1,6-Bisphosphate DHAP_G3P DHAP / G3P F16BP->DHAP_G3P PEP Phosphoenolpyruvate DHAP_G3P->PEP PK Pyruvate Kinase (PK) PEP->PK Pyruvate Pyruvate PFK->F16BP PK->Pyruvate AGDP 2,5-Anhydro-D-glucitol- 1,6-diphosphate AGDP->PFK AGDP->PK

Caption: Regulation of Glycolysis by 2,5-AGDP.

Gluconeogenesis_Regulation Pyruvate_Lactate Pyruvate / Lactate Oxaloacetate Oxaloacetate Pyruvate_Lactate->Oxaloacetate PEP Phosphoenolpyruvate Oxaloacetate->PEP F16BP Fructose-1,6-Bisphosphate PEP->F16BP FBPase Fructose-1,6-bisphosphatase (FBPase) F16BP->FBPase F6P Fructose-6-Phosphate G6P Glucose-6-Phosphate F6P->G6P Glucose Glucose G6P->Glucose FBPase->F6P AGDP_analog 2,5-Anhydro-D-mannitol- 1,6-bisphosphate (Analog of 2,5-AGDP) AGDP_analog->FBPase

Caption: Potential Regulation of Gluconeogenesis by an Analog of 2,5-AGDP.

Experimental_Workflow_PFK_Inhibition cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prepare Reagents Prepare Assay Buffer, Coupling Enzymes, Substrates Mix Components Combine Assay Buffer, Coupling Enzymes, ATP, NADH, and 2,5-AGDP Prepare Reagents->Mix Components Prepare Inhibitor Prepare 2,5-AGDP Stock Solutions Prepare Inhibitor->Mix Components Initiate Reaction Add F6P and PFK Mix Components->Initiate Reaction Monitor Absorbance Measure A340 over time Initiate Reaction->Monitor Absorbance Calculate Rates Determine Initial Reaction Velocities Monitor Absorbance->Calculate Rates Kinetic Plots Generate Lineweaver-Burk or Dixon Plots Calculate Rates->Kinetic Plots Determine Ki Calculate Inhibition Constant (Ki) Kinetic Plots->Determine Ki

Caption: Experimental Workflow for PFK Inhibition Assay.

References

Synthesis and Characterization of 2,5-Anhydro-D-glucitol-1,6-diphosphate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2,5-Anhydro-D-glucitol-1,6-diphosphate, a significant signaling molecule and enzyme regulator. This document details its chemical properties, outlines known synthetic methodologies, and describes analytical techniques for its characterization. Furthermore, it explores its biological role, particularly as a competitive inhibitor of phosphofructokinase (PFK) and a modulator of pyruvate (B1213749) kinase (PK), highlighting its potential as a therapeutic target. Experimental protocols and data are presented to aid researchers in the study of this compound.

Introduction

This compound is a furanose analog of fructose-1,6-bisphosphate that plays a crucial role in cellular metabolism. Its rigid five-membered ring structure makes it a valuable tool for probing the active sites of glycolytic enzymes. As a known inhibitor of phosphofructokinase and a modulator of other metabolic enzymes, it has garnered interest in the fields of biochemistry and drug development, particularly in the context of cancer metabolism.[1][2] This guide aims to consolidate the current knowledge on the synthesis and characterization of this important molecule.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

PropertyValue
CAS Number 4429-47-4
Molecular Formula C₆H₁₄O₁₁P₂
Molecular Weight 324.12 g/mol
Appearance Colorless to light yellow oil
Storage -20°C for long-term storage
Solubility Soluble in water and methanol (B129727)

Synthesis Methodologies

The synthesis of this compound can be approached through several routes, typically involving the formation of the 2,5-anhydro-D-glucitol core followed by phosphorylation.

Synthesis of the 2,5-Anhydro-D-glucitol Core

Two primary strategies for the synthesis of the unphosphorylated core, 2,5-anhydro-D-glucitol, have been reported:

  • From Protected Monosaccharides: A common approach involves the use of protected D-glucose or D-mannose as starting materials. A key step in this synthesis is an intramolecular cyclization reaction, specifically a nucleophilic attack by a benzyl (B1604629) ether on an activated alcohol, to form the characteristic furanose ring.

  • Via Diepoxide Cyclization: An alternative method starts with a D-mannitol derivative. This precursor is converted to a diepoxide, which then undergoes intramolecular cyclization to yield the 2,5-anhydro-D-glucitol core.[1][3] This reaction can be facilitated by ammonium (B1175870) formate (B1220265) in methanol under microwave irradiation.[1]

Phosphorylation

Once the 2,5-anhydro-D-glucitol core is obtained, the final step is phosphorylation at the 1 and 6 positions.

  • Enzymatic Phosphorylation: A reported method for the phosphorylation of 2,5-anhydro-D-glucitol utilizes yeast hexokinase in the presence of ATP.[4]

Purification

Purification of the final product is crucial to remove starting materials, byproducts, and excess reagents. A common method for purifying phosphorylated carbohydrates is ion-exchange chromatography. For instance, a Dowex-1-X8-borate column can be employed for the purification of the phosphorylated product.[4]

Experimental Protocols

Generalized Protocol for Enzymatic Phosphorylation of 2,5-Anhydro-D-glucitol

This protocol is based on the use of hexokinase for phosphorylation.

Materials:

  • 2,5-Anhydro-D-glucitol

  • ATP (Adenosine triphosphate)

  • Yeast Hexokinase

  • MgCl₂

  • Triethanolamine-HCl buffer (pH 7.5)

  • Dowex-1-X8-borate resin for purification

  • Ammonium tetraborate (B1243019) solution for elution

Procedure:

  • Prepare a reaction mixture containing 2,5-anhydro-D-glucitol, ATP, MgCl₂, and yeast hexokinase in triethanolamine-HCl buffer.[4]

  • Incubate the reaction mixture, allowing the enzymatic phosphorylation to proceed. The reaction time will need to be optimized.

  • Monitor the reaction progress using a suitable analytical technique, such as TLC or HPLC.

  • Once the reaction is complete, adjust the pH of the solution to 8.0 with dilute NH₄OH.[4]

  • Load the reaction mixture onto a pre-equilibrated Dowex-1-X8-borate column.[4]

  • Elute the column with a gradient of ammonium tetraborate to separate the diphosphate (B83284) product from unreacted starting material and monophosphorylated intermediates.[4]

  • Collect and pool the fractions containing the desired product.

  • Desalt the pooled fractions to obtain the purified this compound.

Generalized Protocol for Phosphofructokinase Inhibition Assay

This protocol describes a general method to assess the inhibitory effect of this compound on PFK activity.

Materials:

  • Phosphofructokinase (PFK) enzyme

  • Fructose-6-phosphate (F6P, substrate)

  • ATP (substrate)

  • NADH

  • Aldolase, triosephosphate isomerase, and glycerol-3-phosphate dehydrogenase (coupling enzymes)

  • This compound (inhibitor)

  • Assay buffer (e.g., Tris-HCl with MgCl₂ and DTT)

  • Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a series of dilutions of this compound.

  • In a multi-well plate or cuvettes, prepare reaction mixtures containing the assay buffer, ATP, NADH, and the coupling enzymes.

  • Add the various concentrations of the inhibitor to the respective wells/cuvettes.

  • Initiate the reaction by adding F6P and PFK.

  • Immediately monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.

  • Calculate the initial reaction rates for each inhibitor concentration.

  • Determine the IC₅₀ value and the mode of inhibition (e.g., competitive) by plotting the data using appropriate kinetic models (e.g., Lineweaver-Burk plot).

Generalized Protocol for Pyruvate Kinase Activity Assay

This protocol outlines a method to measure the stimulatory effect of this compound on yeast pyruvate kinase.

Materials:

  • Yeast Pyruvate Kinase (PK)

  • Phosphoenolpyruvate (PEP, substrate)

  • ADP (substrate)

  • NADH

  • Lactate dehydrogenase (LDH, coupling enzyme)

  • This compound (activator)

  • Assay buffer (e.g., Tris-HCl with MgCl₂, KCl)

  • Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a series of dilutions of this compound.

  • In a multi-well plate or cuvettes, prepare reaction mixtures containing the assay buffer, ADP, NADH, and LDH.

  • Add the various concentrations of the activator to the respective wells/cuvettes.

  • Initiate the reaction by adding PEP and PK.

  • Immediately monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.

  • Calculate the initial reaction rates for each activator concentration.

  • Analyze the data to determine the extent of activation.

Characterization Data

Comprehensive characterization is essential to confirm the identity and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to be consistent with the structure, showing signals corresponding to the protons on the furanose ring and the methylene (B1212753) groups adjacent to the phosphate (B84403) moieties.

  • ³¹P NMR: Phosphorus NMR is a crucial technique to confirm the presence and chemical environment of the two phosphate groups.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation analysis. Negative ion mass spectrometry has been successfully used for the characterization of this compound.[6]

IonExpected m/z
[M-H]⁻323.00
[M-2H]²⁻161.00

Biological Activity and Signaling Pathways

This compound is a known regulator of key enzymes in glycolysis.

Inhibition of Phosphofructokinase (PFK)

This compound acts as an effective competitive inhibitor of phosphofructokinase.[7] By binding to the active site, it prevents the binding of the natural substrate, fructose-6-phosphate, thereby downregulating the glycolytic flux.

Activation of Pyruvate Kinase (PK)

This compound is a moderate stimulant of yeast pyruvate kinase.[8][9][10] It serves as an analog of the potent allosteric activator, fructose-1,6-bisphosphate.

Role in Metabolic Stress

Recent studies have shown that this compound is involved in cellular responses to metabolic stress. Its regulatory effects on long-chain fatty acid oxidation and redox balance are dependent on AMP-activated protein kinase (AMPK).[11]

Visualizations

Experimental Workflow for Synthesis and Purification

G Synthesis and Purification Workflow cluster_synthesis Synthesis cluster_purification Purification start Protected D-Glucose/Mannose or D-Mannitol Derivative cyclization Intramolecular Cyclization start->cyclization core 2,5-Anhydro-D-glucitol cyclization->core phosphorylation Enzymatic Phosphorylation (Yeast Hexokinase, ATP) core->phosphorylation crude Crude this compound phosphorylation->crude chromatography Ion-Exchange Chromatography (Dowex-1-X8-borate) crude->chromatography desalting Desalting chromatography->desalting pure Pure this compound desalting->pure

Caption: Workflow for the synthesis and purification of this compound.

Signaling Pathway of PFK Inhibition

G Mechanism of PFK Inhibition F6P Fructose-6-Phosphate PFK Phosphofructokinase (PFK) F6P->PFK Binds to active site F16BP Fructose-1,6-Bisphosphate PFK->F16BP Catalyzes inhibitor This compound inhibitor->PFK Competitively binds to active site

Caption: Competitive inhibition of Phosphofructokinase by this compound.

Logical Relationship in Metabolic Stress Response

G Role in Metabolic Stress Response inhibitor This compound PFKP PFKP inhibitor->PFKP Inhibits AMPK AMPK PFKP->AMPK Interacts with response Regulation of: - Long-chain fatty acid oxidation - Redox balance AMPK->response Mediates

Caption: AMPK-dependent role of this compound in metabolic stress.

Conclusion

This compound is a molecule of significant interest for its role in regulating central carbon metabolism. This guide has provided an overview of its synthesis, characterization, and biological functions. While the synthesis can be challenging, the methodologies outlined provide a solid foundation for its preparation in a research setting. The detailed characterization data and experimental protocols will be valuable for researchers investigating the roles of this molecule in various biological processes and for those in the field of drug development exploring its therapeutic potential. Further research to develop more detailed and optimized synthetic protocols is warranted to facilitate broader access to this important research tool.

References

2,5-Anhydro-D-glucitol-1,6-diphosphate: A Competitive Inhibitor of Phosphofructokinase

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Phosphofructokinase (PFK)

Phosphofructokinase-1 (PFK-1) is a key regulatory enzyme (EC 2.7.1.11) in the glycolytic pathway.[1] It catalyzes the irreversible phosphorylation of fructose-6-phosphate (B1210287) (F6P) to fructose-1,6-bisphosphate (F1,6BP), a committed step in glycolysis.[1] This reaction consumes one molecule of ATP and is a major control point for the overall rate of glucose breakdown in the cell.[2]

The activity of PFK-1 is intricately regulated by the cell's energy status. High levels of ATP, a sign of abundant energy, allosterically inhibit PFK-1, thereby slowing down glycolysis.[1] Conversely, high levels of AMP and ADP, indicators of low energy, act as allosteric activators, stimulating the enzyme and increasing the rate of glycolysis.[2] Citrate, an intermediate in the citric acid cycle, also acts as an allosteric inhibitor, signaling that the cell's biosynthetic needs are being met.[1]

2,5-Anhydro-D-glucitol-1,6-diphosphate (AHGDP) as a PFK Inhibitor

This compound is recognized as an effective competitive inhibitor of phosphofructokinase.[3] As a competitive inhibitor, AHGDP likely possesses a molecular structure that resembles the natural substrate of PFK, fructose-6-phosphate, allowing it to bind to the enzyme's active site. This binding event prevents the substrate from accessing the active site, thereby inhibiting the enzymatic reaction.

Mechanism of Action

The competitive inhibition mechanism implies that the binding of AHGDP to the PFK active site is mutually exclusive with the binding of fructose-6-phosphate. Increasing the concentration of the substrate (F6P) can overcome the inhibition by AHGDP, a hallmark of competitive inhibition. This mode of action makes AHGDP a valuable tool for studying the structure and function of the PFK active site and for investigating the consequences of PFK inhibition on cellular metabolism.

Quantitative Data on PFK Inhibition

A thorough review of the existing scientific literature did not yield specific quantitative data, such as IC50 or Ki values, for the inhibition of phosphofructokinase by this compound. The following table is provided as a template for researchers to populate with experimentally determined values.

InhibitorEnzyme SourceInhibition TypeKi (Inhibition Constant)IC50 (Half-maximal inhibitory concentration)Reference
This compoundData not availableCompetitiveData not availableData not available
ATP (Allosteric Inhibitor)VariousAllostericData not availableData not available[1]
Citrate (Allosteric Inhibitor)VariousAllostericData not availableData not available[1]

Experimental Protocols

Synthesis of this compound
  • Preparation of a 2,5-Anhydro-D-glucitol scaffold: This could potentially be achieved through the chemical modification of D-glucose or a related derivative to form the anhydro ring structure.

  • Phosphorylation: The hydroxyl groups at the 1 and 6 positions of the anhydro-sugar would then be phosphorylated. This can be accomplished using various phosphorylating agents in organic synthesis or through enzymatic phosphorylation using specific kinases.

  • Purification: The final product would require purification, likely using chromatographic techniques such as ion-exchange chromatography, to isolate the desired diphosphate (B83284) compound.

Researchers aiming to synthesize this compound would need to develop and validate a specific synthetic route based on established carbohydrate chemistry principles.[4]

Phosphofructokinase Activity Assay (Coupled Spectrophotometric Assay)

This protocol describes a common method for measuring PFK activity, which can be adapted to determine the inhibitory potential of compounds like AHGDP. The assay couples the production of ADP from the PFK reaction to the oxidation of NADH, which can be monitored as a decrease in absorbance at 340 nm.[5]

Materials:

  • Tris-HCl buffer (pH 8.0)

  • MgCl2

  • KCl

  • Dithiothreitol (DTT)

  • ATP

  • Fructose-6-phosphate (F6P)

  • Phosphoenolpyruvate (PEP)

  • NADH

  • Pyruvate (B1213749) kinase (PK)

  • Lactate (B86563) dehydrogenase (LDH)

  • Purified phosphofructokinase-1

  • This compound (inhibitor)

  • 96-well microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture: In a microcentrifuge tube, prepare a reaction mixture containing Tris-HCl buffer, MgCl2, KCl, DTT, ATP, PEP, and NADH.

  • Add coupling enzymes: Add pyruvate kinase and lactate dehydrogenase to the reaction mixture.

  • Prepare inhibitor dilutions: Prepare a series of dilutions of AHGDP in the assay buffer.

  • Set up the assay plate:

    • Control wells: Add the reaction mixture and a known amount of PFK enzyme.

    • Inhibitor wells: Add the reaction mixture, PFK enzyme, and varying concentrations of the AHGDP inhibitor.

    • Blank wells: Add the reaction mixture and buffer instead of the PFK enzyme.

  • Initiate the reaction: Start the reaction by adding the substrate, fructose-6-phosphate, to all wells.

  • Monitor absorbance: Immediately place the microplate in a spectrophotometer and measure the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 37°C).

  • Data analysis:

    • Calculate the initial reaction velocity for each well from the linear portion of the absorbance vs. time plot.

    • Plot the reaction velocity as a function of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

    • To determine the Ki and the type of inhibition, the assay should be repeated with varying concentrations of both the substrate (F6P) and the inhibitor (AHGDP). The data can then be analyzed using Lineweaver-Burk or other kinetic plots.

Visualizations

Glycolytic Pathway and PFK Regulation

Glycolysis Glucose Glucose Hexokinase Hexokinase Glucose->Hexokinase G6P Glucose-6-phosphate F6P Fructose-6-phosphate G6P->F6P PFK1 Phosphofructokinase-1 (PFK-1) F6P->PFK1 F16BP Fructose-1,6-bisphosphate Aldolase Aldolase F16BP->Aldolase DHAP DHAP G3P Glyceraldehyde-3-phosphate DHAP->G3P FurtherSteps Further Glycolytic Steps G3P->FurtherSteps Pyruvate Pyruvate Hexokinase->G6P PFK1->F16BP Aldolase->DHAP Aldolase->G3P FurtherSteps->Pyruvate ATP_inhibitor ATP ATP_inhibitor->PFK1 Inhibits Citrate Citrate Citrate->PFK1 Inhibits AMP_activator AMP AMP_activator->PFK1 Activates PFK_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Reagents Prepare Assay Buffer and Reagents Setup_Plate Set up 96-well Plate (Controls, Blanks, Inhibitor Concentrations) Prep_Reagents->Setup_Plate Prep_Enzyme Prepare PFK Enzyme Solution Add_Enzyme Add PFK Enzyme to Wells Prep_Enzyme->Add_Enzyme Prep_Inhibitor Prepare Serial Dilutions of AHGDP Prep_Inhibitor->Setup_Plate Setup_Plate->Add_Enzyme Start_Reaction Initiate Reaction with Fructose-6-Phosphate Add_Enzyme->Start_Reaction Monitor_Absorbance Monitor Absorbance at 340 nm Start_Reaction->Monitor_Absorbance Calc_Velocity Calculate Initial Reaction Velocities Monitor_Absorbance->Calc_Velocity Plot_Data Plot Velocity vs. Inhibitor Concentration Calc_Velocity->Plot_Data Determine_IC50 Determine IC50 Value Plot_Data->Determine_IC50 Kinetic_Analysis Perform Kinetic Analysis (e.g., Lineweaver-Burk Plot) Plot_Data->Kinetic_Analysis Competitive_Inhibition E Enzyme (PFK) ES Enzyme-Substrate Complex E->ES + S EI Enzyme-Inhibitor Complex E->EI + I S Substrate (F6P) I Inhibitor (AHGDP) ES->E - S P Product (F1,6BP) ES->P k_cat EI->E - I Note In competitive inhibition, the inhibitor (I) binds to the free enzyme (E), preventing the substrate (S) from binding. The formation of the Enzyme-Inhibitor (EI) complex reduces the concentration of free enzyme available to bind the substrate, thus slowing the reaction rate.

References

An In-depth Technical Guide to the Metabolic Pathway of 2,5-Anhydro-D-glucitol-1,6-diphosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Anhydro-D-glucitol-1,6-diphosphate (AHGDP) is a pivotal intracellular signaling molecule implicated in the regulation of core metabolic pathways, particularly glycolysis. Its structural similarity to fructose-1,6-bisphosphate allows it to function as a modulator of key glycolytic enzymes, positioning it as a molecule of significant interest in metabolic research and as a potential therapeutic target, especially in oncology. This technical guide provides a comprehensive overview of the current understanding of the metabolic pathway of AHGDP, including its interactions with key enzymes, and presents detailed experimental protocols for its study.

Core Metabolic Interactions of this compound

While a complete and dedicated metabolic pathway for the biosynthesis and degradation of AHGDP in vivo remains to be fully elucidated, its significant interactions with central glycolytic enzymes are well-documented. AHGDP primarily exerts its influence as a competitive inhibitor of Phosphofructokinase (PFK) and as an allosteric activator of Pyruvate (B1213749) Kinase (PK).

Interaction with Phosphofructokinase (PFK)

AHGDP acts as an effective competitive inhibitor of Phosphofructokinase (PFK), a key regulatory enzyme in glycolysis.[1] By binding to the active site of PFK, AHGDP competes with the natural substrate, fructose-6-phosphate, thereby hindering the production of fructose-1,6-bisphosphate and slowing down the glycolytic flux. This inhibitory action underscores the potential of AHGDP and its analogs as tools to modulate cellular energy metabolism.

Interaction with Pyruvate Kinase (PK)

In contrast to its effect on PFK, AHGDP has been identified as a stimulator of yeast Pyruvate Kinase.[2][3] It serves as an analog of 2,5-anhydro-D-mannitol 1,6-bisphosphate, which is a potent allosteric activator of Pyruvate Kinase 1.[2] This activation of the final rate-limiting step of glycolysis suggests a complex regulatory role for AHGDP, potentially redirecting metabolic intermediates under specific cellular conditions.

Putative Metabolic Pathway of this compound

Based on available literature, a putative pathway for the formation of AHGDP can be proposed, originating from its monophosphorylated precursor.

Biosynthesis: It is suggested that 2,5-Anhydro-D-glucitol-6-phosphate can be produced by the enzyme phosphofructokinase. While the direct enzymatic synthesis of AHGDP from a precursor has not been definitively established in vivo, a plausible subsequent phosphorylation of 2,5-anhydro-D-glucitol-6-phosphate at the C1 position by a kinase could lead to the formation of the diphosphate (B83284) compound.

Degradation: The enzymatic degradation of AHGDP is currently not well understood. It is hypothesized that phosphatases may play a role in its dephosphorylation, returning it to its monophosphorylated or unphosphorylated form.

Below is a diagram illustrating the proposed metabolic interactions of AHGDP.

Proposed metabolic interactions of this compound.

Quantitative Data

Currently, specific kinetic parameters (Km, Vmax, Ki) for the interaction of AHGDP with PFK and PK are not extensively reported in the literature. However, related studies on similar fructose (B13574) analogs provide a basis for understanding its potential potency. The Ki for the known fructose-1,6-bisphosphate aldolase (B8822740) inhibitors, 2,5-anhydro-D-mannitol and 2,5-anhydro-D-glucitol, are in the range of 10⁻³ mM.[4]

CompoundEnzymeInteraction TypeKi/KaReference
This compoundPhosphofructokinaseCompetitive InhibitionNot Reported[1]
This compoundPyruvate Kinase (yeast)StimulationNot Reported[2][3]
2,5-Anhydro-D-mannitol / 2,5-Anhydro-D-glucitolFructose-1,6-bisphosphate AldolaseInhibition~10⁻³ mM[4]

Experimental Protocols

Protocol 1: Assay for Phosphofructokinase Inhibition by AHGDP

This protocol is adapted from standard coupled-enzyme assays for PFK activity.

Principle: The activity of PFK is measured by coupling the production of ADP to the oxidation of NADH, which can be monitored spectrophotometrically at 340 nm. The inhibition by AHGDP is determined by measuring the decrease in PFK activity in its presence.

Materials:

  • Tris-HCl buffer (pH 8.0)

  • Fructose-6-phosphate (F6P)

  • ATP

  • MgCl₂

  • NADH

  • Aldolase

  • Triosephosphate isomerase (TPI)

  • Glycerol-3-phosphate dehydrogenase (GDH)

  • Purified Phosphofructokinase (PFK)

  • This compound (AHGDP)

  • 96-well microplate

  • Microplate reader capable of reading absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, NADH, ATP, aldolase, TPI, and GDH.

  • Prepare serial dilutions of AHGDP.

  • In a 96-well plate, add the reaction mixture to each well.

  • Add varying concentrations of AHGDP to the respective wells. Include a control with no AHGDP.

  • Initiate the reaction by adding F6P to all wells.

  • Immediately place the plate in the microplate reader and measure the decrease in absorbance at 340 nm over time.

  • The rate of NADH oxidation is proportional to the PFK activity.

  • Calculate the percentage of inhibition for each concentration of AHGDP and determine the IC₅₀ value.

PFK_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement & Analysis prep_reagents Prepare Reaction Mix (Buffer, MgCl2, NADH, ATP, Coupling Enzymes) add_mix Add Reaction Mix to 96-well Plate prep_reagents->add_mix prep_ahgdp Prepare Serial Dilutions of AHGDP add_ahgdp Add AHGDP Dilutions to Wells prep_ahgdp->add_ahgdp add_mix->add_ahgdp add_f6p Initiate Reaction with F6P add_ahgdp->add_f6p read_abs Measure Absorbance at 340 nm (Kinetic) add_f6p->read_abs calculate Calculate % Inhibition and IC50 read_abs->calculate

Workflow for PFK inhibition assay.
Protocol 2: Assay for Pyruvate Kinase Activation by AHGDP

This protocol is based on a coupled-enzyme assay to measure pyruvate kinase activity.

Principle: The activity of pyruvate kinase is determined by coupling the production of pyruvate to the oxidation of NADH in the presence of lactate (B86563) dehydrogenase (LDH), which is monitored at 340 nm. The activation by AHGDP is measured as an increase in PK activity.

Materials:

  • HEPES or Imidazole-HCl buffer (pH 7.5-7.6)

  • Phosphoenolpyruvate (PEP)

  • ADP

  • MgCl₂

  • KCl

  • NADH

  • Lactate dehydrogenase (LDH)

  • Purified Pyruvate Kinase (PK)

  • This compound (AHGDP)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing buffer, MgCl₂, KCl, NADH, ADP, and LDH.

  • Prepare serial dilutions of AHGDP.

  • In a 96-well plate, add the reaction mixture to each well.

  • Add varying concentrations of AHGDP to the respective wells. Include a control with no AHGDP.

  • Initiate the reaction by adding PEP to all wells.

  • Immediately measure the decrease in absorbance at 340 nm over time.

  • The rate of NADH oxidation is proportional to the PK activity.

  • Calculate the fold activation for each concentration of AHGDP.

PK_Activation_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement & Analysis prep_reagents Prepare Reaction Mix (Buffer, MgCl2, KCl, NADH, ADP, LDH) add_mix Add Reaction Mix to 96-well Plate prep_reagents->add_mix prep_ahgdp Prepare Serial Dilutions of AHGDP add_ahgdp Add AHGDP Dilutions to Wells prep_ahgdp->add_ahgdp add_mix->add_ahgdp add_pep Initiate Reaction with PEP add_ahgdp->add_pep read_abs Measure Absorbance at 340 nm (Kinetic) add_pep->read_abs calculate Calculate Fold Activation read_abs->calculate

Workflow for PK activation assay.

Conclusion and Future Directions

This compound is a fascinating molecule with a clear modulatory role in glycolysis. Its inhibitory effect on PFK and stimulatory effect on PK suggest a complex interplay in regulating cellular energy metabolism. The higher concentrations of AHGDP observed in cancer cells highlight its potential as a biomarker and a target for therapeutic intervention.[5]

Future research should focus on elucidating the complete metabolic pathway of AHGDP, including the identification and characterization of the enzymes responsible for its synthesis and degradation. Determining the precise kinetic parameters of AHGDP with its target enzymes will be crucial for understanding its physiological significance. Furthermore, exploring the broader signaling implications of AHGDP beyond glycolysis may reveal novel regulatory networks and therapeutic opportunities. The development of specific analytical methods, such as LC-MS/MS, for the sensitive and accurate quantification of AHGDP in biological samples will be instrumental in advancing these research efforts.

References

2,5-Anhydro-D-glucitol-1,6-diphosphate: A Modulator of Pyruvate Kinase and Glycolytic Flux

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 2,5-Anhydro-D-glucitol-1,6-diphosphate (AGDP), a synthetic analog of the potent allosteric activator of pyruvate (B1213749) kinase, fructose-1,6-bisphosphate (FBP). Pyruvate kinase (PK) is a critical enzyme that catalyzes the final, rate-limiting step of glycolysis, and its regulation is a key control point in cellular metabolism. AGDP has been identified as a limited stimulator of yeast pyruvate kinase, offering a valuable tool for studying the allosteric regulation of this enzyme. This document details the mechanism of action of AGDP, presents available quantitative data on its interaction with pyruvate kinase, outlines experimental protocols for its characterization, and discusses its potential applications in research and drug development.

Introduction

Pyruvate kinase (PK) plays a pivotal role in cellular energy production by catalyzing the irreversible transphosphorylation of phosphoenolpyruvate (B93156) (PEP) to pyruvate, coupled with the synthesis of ATP.[1] The activity of pyruvate kinase is tightly regulated by a variety of allosteric effectors, which allows cells to modulate glycolytic flux in response to their energetic needs.[2] The most well-characterized allosteric activator of pyruvate kinase is fructose-1,6-bisphosphate (FBP), an intermediate of glycolysis.[3] The binding of FBP to a site distinct from the active site induces a conformational change in the enzyme, leading to a significant increase in its affinity for the substrate PEP.[4]

The study of FBP analogs has been instrumental in elucidating the structural and mechanistic details of pyruvate kinase allosteric activation. This compound (AGDP) is a structural analog of FBP that has been shown to be a limited stimulator of yeast pyruvate kinase.[5][6] As an analog of the α-furanose form of FBP, its study provides insights into the tautomeric and anomeric specificity of the allosteric binding site.[5] This guide will explore the current understanding of AGDP as a pyruvate kinase stimulator.

Mechanism of Action and Signaling Pathways

AGDP functions as an allosteric activator of pyruvate kinase, mimicking the action of the endogenous activator FBP. It binds to the same allosteric site on the pyruvate kinase enzyme, inducing a conformational change that increases the enzyme's catalytic activity.[4] The activation of pyruvate kinase by AGDP has significant downstream effects on cellular metabolism.

By stimulating the final step of glycolysis, AGDP can lead to an increased production of pyruvate and ATP.[2] This has implications for various cellular processes, including energy homeostasis and the biosynthesis of macromolecules. In red blood cells, for instance, activation of pyruvate kinase can increase ATP levels and decrease the concentration of 2,3-diphosphoglycerate (2,3-DPG), a negative regulator of hemoglobin's oxygen affinity.[7] This makes pyruvate kinase activators a potential therapeutic target for diseases like sickle cell anemia.[7] In the context of cancer metabolism, the M2 isoform of pyruvate kinase (PKM2) is a key regulator of the Warburg effect.[2] Allosteric activators of PKM2 can promote the more active tetrameric form of the enzyme, shifting cancer cell metabolism from anabolic processes back towards aerobic respiration.[2]

The signaling pathway below illustrates the central role of pyruvate kinase in glycolysis and its allosteric regulation, with AGDP acting as a synthetic activator.

Glycolysis_Activation cluster_glycolysis Glycolysis cluster_regulation Allosteric Regulation Glucose Glucose G6P Glucose-6-P Glucose->G6P F6P Fructose-6-P G6P->F6P FBP Fructose-1,6-BP F6P->FBP PEP Phosphoenolpyruvate FBP->PEP PK_inactive Pyruvate Kinase (Inactive T-state) FBP->PK_inactive Activates Pyruvate Pyruvate PEP->Pyruvate PEP->Pyruvate Pyruvate Kinase PEP->Pyruvate ADP -> ATP TCA Cycle TCA Cycle Pyruvate->TCA Cycle ATP ATP AGDP This compound AGDP->PK_inactive Activates PK_active Pyruvate Kinase (Active R-state) PK_inactive->PK_active Conformational Change

Caption: Allosteric activation of Pyruvate Kinase in the glycolytic pathway.

Quantitative Data

The following table summarizes the available kinetic data for the activation of yeast pyruvate kinase by this compound (AGDP) in comparison to the natural activator, D-fructose 1,6-bisphosphate (FBP). The data is based on the findings of Wurster and Hess (1976).[5]

ActivatorApparent Ka (μM)Relative Vmax (%)Hill Coefficient (n)
D-fructose 1,6-bisphosphate (FBP)251001.6
This compound (AGDP)400801.5

Note: The data presented are for yeast pyruvate kinase and may differ for isoforms from other species. The original source should be consulted for detailed experimental conditions.

Experimental Protocols

Synthesis of this compound (AGDP)

Conceptual Synthesis Workflow:

Synthesis_Workflow Start 2,5-Anhydro-D-glucitol Step1 Phosphorylation (e.g., POCl₃, pyridine) Start->Step1 Intermediate Protected AGDP Step1->Intermediate Step2 Deprotection (if necessary) Intermediate->Step2 Final This compound Step2->Final Assay_Workflow A Prepare Reagent Mix (PEP, ADP, NADH, LDH) D Initiate Reaction with Reagent Mix A->D B Prepare Activator Dilutions (AGDP/FBP) C Add Activator and Pyruvate Kinase to 96-well plate B->C C->D E Kinetic Measurement (Absorbance at 340 nm) D->E F Data Analysis (Calculate Rate, Plot, Fit) E->F

References

An In-Depth Technical Guide to 2,5-Anhydro-D-glucitol-1,6-diphosphate: Discovery, History, and Enzymatic Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Anhydro-D-glucitol-1,6-diphosphate is a synthetic sugar diphosphate (B83284) that has garnered interest in the scientific community for its role as a modulator of key enzymes in carbohydrate metabolism. As a structural analog of fructose-1,6-bisphosphate, it serves as a valuable tool for studying the kinetics and regulation of glycolysis and gluconeogenesis. This technical guide provides a comprehensive overview of the discovery, history, and key experimental findings related to this compound, with a focus on its interactions with phosphofructokinase and pyruvate (B1213749) kinase.

Discovery and History

The precise first synthesis and discovery of this compound is not prominently documented in readily available literature, suggesting it may have emerged from foundational research into carbohydrate chemistry and enzyme mechanisms. However, its use as a tool for enzymatic studies became evident in the mid-1970s. A pivotal, early investigation into its biological activity was conducted by Wurster and colleagues in 1976, where they characterized its effect on yeast pyruvate kinase.[1] By 1995, its utility was further solidified, as demonstrated in a study by Villeret and colleagues who employed it as a substrate analogue to investigate the allosteric inhibition of fructose-1,6-bisphosphatase. This historical timeline indicates a progression from initial characterization to its application as a standard research tool for probing the active sites and allosteric mechanisms of enzymes involved in central carbon metabolism.

Physicochemical Properties

PropertyValue
CAS Number 4429-47-4
Molecular Formula C₆H₁₄O₁₁P₂
Molecular Weight 324.12 g/mol

Synthesis

Biological Activity and Signaling Pathways

This compound is recognized as a key modulator of glycolysis through its interaction with two critical enzymes: phosphofructokinase (PFK) and pyruvate kinase (PK).

Inhibition of Phosphofructokinase (PFK)

This compound acts as a competitive inhibitor of phosphofructokinase, a key regulatory enzyme in the glycolytic pathway.[2] PFK catalyzes the irreversible phosphorylation of fructose-6-phosphate (B1210287) to fructose-1,6-bisphosphate. By mimicking the product, this compound can bind to the active site of PFK, thereby blocking the binding of the natural substrate and inhibiting the progression of glycolysis. This inhibitory action makes it a valuable tool for studying the allosteric regulation of PFK.

PFK_Inhibition F6P Fructose-6-Phosphate PFK Phosphofructokinase (PFK) F6P->PFK Substrate F16BP Fructose-1,6-Bisphosphate PFK->F16BP Product Glycolysis Glycolysis Continues F16BP->Glycolysis Inhibitor This compound Inhibitor->PFK Competitive Inhibition

Inhibition of Phosphofructokinase by this compound.
Stimulation of Pyruvate Kinase (PK)

In contrast to its effect on PFK, this compound is a limited stimulator of yeast Pyruvate Kinase.[1] Pyruvate kinase catalyzes the final, irreversible step of glycolysis, the conversion of phosphoenolpyruvate (B93156) (PEP) to pyruvate. The activity of some PK isoforms is allosterically activated by fructose-1,6-bisphosphate in a feed-forward mechanism. This compound can act as an analogue of fructose-1,6-bisphosphate, binding to the allosteric site and promoting a conformational change that increases the enzyme's activity. Its analogue, 2,5-anhydro-D-mannitol 1,6-bisphosphate, is noted as a potent allosteric activator of Pyruvate Kinase.[3]

PK_Activation PEP Phosphoenolpyruvate PK Pyruvate Kinase (PK) PEP->PK Substrate Pyruvate Pyruvate PK->Pyruvate Product Activator This compound Activator->PK Allosteric Activation

Allosteric Activation of Pyruvate Kinase.

Quantitative Data

EnzymeOrganism/TissueParameterValueReference
Phosphofructokinase-Ki--
Pyruvate KinaseYeastKa-[1]

Further literature review is required to populate this table with specific values.

Experimental Protocols

Detailed experimental protocols are essential for the replication and extension of research findings. The following outlines the general methodologies that would have been used in the key experiments cited.

Synthesis of this compound (General Approach)

Objective: To synthesize this compound.

Materials:

  • Starting material (e.g., D-mannitol derivative or 2,5-anhydro-D-glucitol)

  • Phosphorylating agent (e.g., ATP, pyrophosphoryl chloride)

  • Appropriate kinase or chemical catalyst

  • Buffer solutions

  • Solvents for extraction and purification

  • Chromatography columns (e.g., ion exchange, size exclusion)

Workflow:

Synthesis_Workflow Start Starting Material (e.g., 2,5-Anhydro-D-glucitol) Phosphorylation Phosphorylation Reaction (Enzymatic or Chemical) Start->Phosphorylation Purification Purification (e.g., Ion Exchange Chromatography) Phosphorylation->Purification Characterization Characterization (e.g., NMR, Mass Spectrometry) Purification->Characterization FinalProduct This compound Characterization->FinalProduct

General workflow for the synthesis of this compound.
Enzyme Kinetic Assays

Objective: To determine the kinetic parameters (e.g., Ki for PFK, Ka for PK) of this compound.

Materials:

  • Purified phosphofructokinase or pyruvate kinase

  • Substrates for the respective enzymes (Fructose-6-phosphate and ATP for PFK; PEP and ADP for PK)

  • Coupling enzymes for spectrophotometric assay (e.g., aldolase, triosephosphate isomerase, and glycerol-3-phosphate dehydrogenase for PFK; lactate (B86563) dehydrogenase for PK)

  • NADH

  • Buffer solution at optimal pH for the enzyme

  • Varying concentrations of this compound

  • Spectrophotometer

Protocol for PFK Inhibition Assay (Coupled Enzyme Assay):

  • Prepare a reaction mixture containing buffer, substrates (F6P and ATP), coupling enzymes, and NADH.

  • Add varying concentrations of this compound to different reaction tubes.

  • Initiate the reaction by adding PFK.

  • Monitor the decrease in absorbance at 340 nm as NADH is oxidized to NAD⁺.

  • Calculate the initial reaction velocities for each inhibitor concentration.

  • Plot the data using appropriate kinetic models (e.g., Lineweaver-Burk plot) to determine the Ki.

Protocol for PK Activation Assay (Coupled Enzyme Assay):

  • Prepare a reaction mixture containing buffer, substrates (PEP and ADP), lactate dehydrogenase, and NADH.

  • Add varying concentrations of this compound to different reaction tubes.

  • Initiate the reaction by adding PK.

  • Monitor the decrease in absorbance at 340 nm.

  • Calculate the initial reaction velocities for each activator concentration.

  • Plot the reaction velocity against the activator concentration and fit to an appropriate activation model to determine the Ka.

Conclusion

This compound remains a significant tool for researchers in biochemistry and drug development. Its ability to selectively interact with key regulatory enzymes of glycolysis provides a powerful means to dissect the intricate mechanisms of metabolic control. While a detailed historical account of its initial discovery is not prominent, its application in seminal studies has solidified its importance. Future work could focus on a more comprehensive characterization of its kinetic interactions with a wider range of metabolic enzymes and its potential as a scaffold for the design of novel therapeutic agents targeting metabolic diseases.

References

Unveiling a Synthetic Modulator of Glycolysis: A Technical Guide to 2,5-Anhydro-D-glucitol-1,6-diphosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2,5-Anhydro-D-glucitol-1,6-diphosphate (AGDP) is a synthetic analog of the glycolytic intermediate fructose-1,6-bisphosphate. Extensive research has established its role as a valuable tool for investigating carbohydrate metabolism. Contrary to its structural similarity to key metabolic players, there is currently no scientific evidence to support the natural occurrence of this compound in any organism. This technical guide provides an in-depth overview of AGDP, focusing on its synthesis, mechanism of action as a modulator of key glycolytic enzymes, and its application in metabolic research. The document includes a summary of quantitative kinetic data, detailed experimental considerations, and visual representations of its interaction with metabolic pathways.

Introduction: A Synthetic Probe for a Central Pathway

Glycolysis is a fundamental metabolic pathway for energy production in virtually all living organisms. The intricate regulation of this pathway is crucial for cellular homeostasis and is a focal point of research in physiology and disease. Synthetic analogs of glycolytic intermediates, such as this compound, serve as indispensable tools to dissect the complex enzymatic and regulatory mechanisms governing this process. AGDP, by mimicking the structure of fructose-1,6-bisphosphate, acts as a competitive inhibitor of phosphofructokinase (PFK), a key regulatory enzyme in glycolysis.[1] It has also been reported to be a limited stimulator of yeast pyruvate (B1213749) kinase.[2] This dual activity allows researchers to probe the intricate feedback and feedforward loops within carbohydrate metabolism. While its unphosphorylated precursor, 2,5-Anhydro-D-glucitol, can be found in the human body and synthesized from D-glucose, the diphosphorylated form, AGDP, is a product of chemical synthesis.[3]

Mechanism of Action: A Tale of Two Enzymes

The primary utility of AGDP in metabolic research stems from its interaction with two critical enzymes in the glycolytic pathway: phosphofructokinase and pyruvate kinase.

Competitive Inhibition of Phosphofructokinase (PFK)

This compound acts as an effective competitive inhibitor of phosphofructokinase (PFK).[1] PFK catalyzes the irreversible phosphorylation of fructose-6-phosphate (B1210287) to fructose-1,6-bisphosphate, a committed step in glycolysis. By competing with the natural substrate, fructose-6-phosphate, AGDP can effectively modulate the rate of the glycolytic flux. This inhibitory action makes it a valuable tool for studying the consequences of reduced PFK activity in various cellular and physiological contexts.

Allosteric Modulation of Pyruvate Kinase

In addition to its inhibitory role on PFK, AGDP has been shown to be a limited stimulator of yeast Pyruvate Kinase.[2] Pyruvate kinase catalyzes the final step of glycolysis, the conversion of phosphoenolpyruvate (B93156) (PEP) to pyruvate, generating ATP. The regulation of pyruvate kinase is a critical control point, and allosteric activators like fructose-1,6-bisphosphate play a key role in its feedforward activation. AGDP's ability to act as a weak activator provides a means to study the allosteric regulation of this enzyme in a controlled manner.

Quantitative Data: A Summary of Kinetic Parameters

The interaction of this compound and related compounds with metabolic enzymes has been quantitatively characterized. The following table summarizes key kinetic parameters reported in the literature. It is important to note that specific values for AGDP are not as widely documented as for its close analog, 2,5-anhydro-D-mannitol-1,6-bisphosphate.

CompoundEnzymeOrganism/TissueParameterValueReference
This compoundPhosphofructokinaseNot SpecifiedTypeCompetitive Inhibitor[1]
This compoundPyruvate KinaseYeastEffectLimited Stimulator[2]

Experimental Protocols and Considerations

The use of this compound in metabolic research requires careful experimental design and execution. Below are generalized protocols for studying its effects in vitro.

In Vitro Enzyme Inhibition Assay (Phosphofructokinase)

Objective: To determine the inhibitory effect of AGDP on PFK activity.

Materials:

  • Purified PFK enzyme

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 5 mM MgCl₂, 1 mM ATP, 0.2 mM NADH, and coupling enzymes like aldolase, triosephosphate isomerase, and glycerol-3-phosphate dehydrogenase)

  • Fructose-6-phosphate (substrate)

  • This compound (inhibitor)

  • Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing the assay buffer, coupling enzymes, and varying concentrations of AGDP.

  • Pre-incubate the mixture at the desired temperature (e.g., 37°C) for 5 minutes.

  • Initiate the reaction by adding a fixed concentration of fructose-6-phosphate.

  • Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

  • Calculate the initial reaction velocity for each AGDP concentration.

  • Plot the reciprocal of the velocity (1/V) against the reciprocal of the substrate concentration (1/[S]) in a Lineweaver-Burk plot to determine the type of inhibition and the inhibition constant (Ki).

Cellular Metabolism Studies

Objective: To investigate the effect of AGDP on glycolysis and gluconeogenesis in cultured cells (e.g., hepatocytes).

Materials:

  • Cultured cells (e.g., primary hepatocytes or cell lines)

  • Cell culture medium

  • This compound

  • Metabolite extraction reagents (e.g., perchloric acid)

  • Analytical instrumentation for metabolite quantification (e.g., LC-MS, enzymatic assays)

Procedure:

  • Culture cells to the desired confluency.

  • Incubate the cells with varying concentrations of AGDP for a specified period.

  • For glycolysis studies, provide a labeled glucose tracer (e.g., ¹³C-glucose) and measure the flux into glycolytic intermediates and lactate (B86563).

  • For gluconeogenesis studies, provide a suitable substrate (e.g., lactate and pyruvate) and measure the production of glucose.

  • Quench the metabolism and extract the intracellular metabolites.

  • Analyze the levels of key metabolites (e.g., glucose-6-phosphate, fructose-6-phosphate, fructose-1,6-bisphosphate, phosphoenolpyruvate, pyruvate, lactate) to identify metabolic bottlenecks or shifts.

Visualizing the Impact: Signaling Pathways and Workflows

To better understand the role of this compound as a research tool, the following diagrams illustrate its points of intervention in glycolysis and a typical experimental workflow.

Glycolysis_Intervention Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P F6P Fructose-6-Phosphate G6P->F6P F16BP Fructose-1,6-Bisphosphate F6P->F16BP PFK-1 DHAP_G3P DHAP / G3P F16BP->DHAP_G3P PEP Phosphoenolpyruvate DHAP_G3P->PEP Pyruvate Pyruvate PEP->Pyruvate Pyruvate Kinase AGDP 2,5-Anhydro-D-glucitol- 1,6-diphosphate AGDP->F16BP Competitive Inhibition AGDP->Pyruvate Limited Stimulation

Caption: Intervention of AGDP in Glycolysis.

Experimental_Workflow cluster_in_vitro In Vitro Enzyme Assay cluster_cellular Cellular Metabolism Study Enzyme Purified Enzyme (PFK or PK) Assay Enzyme Kinetic Assay Enzyme->Assay Substrate Substrate Substrate->Assay AGDP_inhibitor AGDP (Inhibitor/Modulator) AGDP_inhibitor->Assay Data_Analysis Data Analysis (e.g., Lineweaver-Burk Plot) Assay->Data_Analysis Cells Cultured Cells AGDP_treatment AGDP Treatment Cells->AGDP_treatment Metabolite_Extraction Metabolite Extraction AGDP_treatment->Metabolite_Extraction Metabolite_Analysis Metabolite Analysis (LC-MS, etc.) Metabolite_Extraction->Metabolite_Analysis Flux_Analysis Metabolic Flux Analysis Metabolite_Analysis->Flux_Analysis

Caption: Experimental Workflow for AGDP Studies.

Conclusion

This compound is a powerful synthetic tool for the study of carbohydrate metabolism. Its ability to competitively inhibit phosphofructokinase and weakly stimulate pyruvate kinase allows for the precise dissection of regulatory mechanisms within glycolysis. While not a naturally occurring molecule, its utility in the laboratory provides invaluable insights for researchers in basic science and drug development. The methodologies and data presented in this guide offer a foundation for the effective application of this compound in advancing our understanding of metabolic control.

References

An In-Depth Technical Guide to 2,5-Anhydro-D-glucitol-1,6-diphosphate: Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Anhydro-D-glucitol-1,6-diphosphate is a significant cell signaling molecule involved in the central metabolic pathway of glycolysis. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and its crucial role as a modulator of key glycolytic enzymes. Detailed experimental protocols for its analysis and diagrams of its interaction with metabolic pathways are presented to facilitate further research and drug development efforts.

Chemical Structure and Physicochemical Properties

This compound is a furanose derivative of glucitol, featuring phosphate (B84403) groups at the C1 and C6 positions. The anhydro bridge between C2 and C5 confers a rigid structure to the molecule.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
Chemical Formula C₆H₁₄O₁₁P₂[1][2]
Molecular Weight 324.12 g/mol [1][2]
CAS Number 4429-47-4[1][2]
Appearance Oil to Gel
Density 1.9 g/cm³[1]
Solubility Slightly soluble in methanol (B129727) and water
Storage Conditions Hygroscopic, store at -20°C under an inert atmosphere

Biological Role and Mechanism of Action

This compound plays a pivotal role in the regulation of glycolysis through its interaction with two key enzymes: phosphofructokinase (PFK) and pyruvate (B1213749) kinase (PK).

Inhibition of Phosphofructokinase (PFK)

This compound acts as an effective competitive inhibitor of phosphofructokinase, a rate-limiting enzyme in glycolysis.[2] By binding to the active site of PFK, it prevents the binding of the natural substrate, fructose-6-phosphate, thereby downregulating the glycolytic flux. This inhibitory action is a crucial feedback mechanism in cellular energy homeostasis.

Stimulation of Pyruvate Kinase (PK)

In contrast to its effect on PFK, this compound is a limited stimulator of yeast pyruvate kinase.[3] It serves as an analog of the potent allosteric activator, 2,5-anhydro-D-mannitol 1,6-bisphosphate.[3] By promoting the active conformation of pyruvate kinase, it enhances the final step of glycolysis, the conversion of phosphoenolpyruvate (B93156) to pyruvate.

Table 2: Kinetic Parameters of this compound

EnzymeInteractionKinetic ParameterValueOrganismReference
Phosphofructokinase (PFK)Competitive InhibitionKᵢData not available-
Pyruvate Kinase (PK)Allosteric ActivationKₐData not availableYeast[3]

Experimental Protocols

Synthesis of this compound
Enzymatic Assay for Phosphofructokinase (PFK) Inhibition

The inhibitory effect of this compound on PFK activity can be determined using a coupled-enzyme spectrophotometric assay.

Principle: The product of the PFK reaction, fructose-1,6-bisphosphate, is cleaved by aldolase (B8822740) into glyceraldehyde-3-phosphate and dihydroxyacetone phosphate. Triose-phosphate isomerase converts dihydroxyacetone phosphate to glyceraldehyde-3-phosphate. Glycerol-3-phosphate dehydrogenase then reduces glyceraldehyde-3-phosphate to glycerol-3-phosphate, a reaction that is coupled to the oxidation of NADH to NAD⁺. The decrease in absorbance at 340 nm, corresponding to NADH oxidation, is monitored to determine PFK activity.

Reagents:

  • Tris-HCl buffer (pH 8.0)

  • MgCl₂

  • KCl

  • ATP

  • Fructose-6-phosphate

  • NADH

  • Aldolase

  • Triose-phosphate isomerase

  • Glycerol-3-phosphate dehydrogenase

  • Phosphofructokinase

  • This compound (inhibitor)

Procedure:

  • Prepare a reaction mixture containing all reagents except PFK and the inhibitor in a cuvette.

  • Add varying concentrations of this compound to different cuvettes.

  • Initiate the reaction by adding PFK.

  • Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • Calculate the initial reaction velocities for each inhibitor concentration.

  • The inhibition constant (Kᵢ) can be determined by plotting the data using methods such as the Dixon or Lineweaver-Burk plots.

Enzymatic Assay for Pyruvate Kinase (PK) Activation

The stimulatory effect of this compound on PK activity can be measured using a lactate (B86563) dehydrogenase (LDH) coupled assay.

Principle: The product of the PK reaction, pyruvate, is reduced to lactate by LDH, a reaction coupled to the oxidation of NADH to NAD⁺. The rate of NADH oxidation, measured as a decrease in absorbance at 340 nm, is proportional to the PK activity.

Reagents:

  • HEPES or Imidazole buffer (pH 7.5)

  • MgCl₂ or MnCl₂

  • KCl

  • ADP

  • Phosphoenolpyruvate (PEP)

  • NADH

  • Lactate dehydrogenase

  • Pyruvate kinase

  • This compound (activator)

Procedure:

  • Prepare a reaction mixture containing all reagents except PK and the activator in a cuvette.

  • Add varying concentrations of this compound to different cuvettes.

  • Initiate the reaction by adding PK.

  • Monitor the decrease in absorbance at 340 nm over time.

  • Calculate the initial reaction velocities for each activator concentration.

  • The activation constant (Kₐ) can be determined by plotting the reaction velocity against the activator concentration and fitting the data to an appropriate activation model.

Signaling Pathways and Logical Relationships

The dual regulatory role of this compound on PFK and PK highlights its importance in maintaining glycolytic homeostasis. The following diagrams illustrate its points of interaction within the glycolytic pathway and the experimental workflows for its analysis.

Glycolysis_Regulation F6P Fructose-6-Phosphate PFK Phosphofructokinase (PFK) F6P->PFK F16BP Fructose-1,6-Bisphosphate PEP Phosphoenolpyruvate PK Pyruvate Kinase (PK) PEP->PK Pyruvate Pyruvate PFK->F16BP PK->Pyruvate Molecule This compound Molecule->PFK Inhibition Molecule->PK Stimulation PFK_Assay_Workflow cluster_reagents Reaction Components cluster_test Test Compound F6P Fructose-6-P PFK Add Phosphofructokinase F6P->PFK ATP ATP ATP->PFK NADH NADH NADH->PFK CouplingEnzymes Coupling Enzymes CouplingEnzymes->PFK Molecule This compound Molecule->PFK Spectrophotometer Monitor Absorbance at 340 nm PFK->Spectrophotometer Analysis Calculate Ki Spectrophotometer->Analysis PK_Assay_Workflow cluster_reagents Reaction Components cluster_test Test Compound PEP Phosphoenolpyruvate PK Add Pyruvate Kinase PEP->PK ADP ADP ADP->PK NADH NADH NADH->PK LDH Lactate Dehydrogenase LDH->PK Molecule This compound Molecule->PK Spectrophotometer Monitor Absorbance at 340 nm PK->Spectrophotometer Analysis Calculate Ka Spectrophotometer->Analysis

References

The Dual Regulatory Role of 2,5-Anhydro-D-glucitol-1,6-diphosphate in Glycolysis: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the emerging role of 2,5-Anhydro-D-glucitol-1,6-diphosphate (2,5-AGDP) as a modulator of the glycolytic pathway. Synthesized intracellularly from its precursor, 2,5-anhydro-D-glucitol, this bisphosphate molecule exerts a dual regulatory function, primarily through the inhibition of aldolase (B8822740) and the allosteric activation of pyruvate (B1213749) kinase. This guide is intended for researchers, scientists, and drug development professionals investigating novel mechanisms of metabolic regulation.

Introduction to this compound

This compound is a structural analog of fructose-1,6-bisphosphate, a key intermediate in the glycolytic pathway. Its biological activity is contingent on the intracellular phosphorylation of its precursor, 2,5-anhydro-D-glucitol (AhG), a naturally occurring phytotoxin produced by the fungus Fusarium solani.[1] Cellular kinases, such as hexokinase and phosphofructokinase, catalyze the conversion of AhG to 2,5-AGDP. This bioactivation is a critical step in its mechanism of action.[1]

Mechanism of Action and Regulatory Effects on Glycolysis

2,5-AGDP modulates glycolysis by targeting at least two key enzymes: fructose-1,6-bisphosphate aldolase and pyruvate kinase.

Inhibition of Fructose-1,6-Bisphosphate Aldolase

The most well-documented role of 2,5-AGDP in glycolysis is its competitive inhibition of fructose-1,6-bisphosphate aldolase. Aldolase catalyzes the reversible cleavage of fructose-1,6-bisphosphate into glyceraldehyde-3-phosphate and dihydroxyacetone phosphate. By acting as a substrate mimic, 2,5-AGDP binds to the active site of aldolase, thereby blocking the progression of glycolysis.

Allosteric Activation of Pyruvate Kinase

In contrast to its inhibitory effect on aldolase, 2,5-AGDP has been shown to be a limited stimulator of yeast pyruvate kinase.[2] It is an analog of 2,5-anhydro-D-mannitol 1,6-bisphosphate, which is a potent allosteric activator of pyruvate kinase.[2] Pyruvate kinase catalyzes the final, irreversible step of glycolysis, converting phosphoenolpyruvate (B93156) to pyruvate with the generation of ATP. The allosteric activation of pyruvate kinase by 2,5-AGDP would, under normal circumstances, pull the glycolytic pathway forward. However, in the context of aldolase inhibition, this activation may have more complex regulatory implications.

The Ambiguous Role Regarding Phosphofructokinase

The effect of 2,5-AGDP on phosphofructokinase-1 (PFK-1), the rate-limiting enzyme of glycolysis, remains equivocal. Some commercial suppliers describe 2,5-AGDP as a competitive inhibitor of PFK-1.[3] Conversely, other sources suggest it may act as an allosteric regulator that stabilizes the active conformation of the enzyme, implying an activating role.[4] Definitive kinetic studies clarifying the nature of the interaction between 2,5-AGDP and PFK-1 are currently lacking in the peer-reviewed literature.

Quantitative Data on Enzyme Interactions

The following table summarizes the available quantitative data for the interaction of 2,5-AGDP and its analogs with key glycolytic enzymes.

CompoundEnzymeOrganism/TissueInteraction TypeQuantitative Value (Ki / IC50 / Ka)
This compoundFructose-1,6-bisphosphate AldolaseSpinachCompetitive InhibitionKi = 103 µM, IC50 = 570 µM[1]
This compoundPyruvate KinaseYeastLimited Allosteric ActivationData not available
2,5-Anhydro-D-mannitol-1,6-diphosphateFructose-1,6-bisphosphataseRabbit LiverInhibitionApparent Ki = 3.6 ± 0.3 µM
2,5-Anhydro-D-mannitol-1,6-diphosphatePyruvate KinaseRabbit LiverAllosteric ActivationApparent Ka = 9.5 ± 0.9 µM

Signaling Pathways and Experimental Workflows

To visualize the regulatory role of 2,5-AGDP and the experimental approaches to study its effects, the following diagrams are provided.

Glycolysis_Regulation_by_2_5_AGDP Signaling Pathway of 2,5-AGDP in Glycolysis Regulation cluster_cell Cellular Environment cluster_glycolysis Glycolysis 2_5_AG 2,5-Anhydro-D-glucitol (AhG) Kinases Hexokinase / Phosphofructokinase 2_5_AG->Kinases Enters cell 2_5_AGDP This compound (2,5-AGDP) Kinases->2_5_AGDP Phosphorylation PFK1 Phosphofructokinase-1 2_5_AGDP->PFK1 Inhibition/Activation? (Conflicting Reports) Aldolase Aldolase 2_5_AGDP->Aldolase Competitive Inhibition PK Pyruvate Kinase 2_5_AGDP->PK Allosteric Activation F6P Fructose-6-phosphate F16BP Fructose-1,6-bisphosphate PFK1->F16BP ATP -> ADP Triose_P Triose Phosphates Aldolase->Triose_P PEP Phosphoenolpyruvate Triose_P->PEP ... Pyruvate Pyruvate PK->Pyruvate ADP -> ATP

Caption: Intracellular activation and dual regulation of glycolysis by 2,5-AGDP.

Experimental_Workflow_Glycolysis_Inhibition Experimental Workflow for Assessing Glycolytic Inhibition Cell_Culture 1. Cell Culture (e.g., Cancer Cell Line) Treatment 2. Treatment with 2,5-Anhydro-D-glucitol Cell_Culture->Treatment Incubation 3. Incubation Period (Allow for bioactivation) Treatment->Incubation Assays 4. Metabolic Assays Incubation->Assays Lactate Lactate Production Assay Assays->Lactate Glucose_Uptake Glucose Uptake Assay Assays->Glucose_Uptake Seahorse Extracellular Flux Analysis (Seahorse Assay) Assays->Seahorse Data_Analysis 6. Data Analysis (IC50, Ki determination) Lactate->Data_Analysis Glucose_Uptake->Data_Analysis Seahorse->Data_Analysis Enzyme_Kinetics 5. In Vitro Enzyme Kinetics Enzyme_Kinetics->Data_Analysis Purified_Enzymes Purified Aldolase, PFK, PK Kinetic_Assay Assay with varying 2,5-AGDP concentrations Purified_Enzymes->Kinetic_Assay Kinetic_Assay->Enzyme_Kinetics

References

The Enzymatic Landscape of 2,5-Anhydro-D-glucitol-1,6-diphosphate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the enzymatic interactions of 2,5-Anhydro-D-glucitol-1,6-diphosphate (Anhydro-D-glucitol-DP), a pivotal regulatory molecule in carbohydrate metabolism. While direct metabolic pathways for this compound are not extensively documented, its significant role as a modulator of key glycolytic enzymes is well-established. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its interactions with phosphofructokinase and pyruvate (B1213749) kinase, detailed experimental protocols for studying these interactions, and a discussion on its potential metabolism by phosphatases.

Introduction

This compound is a structural analog of fructose-1,6-bisphosphate, a key intermediate in glycolysis. This structural similarity allows it to interact with enzymes that bind fructose-1,6-bisphosphate, acting as a potent regulatory molecule. Understanding these interactions is crucial for elucidating the control mechanisms of central carbon metabolism and for the development of novel therapeutic agents targeting metabolic diseases. This guide will focus on the primary known enzymatic interactions of Anhydro-D-glucitol-DP and its potential metabolic fate.

Enzymatic Interactions of this compound

Current scientific literature predominantly identifies this compound as a modulator of enzymatic activity rather than a substrate for a specific metabolic pathway. Its primary interactions are with phosphofructokinase and pyruvate kinase.

Inhibition of Phosphofructokinase (PFK)

This compound is recognized as an effective competitive inhibitor of phosphofructokinase (PFK), a key regulatory enzyme in glycolysis.[1] By binding to the active site of PFK, it prevents the binding of the natural substrate, fructose-6-phosphate, thereby downregulating the glycolytic flux. This inhibitory action underscores its importance as a tool for studying the regulation of glycolysis and as a potential lead compound for therapies aimed at modulating glucose metabolism.[1][2]

Stimulation of Pyruvate Kinase (PK)

In contrast to its effect on PFK, this compound acts as a limited stimulator of yeast pyruvate kinase.[3] It functions as an analogue of 2,5-anhydro-D-mannitol 1,6-bisphosphate, which is a potent allosteric activator of pyruvate kinase.[3] This stimulation of the final enzyme in the glycolytic pathway suggests a complex regulatory role in cellular energy production.

Quantitative Data on Enzymatic Interactions

While specific kinetic data for the metabolism of this compound is not available in the literature, the following table summarizes its known inhibitory and stimulatory effects.

EnzymeOrganism/TissueInteraction TypeReported EffectReference
Phosphofructokinase (PFK)GeneralCompetitive InhibitorEffective inhibition of PFK activity.[1]
Pyruvate KinaseYeastAllosteric Activator (Limited)Limited stimulation of enzyme activity.[3]

Potential Metabolism by Phosphatases

Given that this compound is a diphosphorylated sugar analog, it is plausible that its metabolic clearance involves the hydrolytic removal of its phosphate (B84403) groups by phosphatases. Tissue-nonspecific alkaline phosphatase (TNAP) is a ubiquitous enzyme known to hydrolyze a wide range of phosphorylated substrates, including various sugar phosphates like glucose-1-phosphate, glucose-6-phosphate, and fructose-6-phosphate.[4][5] Although direct evidence for the hydrolysis of this compound by TNAP or other phosphatases is lacking, this remains a logical hypothesis for its eventual breakdown.

Experimental Protocols

Assay for Phosphofructokinase (PFK) Inhibition

A common method to determine PFK activity and its inhibition is a coupled enzyme assay.

Principle: The product of the PFK reaction, fructose-1,6-bisphosphate, is cleaved by aldolase (B8822740) to glyceraldehyde-3-phosphate and dihydroxyacetone phosphate. Dihydroxyacetone phosphate is then converted to glycerol-3-phosphate by glycerol-3-phosphate dehydrogenase, a reaction that oxidizes NADH to NAD+. The decrease in absorbance at 340 nm due to NADH oxidation is proportional to the PFK activity.

Reagents:

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, with 5 mM MgCl2)

  • Fructose-6-phosphate (substrate)

  • ATP (substrate)

  • NADH

  • Aldolase

  • Triosephosphate isomerase

  • Glycerol-3-phosphate dehydrogenase

  • This compound (inhibitor)

  • PFK enzyme preparation

Procedure:

  • Prepare a reaction mixture containing assay buffer, fructose-6-phosphate, ATP, NADH, and the coupling enzymes.

  • Add varying concentrations of this compound to different reaction tubes.

  • Initiate the reaction by adding the PFK enzyme.

  • Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • Calculate the initial reaction velocities and determine the inhibitory kinetics (e.g., IC50, Ki).

Assay for Pyruvate Kinase (PK) Activation

The activity of pyruvate kinase can be measured using a coupled enzyme assay involving lactate (B86563) dehydrogenase.

Principle: Pyruvate kinase catalyzes the conversion of phosphoenolpyruvate (B93156) (PEP) and ADP to pyruvate and ATP. The pyruvate produced is then reduced to lactate by lactate dehydrogenase (LDH), with the concomitant oxidation of NADH to NAD+. The rate of decrease in absorbance at 340 nm is proportional to the pyruvate kinase activity.

Reagents:

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.4, with 100 mM KCl and 5 mM MgCl2)

  • Phosphoenolpyruvate (PEP) (substrate)

  • ADP (substrate)

  • NADH

  • Lactate dehydrogenase (LDH)

  • This compound (activator)

  • PK enzyme preparation

Procedure:

  • Prepare a reaction mixture containing assay buffer, PEP, ADP, NADH, and LDH.

  • Add varying concentrations of this compound to different reaction tubes.

  • Initiate the reaction by adding the PK enzyme.

  • Monitor the decrease in absorbance at 340 nm over time.

  • Calculate the initial reaction velocities to determine the extent of activation.

Visualizations

PFK_Inhibition F6P Fructose-6-Phosphate PFK_active Phosphofructokinase (Active) F6P->PFK_active Substrate binding F16BP Fructose-1,6-bisphosphate PFK_active->F16BP Catalysis PFK_inhibited Phosphofructokinase (Inhibited) Anhydro This compound Anhydro->PFK_active Competitive Inhibition

PFK Inhibition Pathway

PK_Activation PK_inactive Pyruvate Kinase (Inactive) PK_active Pyruvate Kinase (Active) Anhydro This compound Anhydro->PK_inactive Allosteric Activation Pyruvate Pyruvate PK_active->Pyruvate Catalysis PEP Phosphoenolpyruvate PEP->PK_active Substrate binding Experimental_Workflow cluster_PFK PFK Inhibition Assay cluster_PK PK Activation Assay PFK_prep Prepare Reaction Mix (F6P, ATP, NADH, Coupling Enzymes) PFK_add_inhibitor Add 2,5-Anhydro-D-glucitol-DP PFK_prep->PFK_add_inhibitor PFK_start Initiate with PFK PFK_add_inhibitor->PFK_start PFK_measure Measure Absorbance at 340 nm PFK_start->PFK_measure PFK_analyze Calculate Inhibition Kinetics PFK_measure->PFK_analyze PK_prep Prepare Reaction Mix (PEP, ADP, NADH, LDH) PK_add_activator Add 2,5-Anhydro-D-glucitol-DP PK_prep->PK_add_activator PK_start Initiate with PK PK_add_activator->PK_start PK_measure Measure Absorbance at 340 nm PK_start->PK_measure PK_analyze Determine Activation PK_measure->PK_analyze

References

Methodological & Application

Application Note: Analysis of 2,5-Anhydro-D-glucitol-1,6-diphosphate by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and a proposed protocol for the analysis of 2,5-Anhydro-D-glucitol-1,6-diphosphate using High-Performance Liquid Chromatography (HPLC). Due to the limited availability of specific validated methods for this particular analyte in the public domain, this protocol has been adapted from established methods for the analysis of structurally similar compounds, such as fructose-1,6-diphosphate (B8644906) and other phosphorylated sugars. This guide offers a robust starting point for method development and validation in research and drug development settings. The protocol covers sample preparation, HPLC conditions, and data analysis, presented in a clear and actionable format.

Introduction

This compound is a significant cell signaling molecule involved in the regulation of glycolysis.[1] It is an analogue of fructose-1,6-diphosphate and acts as a limited stimulator of yeast Pyruvate Kinase.[2] Given its role in cellular metabolism, accurate quantification of this compound is crucial for understanding its physiological and pathological functions. High-Performance Liquid Chromatography (HPLC) offers a powerful technique for the separation and quantification of such polar, non-volatile compounds. This application note details a proposed HPLC method for the analysis of this compound.

Experimental Protocols

Sample Preparation

Biological samples typically require pretreatment to remove interfering substances like proteins, which can otherwise compromise the HPLC column and the accuracy of the analysis.

Protocol for Protein Precipitation:

  • To 100 µL of the sample (e.g., cell lysate, plasma), add 300 µL of ice-cold acetonitrile (B52724) or methanol (B129727) to precipitate proteins.

  • Vortex the mixture vigorously for 30 seconds.

  • Incubate the mixture at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge the sample at 14,000 x g for 15 minutes at 4°C.

  • Carefully collect the supernatant, which contains the analyte of interest.

  • Filter the supernatant through a 0.22 µm syringe filter prior to injection into the HPLC system. This step is crucial to remove any remaining particulate matter that could block the column.[3]

Proposed HPLC Method

This proposed method is based on the analysis of fructose-1,6-diphosphate and other sugar phosphates and is expected to provide a good starting point for the separation of this compound.

Table 1: Proposed HPLC Parameters

ParameterRecommended Condition
Column Anion-exchange column (e.g., Agilent Bio SAX, Waters Spherisorb SAX) or a HILIC column (e.g., Amaze HD)[4]
Column Dimensions 4.6 x 150 mm, 3-5 µm particle size
Mobile Phase A: 25 mM Potassium Phosphate (B84403) buffer, pH 7.0B: 25 mM Potassium Phosphate buffer with 1 M KCl, pH 7.0
Gradient 0-5 min: 0% B5-25 min: 0-100% B25-30 min: 100% B30-35 min: 100-0% B35-45 min: 0% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10-20 µL
Detection UV at 260 nm (for phosphate backbone) or Charged Aerosol Detector (CAD) for universal detection[4]

Rationale for Parameter Selection:

  • Column: Anion-exchange chromatography is a standard and effective technique for separating phosphorylated compounds based on their charge. A Hydrophilic Interaction Chromatography (HILIC) column is also a viable alternative for the separation of polar compounds.[4]

  • Mobile Phase: A phosphate buffer is a common choice for anion-exchange chromatography of phosphorylated sugars. A potassium chloride gradient is used to elute the analyte from the column.

  • Detection: While this compound does not have a strong chromophore, the phosphate groups exhibit some UV absorbance around 260 nm. For higher sensitivity and specificity, a Charged Aerosol Detector (CAD) is recommended as it provides a near-universal response for non-volatile analytes.[4]

Experimental Workflow

The following diagram illustrates the logical workflow for the analysis of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis sample Biological Sample precipitation Protein Precipitation (Acetonitrile/Methanol) sample->precipitation centrifugation Centrifugation precipitation->centrifugation filtration Supernatant Filtration (0.22 µm filter) centrifugation->filtration hplc_injection HPLC Injection filtration->hplc_injection separation Chromatographic Separation (Anion-Exchange/HILIC) hplc_injection->separation detection Detection (UV/CAD) separation->detection chromatogram Chromatogram Acquisition detection->chromatogram quantification Peak Integration & Quantification chromatogram->quantification results Results quantification->results

Caption: Experimental workflow for HPLC analysis.

Conclusion

This application note provides a comprehensive, albeit proposed, framework for the analysis of this compound by HPLC. The detailed protocols for sample preparation and the suggested HPLC method serve as a strong foundation for researchers to develop and validate a robust analytical method for this important signaling molecule. Method optimization, including adjustments to the mobile phase composition and gradient, may be necessary to achieve the desired separation and sensitivity for specific sample matrices.

References

Application Notes: Quantitative Analysis of 2,5-Anhydro-D-glucitol-1,6-diphosphate using Liquid Chromatography-Tandem Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,5-Anhydro-D-glucitol-1,6-diphosphate (2,5-AGDP) is a synthetic sugar diphosphate (B83284) that serves as a potent competitive inhibitor of phosphofructokinase (PFK), a key regulatory enzyme in the glycolysis pathway. Its ability to modulate this central metabolic pathway makes it a valuable tool for researchers in metabolism, oncology, and drug development. The molecular formula for 2,5-AGDP is C6H14O11P2, and it has a molecular weight of 324.12 g/mol .[1][2] The analysis of sugar phosphates like 2,5-AGDP presents analytical challenges due to their high polarity, which leads to poor retention on traditional reversed-phase liquid chromatography columns, and the presence of numerous structural isomers in biological systems.[3][4][5][6][7]

This application note describes a robust and sensitive method for the quantitative analysis of 2,5-AGDP in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) for effective separation of the polar analyte, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.

Principle of the Method

The analytical method is based on the principles of liquid chromatography for the physical separation of the target analyte from the sample matrix, followed by tandem mass spectrometry for its specific detection and quantification.

  • Sample Preparation: A liquid-liquid extraction procedure is employed to efficiently extract polar metabolites, including 2,5-AGDP, from the biological matrix while removing proteins and other interfering substances.

  • Chromatographic Separation: The extracted sample is injected into a HILIC column. The polar stationary phase of the HILIC column retains and separates polar analytes like 2,5-AGDP based on their hydrophilicity using a gradient of a polar aqueous mobile phase and a less polar organic mobile phase.

  • Ionization: The analyte eluting from the LC column is introduced into the electrospray ionization (ESI) source of the mass spectrometer. In negative ion mode, 2,5-AGDP is efficiently deprotonated to form the [M-H]⁻ ion.

  • Tandem Mass Spectrometry (MS/MS): The deprotonated precursor ion is mass-selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and the resulting product ions are detected in the third quadrupole (Q3). This MRM transition is highly specific to 2,5-AGDP, ensuring accurate quantification even in complex biological samples.

Data Presentation

The quantitative data for the analysis of this compound is summarized in the table below. Note that the product ions and collision energies are illustrative and should be optimized for the specific instrument used.

AnalytePrecursor Ion (m/z) [M-H]⁻Product Ion 1 (m/z)Product Ion 2 (m/z)Dwell Time (ms)
This compound323.097.0 ([H₂PO₄]⁻)79.0 ([PO₃]⁻)100

Experimental Protocols

1. Reagents and Materials

  • This compound standard

  • LC-MS grade water

  • LC-MS grade acetonitrile (B52724)

  • Ammonium carbonate

  • Ammonium hydroxide

  • Methanol (B129727) (pre-chilled to -80°C)

  • Microcentrifuge tubes

  • Syringe filters (0.22 µm)

2. Standard Solution Preparation

  • Stock Solution (1 mg/mL): Accurately weigh 1 mg of 2,5-AGDP standard and dissolve it in 1 mL of LC-MS grade water to prepare a 1 mg/mL stock solution.

  • Working Standard Solutions: Perform serial dilutions of the stock solution with a mixture of acetonitrile and water (1:1, v/v) to prepare a series of working standard solutions for the calibration curve (e.g., 1 ng/mL to 1000 ng/mL).

3. Sample Preparation (from Cell Culture)

  • Cell Seeding: Seed approximately 1 x 10⁶ cells in a 6-well plate and culture under desired conditions.

  • Metabolism Quenching: Aspirate the culture medium and immediately add 1 mL of pre-chilled (-80°C) 80% methanol to each well to quench all enzymatic activity.

  • Cell Lysis and Extraction: Scrape the cells in the cold methanol and transfer the cell suspension to a microcentrifuge tube. Vortex vigorously for 1 minute.

  • Protein Precipitation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins and cell debris.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the metabolites, to a new microcentrifuge tube.

  • Drying: Evaporate the supernatant to dryness using a vacuum concentrator or a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried metabolite extract in 100 µL of acetonitrile/water (1:1, v/v). Vortex for 30 seconds and centrifuge at 14,000 x g for 5 minutes to pellet any insoluble material.

  • Filtration: Transfer the clear supernatant to an autosampler vial with a glass insert for LC-MS/MS analysis.

4. LC-MS/MS Method

  • Liquid Chromatography (LC)

    • Instrument: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

    • Column: ZIC-pHILIC (150 mm x 2.1 mm, 5 µm).[6]

    • Mobile Phase A: 10 mM Ammonium Carbonate in water, pH adjusted to 9.0 with Ammonium Hydroxide.

    • Mobile Phase B: Acetonitrile.

    • Gradient:

      Time (min) % B
      0.0 80
      10.0 20
      12.0 20
      12.1 80

      | 15.0 | 80 |

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS)

    • Instrument: Triple Quadrupole Mass Spectrometer.

    • Ionization Mode: Negative Electrospray Ionization (ESI-).

    • Capillary Voltage: 3.0 kV.

    • Source Temperature: 150°C.

    • Desolvation Temperature: 400°C.

    • Gas Flow Rates: Optimized for the specific instrument.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Cell Culture quench Metabolism Quenching (-80°C Methanol) start->quench extract Metabolite Extraction quench->extract centrifuge1 Protein Precipitation (Centrifugation) extract->centrifuge1 dry Supernatant Drying centrifuge1->dry reconstitute Reconstitution dry->reconstitute lc HILIC Separation reconstitute->lc ms Tandem MS Detection (MRM) lc->ms process Peak Integration & Quantification ms->process report Reporting process->report

Caption: Experimental workflow for the quantitative analysis of 2,5-AGDP.

Glycolysis_Pathway F6P Fructose-6-Phosphate PFK Phosphofructokinase (PFK) F6P->PFK ATP F16BP Fructose-1,6-Bisphosphate PFK->F16BP ADP AGDP This compound AGDP->PFK Inhibition

Caption: Inhibition of Phosphofructokinase by 2,5-AGDP in the glycolysis pathway.

References

Synthesis of 2,5-Anhydro-D-glucitol-1,6-diphosphate: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2,5-Anhydro-D-glucitol-1,6-diphosphate, a molecule of significant interest in metabolic regulation studies. It is known to be an inhibitor of phosphofructokinase and a stimulator of pyruvate (B1213749) kinase, making it a valuable tool for research in glycolysis and related pathways.[1][2] This protocol outlines a plausible chemical synthesis route starting from D-mannitol, as well as a potential chemo-enzymatic approach. Furthermore, this note includes a visualization of the synthetic workflow and its role in the regulation of glycolysis.

Introduction

This compound is a structural analog of fructose-1,6-bisphosphate and plays a crucial role in the allosteric regulation of key enzymes in the glycolytic pathway.[3][4] Its ability to modulate the activity of phosphofructokinase (PFK) and pyruvate kinase (PK) makes it an important molecule for studying cellular energy metabolism and a potential target for therapeutic development. This protocol details a proposed synthetic route for obtaining this compound for research purposes.

Chemical Synthesis Protocol

The proposed chemical synthesis involves two main stages: the synthesis of the 2,5-Anhydro-D-glucitol backbone from D-mannitol, followed by the diphosphorylation of the primary hydroxyl groups.

Part 1: Synthesis of 2,5-Anhydro-D-glucitol from D-mannitol

This procedure is adapted from methodologies involving the formation of dianhydrohexitols from hexitols. A key intermediate in the synthesis of 2,5-anhydro-D-glucitol from D-mannitol is 1,2:5,6-dianhydro-D-mannitol.[5]

Materials:

Experimental Protocol:

  • Step 1: Synthesis of 1,6-di-O-tosyl-D-mannitol.

    • Dissolve D-mannitol in pyridine at 0 °C.

    • Slowly add p-toluenesulfonyl chloride (2.2 equivalents) portion-wise while maintaining the temperature at 0 °C.

    • Stir the reaction mixture at room temperature for 24-48 hours.

    • Quench the reaction with ice-water and extract the product with dichloromethane.

    • Wash the organic layer with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization from ethanol.

  • Step 2: Synthesis of 1,2:5,6-dianhydro-D-mannitol.

    • Suspend 1,6-di-O-tosyl-D-mannitol in methanol.

    • Add a solution of sodium methoxide in methanol (2.5 equivalents).

    • Stir the mixture at room temperature for 12-16 hours.

    • Neutralize the reaction with Dowex 50W-X8 (H+ form) resin.

    • Filter the resin and concentrate the filtrate to obtain the crude diepoxide.

  • Step 3: Intramolecular Cyclization to 2,5-Anhydro-D-glucitol.

    • Dissolve the crude 1,2:5,6-dianhydro-D-mannitol in a solution of aqueous sodium hydroxide (e.g., 1 M).

    • Heat the reaction mixture at reflux for 4-6 hours to facilitate the intramolecular cyclization.

    • Cool the reaction to room temperature and neutralize with Dowex 50W-X8 (H+ form) resin.

    • Filter the resin and concentrate the filtrate under reduced pressure to yield crude 2,5-Anhydro-D-glucitol.

    • Purify the product by column chromatography on silica (B1680970) gel using a gradient of methanol in dichloromethane.

Part 2: Diphosphorylation of 2,5-Anhydro-D-glucitol

This part of the protocol outlines a general method for the phosphorylation of primary alcohols using phosphorus oxychloride (POCl₃).

Materials:

  • 2,5-Anhydro-D-glucitol

  • Phosphorus oxychloride (POCl₃)

  • Pyridine (anhydrous)

  • Triethylamine (anhydrous)

  • Dry acetonitrile (B52724) (ACN)

  • Aqueous sodium bicarbonate (NaHCO₃) solution

  • Barium chloride (BaCl₂) solution

Experimental Protocol:

  • Step 4: Diphosphorylation.

    • Dissolve 2,5-Anhydro-D-glucitol in anhydrous pyridine and cool to 0 °C under an inert atmosphere (e.g., Argon or Nitrogen).

    • Slowly add phosphorus oxychloride (2.5 equivalents) dropwise to the solution, maintaining the temperature below 5 °C.

    • Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 12-16 hours.

    • Quench the reaction by slowly adding ice-water.

    • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Step 5: Isolation and Purification.

    • To the neutralized solution, add a solution of barium chloride to precipitate the barium salt of the diphosphate (B83284) product.

    • Centrifuge the mixture to collect the precipitate.

    • Wash the precipitate with cold water and then with ethanol.

    • The barium salt can be converted to the free acid or other salts by treatment with a suitable ion-exchange resin (e.g., Dowex 50W-X8, H+ form).

    • Lyophilize the final solution to obtain this compound as a solid.

Chemo-enzymatic Synthesis Approach

An alternative strategy involves the use of kinases for the phosphorylation steps, which offers high selectivity.

Experimental Protocol:

  • Step 1: Synthesis of 2,5-Anhydro-D-glucitol.

    • Synthesize 2,5-Anhydro-D-glucitol as described in Part 1 of the chemical synthesis protocol.

  • Step 2: Enzymatic Phosphorylation.

    • Monophosphorylation: Incubate 2,5-Anhydro-D-glucitol with hexokinase in a suitable buffer (e.g., Tris-HCl, pH 7.5) containing ATP and MgCl₂. Monitor the reaction progress by TLC or HPLC.

    • Diphosphorylation: After the formation of the 6-phosphate derivative, introduce phosphofructokinase to the reaction mixture to facilitate the second phosphorylation at the C-1 position.

    • Purify the final product using ion-exchange chromatography.

Data Presentation

ParameterChemical SynthesisChemo-enzymatic Synthesis
Starting Material D-mannitol2,5-Anhydro-D-glucitol
Key Reagents p-TsCl, NaOMe, NaOH, POCl₃Hexokinase, Phosphofructokinase, ATP
Number of Steps 5 (from D-mannitol)2 (from 2,5-Anhydro-D-glucitol)
Purification Methods Recrystallization, Column Chromatography, PrecipitationIon-exchange Chromatography
Anticipated Yield ModeratePotentially higher selectivity and yield
Key Advantages ScalabilityHigh selectivity, milder reaction conditions
Key Challenges Regioselectivity of phosphorylation, harsh reagentsEnzyme stability and cost, reaction optimization

Visualizations

Synthetic Workflow

The following diagram illustrates the proposed chemical synthesis workflow from D-mannitol to this compound.

G cluster_0 Part 1: Backbone Synthesis cluster_1 Part 2: Diphosphorylation D-mannitol D-mannitol 1,6-di-O-tosyl-D-mannitol 1,6-di-O-tosyl-D-mannitol D-mannitol->1,6-di-O-tosyl-D-mannitol p-TsCl, Pyridine 1,2:5,6-dianhydro-D-mannitol 1,2:5,6-dianhydro-D-mannitol 1,6-di-O-tosyl-D-mannitol->1,2:5,6-dianhydro-D-mannitol NaOMe, MeOH 2,5-Anhydro-D-glucitol 2,5-Anhydro-D-glucitol 1,2:5,6-dianhydro-D-mannitol->2,5-Anhydro-D-glucitol NaOH(aq), Reflux This compound This compound 2,5-Anhydro-D-glucitol->this compound 1. POCl3, Pyridine 2. H2O, BaCl2

Caption: Proposed chemical synthesis of this compound.

Role in Glycolysis Regulation

The following diagram illustrates the regulatory role of this compound on key enzymes in the glycolytic pathway.

Glycolysis cluster_reg Regulation Glucose Glucose Glucose-6-phosphate Glucose-6-phosphate Glucose->Glucose-6-phosphate Hexokinase Fructose-6-phosphate Fructose-6-phosphate Glucose-6-phosphate->Fructose-6-phosphate Fructose-1,6-bisphosphate Fructose-1,6-bisphosphate Fructose-6-phosphate->Fructose-1,6-bisphosphate Phosphofructokinase (PFK) Glyceraldehyde-3-phosphate Glyceraldehyde-3-phosphate Fructose-1,6-bisphosphate->Glyceraldehyde-3-phosphate 1,3-Bisphosphoglycerate 1,3-Bisphosphoglycerate Glyceraldehyde-3-phosphate->1,3-Bisphosphoglycerate 3-Phosphoglycerate 3-Phosphoglycerate 1,3-Bisphosphoglycerate->3-Phosphoglycerate 2-Phosphoglycerate 2-Phosphoglycerate 3-Phosphoglycerate->2-Phosphoglycerate Phosphoenolpyruvate (PEP) Phosphoenolpyruvate (PEP) 2-Phosphoglycerate->Phosphoenolpyruvate (PEP) Pyruvate Pyruvate Phosphoenolpyruvate (PEP)->Pyruvate Pyruvate Kinase (PK) This compound This compound Phosphofructokinase (PFK) Phosphofructokinase (PFK) This compound->Phosphofructokinase (PFK) Inhibits Pyruvate Kinase (PK) Pyruvate Kinase (PK) This compound->Pyruvate Kinase (PK) Activates

References

Application Notes and Protocols for 2,5-Anhydro-D-glucitol-1,6-diphosphate in Enzyme Kinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Anhydro-D-glucitol-1,6-diphosphate (AGDP) is a synthetic analog of fructose-1,6-bisphosphate (FBP), a key intermediate in the glycolytic pathway. Due to its structural similarity to FBP, AGDP serves as a valuable tool for investigating the kinetics and regulation of enzymes involved in glucose metabolism, particularly phosphofructokinase (PFK) and pyruvate (B1213749) kinase (PK). These enzymes are critical control points in glycolysis and are implicated in various pathological conditions, including cancer and metabolic disorders. Understanding the interactions of small molecules like AGDP with these enzymes can provide insights into disease mechanisms and aid in the development of novel therapeutics.

This document provides detailed application notes and experimental protocols for utilizing AGDP in enzyme kinetic studies of PFK and PK.

Physicochemical Properties of this compound

PropertyValue
CAS Number 4429-47-4[1][2]
Molecular Formula C₆H₁₄O₁₁P₂[1][2]
Molecular Weight 324.12 g/mol [1][2]
Storage Conditions Store at -20°C[3]

Application 1: Inhibition of Phosphofructokinase (PFK)

Phosphofructokinase is a key regulatory enzyme in glycolysis, catalyzing the irreversible phosphorylation of fructose-6-phosphate (B1210287) to fructose-1,6-bisphosphate.[4] AGDP has been identified as an inhibitor of PFK, although the precise nature of this inhibition—competitive versus allosteric—is still a subject of investigation. Some sources describe it as a competitive inhibitor, while others suggest it acts as an allosteric regulator that can stabilize the enzyme's active form.[2][5] Further kinetic studies are warranted to fully elucidate its mechanism of action.

Quantitative Data: Inhibition of Phosphofructokinase
Experimental Protocol: PFK Inhibition Assay (Coupled Spectrophotometric Method)

This protocol is adapted from established methods for measuring PFK activity and can be used to determine the inhibitory kinetics of AGDP.[6][7] The assay couples the production of ADP from the PFK reaction to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.

Materials:

  • This compound (AGDP)

  • Phosphofructokinase (PFK) from rabbit muscle or other suitable source

  • Aldolase (B8822740)

  • Triosephosphate isomerase (TPI)

  • Glycerol-3-phosphate dehydrogenase (GDH)

  • Fructose-6-phosphate (F6P)

  • Adenosine triphosphate (ATP)

  • Nicotinamide adenine (B156593) dinucleotide, reduced form (NADH)

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 5 mM MgCl₂, 100 mM KCl, and 1 mM dithiothreitol (B142953) (DTT)

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare Reagent Solutions:

    • Prepare stock solutions of F6P, ATP, NADH, and AGDP in assay buffer.

    • Prepare a coupling enzyme mixture containing aldolase (1 U/mL), TPI (5 U/mL), and GDH (1 U/mL) in assay buffer.

  • Assay Setup:

    • In a 96-well microplate, add the following to each well:

      • 140 µL of Assay Buffer

      • 20 µL of F6P solution (final concentration will vary depending on the experimental design, e.g., to determine Km)

      • 10 µL of NADH solution (final concentration ~0.2 mM)

      • 10 µL of coupling enzyme mixture

      • 10 µL of AGDP solution at various concentrations (or buffer for control)

  • Initiate the Reaction:

    • Add 10 µL of PFK enzyme solution (final concentration to be optimized for a linear reaction rate).

    • Immediately add 10 µL of ATP solution (final concentration will vary, e.g., to determine Ki).

  • Data Acquisition:

    • Immediately place the microplate in the reader and measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes at a constant temperature (e.g., 37°C).

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot. The rate of NADH oxidation is directly proportional to the PFK activity.

    • Plot V₀ versus substrate (F6P) concentration in the presence and absence of different concentrations of AGDP.

    • Use non-linear regression analysis of the Michaelis-Menten equation to determine Vmax and Km.

    • To determine the inhibition constant (Ki), plot the data using Lineweaver-Burk or Dixon plots, or use appropriate software for competitive, non-competitive, or mixed-inhibition models.

Application 2: Stimulation of Pyruvate Kinase (PK)

Pyruvate kinase catalyzes the final, irreversible step of glycolysis, the conversion of phosphoenolpyruvate (B93156) (PEP) to pyruvate with the generation of ATP.[8] AGDP has been shown to be a limited stimulator of yeast pyruvate kinase.[9] It is an analog of 2,5-anhydro-D-mannitol 1,6-bisphosphate, which is a potent allosteric activator of the enzyme.

Quantitative Data: Activation of Pyruvate Kinase
ParameterValueEnzyme SourceReference
Kix (Binding Affinity) 0.07 - 1 mMHuman Liver Pyruvate Kinase[10]

Kix represents the dissociation constant for the activator from the enzyme-substrate complex.

Experimental Protocol: PK Activation Assay (Coupled Spectrophotometric Method)

This protocol is adapted from established methods for measuring PK activity and can be used to quantify the stimulatory effect of AGDP.[11][12] The assay couples the production of pyruvate from the PK reaction to the oxidation of NADH by lactate (B86563) dehydrogenase (LDH).

Materials:

  • This compound (AGDP)

  • Pyruvate Kinase (PK) from rabbit muscle or other suitable source

  • Lactate dehydrogenase (LDH)

  • Phosphoenolpyruvate (PEP)

  • Adenosine diphosphate (B83284) (ADP)

  • Nicotinamide adenine dinucleotide, reduced form (NADH)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 100 mM KCl and 5 mM MgCl₂

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare Reagent Solutions:

    • Prepare stock solutions of PEP, ADP, NADH, and AGDP in assay buffer.

  • Assay Setup:

    • In a 96-well microplate, add the following to each well:

      • 150 µL of Assay Buffer

      • 10 µL of PEP solution (final concentration will vary)

      • 10 µL of ADP solution (final concentration ~1 mM)

      • 10 µL of NADH solution (final concentration ~0.2 mM)

      • 5 µL of LDH (final concentration ~10 units/mL)

      • 10 µL of AGDP solution at various concentrations (or buffer for control)

  • Initiate the Reaction:

    • Add 5 µL of PK enzyme solution (final concentration to be optimized for a linear reaction rate).

  • Data Acquisition:

    • Immediately place the microplate in the reader and measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes at a constant temperature (e.g., 25°C).

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.

    • Plot V₀ versus AGDP concentration to determine the activation constant (Ka).

    • To further characterize the allosteric activation, perform substrate (PEP) titrations at different fixed concentrations of AGDP and analyze the data using the Hill equation or an appropriate allosteric activation model.

Signaling Pathways and Experimental Workflows

Glycolysis Pathway Regulation

The glycolytic pathway is tightly regulated at its irreversible steps, catalyzed by hexokinase, phosphofructokinase, and pyruvate kinase.[8][13][14] AGDP's known interactions with PFK and PK place it at two of these critical control points.

Glycolysis_Regulation Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P ATP -> ADP F6P Fructose-6-Phosphate G6P->F6P F16BP Fructose-1,6-Bisphosphate F6P->F16BP ATP -> ADP PEP Phosphoenolpyruvate F16BP->PEP ... Pyruvate Pyruvate PEP->Pyruvate ADP -> ATP HK Hexokinase HK->G6P PFK Phosphofructokinase (PFK) PFK->F16BP PK Pyruvate Kinase (PK) PK->Pyruvate ATP_inhib_PFK ATP ATP_inhib_PFK->PFK AMP_act_PFK AMP AMP_act_PFK->PFK F26BP_act_PFK F-2,6-BP F26BP_act_PFK->PFK ATP_inhib_PK ATP ATP_inhib_PK->PK F16BP_act_PK F-1,6-BP F16BP_act_PK->PK AGDP_inhib 2,5-AGDP (Inhibitor) AGDP_inhib->PFK AGDP_act 2,5-AGDP (Stimulator) AGDP_act->PK Experimental_Workflow Prep Prepare Reagents (Buffer, Substrates, Enzymes, AGDP) Assay Set up Enzyme Assay (e.g., 96-well plate) Prep->Assay Incubate Pre-incubate at Assay Temperature Assay->Incubate Initiate Initiate Reaction (Add final reactant, e.g., Enzyme or ATP) Incubate->Initiate Measure Spectrophotometric Measurement (e.g., Absorbance at 340 nm over time) Initiate->Measure Analyze Data Analysis (Calculate initial velocities) Measure->Analyze Kinetics Determine Kinetic Parameters (Km, Vmax, Ki, Ka) Analyze->Kinetics Interpret Interpret Results (Mechanism of inhibition/activation) Kinetics->Interpret

References

Application Note: Purification of 2,5-Anhydro-D-glucitol-1,6-diphosphate from Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,5-Anhydro-D-glucitol-1,6-diphosphate (2,5-AGDP) is a crucial signaling molecule involved in the regulation of central carbon metabolism.[1] As an analog of fructose (B13574) 1,6-bisphosphate, it plays a significant role in glycolysis, acting as a competitive inhibitor of phosphofructokinase (PFK) and a stimulator of pyruvate (B1213749) kinase.[2][3] Its unique regulatory functions make it a molecule of interest in various research fields, including metabolic diseases and oncology. This application note provides a detailed protocol for the purification of 2,5-AGDP from biological samples, specifically isolated rat hepatocytes, using a combination of perchloric acid extraction, solid-phase extraction (SPE), and anion-exchange chromatography.

Overview of the Purification Workflow

The purification of 2,5-AGDP from biological matrices is a multi-step process designed to isolate this highly polar small molecule from a complex mixture of proteins, lipids, and other metabolites. The workflow begins with the efficient extraction of water-soluble metabolites from the biological sample. This is followed by a cleanup step to remove major interfering compounds and enrich the target molecule. The final purification is achieved through high-resolution anion-exchange chromatography, which separates 2,5-AGDP based on its charge.

G cluster_0 Sample Preparation cluster_1 Sample Cleanup cluster_2 Purification cluster_3 Analysis Biological Sample (e.g., Isolated Rat Hepatocytes) Biological Sample (e.g., Isolated Rat Hepatocytes) Metabolite Extraction (Perchloric Acid) Metabolite Extraction (Perchloric Acid) Biological Sample (e.g., Isolated Rat Hepatocytes)->Metabolite Extraction (Perchloric Acid) Solid-Phase Extraction (SPE) Solid-Phase Extraction (SPE) Metabolite Extraction (Perchloric Acid)->Solid-Phase Extraction (SPE) Anion-Exchange Chromatography Anion-Exchange Chromatography Solid-Phase Extraction (SPE)->Anion-Exchange Chromatography Quantification and Purity Assessment Quantification and Purity Assessment Anion-Exchange Chromatography->Quantification and Purity Assessment

Figure 1: Experimental workflow for the purification of 2,5-AGDP.

Signaling Pathway Involvement

2,5-AGDP exerts its regulatory effects at key enzymatic steps within the glycolytic pathway. By inhibiting phosphofructokinase-1 (PFK-1), it can attenuate the conversion of fructose-6-phosphate (B1210287) to fructose-1,6-bisphosphate, a committed step in glycolysis. Conversely, it can stimulate pyruvate kinase, the enzyme responsible for the final step of glycolysis, the conversion of phosphoenolpyruvate (B93156) to pyruvate. This dual regulatory role allows 2,5-AGDP to modulate glycolytic flux in response to cellular conditions.

G Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P F6P Fructose-6-Phosphate G6P->F6P F16BP Fructose-1,6-Bisphosphate F6P->F16BP ATP -> ADP PFK1 Phosphofructokinase-1 (PFK-1) PEP Phosphoenolpyruvate F16BP->PEP ... Pyruvate Pyruvate PEP->Pyruvate ADP -> ATP PK Pyruvate Kinase AGDP This compound AGDP->PFK1 Inhibition AGDP->PK Stimulation PFK1->F16BP PK->Pyruvate

Figure 2: Regulation of Glycolysis by 2,5-AGDP.

Experimental Protocols

1. Isolation of Rat Hepatocytes

This protocol is adapted from standard procedures for primary hepatocyte isolation.

  • Materials:

    • Male Wistar rat (200-250 g)

    • Anesthesia (e.g., isoflurane)

    • Perfusion Buffer I (e.g., HBSS without Ca²⁺/Mg²⁺, with 0.5 mM EGTA)

    • Perfusion Buffer II (e.g., HBSS with Ca²⁺/Mg²⁺)

    • Collagenase solution (e.g., 0.05% collagenase type IV in Perfusion Buffer II)

    • Williams' Medium E

    • Peristaltic pump

    • Surgical instruments

    • 70 µm cell strainer

  • Procedure:

    • Anesthetize the rat according to approved animal protocols.

    • Perform a midline laparotomy to expose the portal vein.

    • Cannulate the portal vein and initiate perfusion with Perfusion Buffer I at 37°C at a flow rate of 20-30 mL/min for 10-15 minutes.

    • Switch to the collagenase solution and perfuse for 10-15 minutes, or until the liver becomes soft.

    • Excise the liver and transfer it to a sterile dish containing Williams' Medium E.

    • Gently dissociate the liver tissue to release the hepatocytes.

    • Filter the cell suspension through a 70 µm cell strainer.

    • Centrifuge the cell suspension at 50 x g for 3 minutes at 4°C.

    • Wash the cell pellet twice with cold Williams' Medium E.

    • Determine cell viability and count using a hemocytometer and trypan blue exclusion.

2. Perchloric Acid Extraction of 2,5-AGDP

This protocol is designed for the extraction of water-soluble metabolites.

  • Materials:

    • Hepatocyte cell pellet

    • Ice-cold 0.6 M Perchloric Acid (PCA)

    • Ice-cold 3 M Potassium Carbonate (K₂CO₃)

    • Centrifuge

  • Procedure:

    • To the hepatocyte pellet (e.g., from 1-2 g of liver tissue), add 5 volumes of ice-cold 0.6 M PCA.

    • Homogenize the suspension thoroughly on ice using a Dounce homogenizer.

    • Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant, which contains the acid-soluble metabolites.

    • Neutralize the supernatant by adding ice-cold 3 M K₂CO₃ dropwise while vortexing until the pH reaches 6.5-7.0. The formation of a white precipitate (potassium perchlorate) will be observed.

    • Incubate on ice for 15 minutes to ensure complete precipitation.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the potassium perchlorate.

    • Collect the supernatant containing the crude 2,5-AGDP extract.

3. Solid-Phase Extraction (SPE) Cleanup

This step removes interfering substances and enriches for sugar phosphates.

  • Materials:

    • Anion-exchange SPE cartridge (e.g., Quaternary amine-based sorbent)

    • SPE manifold

    • Methanol

    • Deionized water

    • Elution buffer (e.g., 1 M NaCl or a suitable high-salt buffer)

  • Procedure:

    • Condition the SPE cartridge by passing 5 mL of methanol, followed by 5 mL of deionized water.

    • Load the neutralized PCA extract onto the cartridge.

    • Wash the cartridge with 5 mL of deionized water to remove unbound, neutral, and weakly acidic compounds.

    • Elute the sugar phosphates, including 2,5-AGDP, with 5 mL of the elution buffer.

    • Collect the eluate for the next purification step.

4. Anion-Exchange Chromatography Purification

This is the final high-resolution purification step.

  • Materials:

    • HPLC system with a UV or conductivity detector

    • Strong anion-exchange column (e.g., a quaternary ammonium-based column)

    • Mobile Phase A: Deionized water

    • Mobile Phase B: 1 M Ammonium (B1175870) bicarbonate or another suitable salt buffer

    • 0.22 µm filters

  • Procedure:

    • Filter the eluate from the SPE step through a 0.22 µm filter.

    • Equilibrate the anion-exchange column with Mobile Phase A.

    • Inject the sample onto the column.

    • Elute the bound molecules using a linear gradient of Mobile Phase B. A typical gradient might be from 0% to 100% B over 30-40 minutes.

    • Monitor the elution profile at a suitable wavelength (e.g., 210 nm for the phosphate (B84403) backbone) or by conductivity.

    • Collect fractions corresponding to the expected elution time of 2,5-AGDP. The exact elution time will need to be determined using a standard if available, or by analyzing the collected fractions using mass spectrometry.

    • Desalt the collected fractions if necessary (e.g., by lyophilization if using a volatile buffer like ammonium bicarbonate).

Data Presentation

The following table summarizes the expected quantitative data at each stage of the purification process, based on typical recoveries for similar sugar phosphates.[4][5]

Purification StepParameterExpected Value
Perchloric Acid Extraction Recovery of Sugar Phosphates> 90%
Solid-Phase Extraction Recovery of Sugar Phosphates~95-100%[4]
Purity after SPEEnriched for anionic species
Anion-Exchange Chromatography Final Purity> 95% (as determined by HPLC)
Quantification (LC-MS/MS) Analytical Accuracy87-110%[5]

The protocol described in this application note provides a robust and reproducible method for the purification of this compound from biological samples. By employing a combination of selective extraction, efficient cleanup, and high-resolution chromatography, researchers can obtain highly purified 2,5-AGDP for subsequent functional and structural studies. This will aid in further elucidating its role in metabolic regulation and its potential as a therapeutic target.

References

Application Notes and Protocols for the Structural Analysis of 2,5-Anhydro-D-glucitol-1,6-diphosphate using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the structural analysis of 2,5-Anhydro-D-glucitol-1,6-diphosphate using Nuclear Magnetic Resonance (NMR) spectroscopy. This document includes detailed experimental protocols, data presentation guidelines, and visual representations of the analytical workflow.

Introduction

This compound is a phosphorylated carbohydrate of interest in metabolic studies. It is known to be a limited stimulator of yeast Pyruvate Kinase[1]. Its structural elucidation is critical for understanding its biological function and for the development of potential therapeutic agents. NMR spectroscopy is a powerful, non-destructive technique for the detailed structural characterization of such molecules in solution[2]. This guide outlines the application of one-dimensional (1D) and two-dimensional (2D) NMR techniques for the complete assignment of proton (¹H), carbon (¹³C), and phosphorus (³¹P) signals of this compound.

Data Presentation

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in D₂O

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-1a, H-1b3.8 - 4.2m
H-23.9 - 4.3m
H-33.5 - 3.9m
H-43.5 - 3.9m
H-53.9 - 4.3m
H-6a, H-6b3.8 - 4.2m

Note: Chemical shifts of protons attached to carbons bearing phosphate (B84403) groups (C1 and C6) are expected to be downfield. Multiplicities will be complex due to proton-proton and proton-phosphorus couplings.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in D₂O

CarbonPredicted Chemical Shift (δ, ppm)
C-162 - 66
C-270 - 75
C-370 - 75
C-470 - 75
C-580 - 85
C-662 - 66

Note: Carbons directly bonded to the phosphate groups (C1 and C6) will exhibit coupling to ³¹P, resulting in doublets in the ¹³C spectrum.

Table 3: Predicted ³¹P NMR Chemical Shifts for this compound in D₂O

PhosphorusPredicted Chemical Shift (δ, ppm)
P-10 - 5
P-60 - 5

Note: The chemical shifts are relative to an external standard of 85% H₃PO₄. The two phosphate groups may be chemically equivalent or non-equivalent depending on the molecular conformation.

Experimental Protocols

The following protocols provide a detailed methodology for the preparation and NMR analysis of this compound.

Protocol 1: Sample Preparation
  • Sample Purity: Ensure the sample of this compound is of high purity (>95%) to avoid interference from impurities in the NMR spectra.

  • Solvent Selection: Deuterium oxide (D₂O) is the recommended solvent for acquiring ¹H, ¹³C, and ³¹P NMR spectra of carbohydrates as it is transparent in the proton NMR region.

  • Concentration: Prepare a solution of this compound in D₂O at a concentration of 5-10 mg/mL. This concentration should be sufficient for most 1D and 2D NMR experiments on a modern high-field spectrometer.

  • pH Adjustment: The pH of the sample can significantly affect the chemical shifts of the phosphate groups and the protons and carbons in their vicinity. Adjust the pD (the pH in D₂O) to a desired and constant value (e.g., 7.0) using small amounts of DCl or NaOD.

  • Internal Standard: For accurate chemical shift referencing, add a small amount of an internal standard such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS) or 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) for ¹H and ¹³C NMR. For ³¹P NMR, an external standard of 85% H₃PO₄ in a sealed capillary is commonly used.

  • Filtration: Filter the final solution into a clean, dry NMR tube using a syringe filter to remove any particulate matter that could degrade the spectral quality.

Protocol 2: NMR Data Acquisition

The following experiments are recommended for a comprehensive structural analysis. All spectra should be acquired on a high-field NMR spectrometer (≥ 500 MHz) equipped with a cryoprobe for enhanced sensitivity.

  • 1D ¹H NMR:

    • Purpose: To obtain an overview of the proton signals and their multiplicities.

    • Key Parameters:

      • Pulse sequence: Standard 1D pulse sequence.

      • Solvent suppression: Use a presaturation or watergate sequence to suppress the residual HOD signal.

      • Acquisition time: 2-3 seconds.

      • Relaxation delay: 5 seconds.

      • Number of scans: 16-64.

  • 1D ¹³C NMR:

    • Purpose: To identify the number of unique carbon signals and their chemical environments.

    • Key Parameters:

      • Pulse sequence: Proton-decoupled ¹³C experiment.

      • Acquisition time: 1-2 seconds.

      • Relaxation delay: 2-5 seconds.

      • Number of scans: 1024 or more, depending on the sample concentration.

  • 1D ³¹P NMR:

    • Purpose: To observe the signals from the two phosphate groups.

    • Key Parameters:

      • Pulse sequence: Proton-decoupled ³¹P experiment.

      • Acquisition time: 1-2 seconds.

      • Relaxation delay: 5 seconds.

      • Number of scans: 128-512.

  • 2D ¹H-¹H COSY (Correlation Spectroscopy):

    • Purpose: To identify scalar-coupled protons, which helps in tracing the proton connectivity within the glucitol ring.

    • Key Parameters:

      • Pulse sequence: Standard COSY or DQF-COSY for higher resolution.

      • Spectral width: Set to cover all proton signals.

      • Number of increments in F1: 256-512.

      • Number of scans per increment: 4-16.

  • 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: To correlate each proton with its directly attached carbon atom, enabling the assignment of carbon signals.

    • Key Parameters:

      • Pulse sequence: Standard HSQC with sensitivity enhancement.

      • ¹J(C,H) coupling constant: Set to an average value of ~145 Hz.

      • Number of increments in F1: 128-256.

      • Number of scans per increment: 8-32.

  • 2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: To identify long-range correlations (2-3 bonds) between protons and carbons, which is crucial for confirming the overall structure and the position of the phosphate groups.

    • Key Parameters:

      • Pulse sequence: Standard HMBC.

      • Long-range coupling constant (ⁿJ(C,H)): Optimized for a range of 4-10 Hz.

      • Number of increments in F1: 256-512.

      • Number of scans per increment: 16-64.

  • 2D ¹H-³¹P HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: To establish the connectivity between the phosphate groups and the glucitol backbone by observing correlations between phosphorus and nearby protons (e.g., H-1, H-6).

    • Key Parameters:

      • Pulse sequence: Standard HMBC optimized for ¹H-³¹P correlations.

      • Long-range coupling constant (ⁿJ(P,H)): Optimized for a range of 4-10 Hz.

      • Number of increments in F1: 128-256.

      • Number of scans per increment: 32-128.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for the structural analysis and a simplified biological context of this compound.

structural_analysis_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis and Structure Elucidation Sample This compound Dissolve Dissolve in D2O with Internal Standard Sample->Dissolve Adjust_pH Adjust pD Dissolve->Adjust_pH Filter Filter into NMR Tube Adjust_pH->Filter NMR_Tube Prepared NMR Sample Filter->NMR_Tube H1_NMR 1D ¹H NMR NMR_Tube->H1_NMR C13_NMR 1D ¹³C NMR NMR_Tube->C13_NMR P31_NMR 1D ³¹P NMR NMR_Tube->P31_NMR COSY 2D ¹H-¹H COSY NMR_Tube->COSY HSQC 2D ¹H-¹³C HSQC NMR_Tube->HSQC HMBC_CP 2D ¹H-¹³C HMBC NMR_Tube->HMBC_CP HMBC_PP 2D ¹H-³¹P HMBC NMR_Tube->HMBC_PP Assign_H Assign ¹H Signals (from COSY) H1_NMR->Assign_H COSY->Assign_H Assign_C Assign ¹³C Signals (from HSQC) HSQC->Assign_C Confirm_Structure Confirm Connectivity (from HMBCs) HMBC_CP->Confirm_Structure HMBC_PP->Confirm_Structure Assign_H->Assign_C Assign_C->Confirm_Structure Final_Structure Final Structure Confirmation Confirm_Structure->Final_Structure

Caption: Workflow for NMR-based structural analysis.

pyruvate_kinase_pathway PEP Phosphoenolpyruvate (PEP) PK Pyruvate Kinase PEP->PK ADP ADP ADP->PK Pyruvate Pyruvate PK->Pyruvate ATP ATP PK->ATP F16BP Fructose-1,6-bisphosphate F16BP->PK Allosteric Activator AG16DP This compound AG16DP->PK Limited Stimulator

Caption: Simplified Pyruvate Kinase activation pathway.

References

Applications of 2,5-Anhydro-D-glucitol-1,6-diphosphate in metabolic research.

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,5-Anhydro-D-glucitol-1,6-diphosphate (AGDP) is a synthetic analog of the endogenous glycolytic intermediate, fructose (B13574) 1,6-bisphosphate. Due to its structural similarity, AGDP serves as a valuable tool in metabolic research, primarily for its role as a competitive inhibitor of phosphofructokinase (PFK), a key regulatory enzyme in glycolysis.[1][2] It also exhibits modulatory effects on other enzymes of central carbon metabolism, such as pyruvate (B1213749) kinase.[3][4] The inability of downstream glycolytic enzymes to metabolize AGDP leads to its accumulation and subsequent disruption of glycolytic flux, making it an effective compound for studying metabolic reprogramming in various physiological and pathological contexts, including cancer.[5]

This document provides detailed application notes and protocols for the use of AGDP in metabolic research, aimed at researchers, scientists, and drug development professionals.

Mechanism of Action

AGDP functions as a structural mimic of fructose 1,6-bisphosphate, allowing it to bind to the allosteric sites of enzymes that are regulated by this key glycolytic metabolite. Its primary applications stem from its effects on phosphofructokinase (PFK) and pyruvate kinase (PK).

  • Inhibition of Phosphofructokinase (PFK): AGDP acts as an effective competitive inhibitor of PFK.[1][2] PFK catalyzes the committed step of glycolysis, the phosphorylation of fructose-6-phosphate (B1210287) to fructose-1,6-bisphosphate.[6] By binding to PFK, AGDP prevents the natural substrate from binding, thereby inhibiting the progression of glycolysis. This inhibitory action allows researchers to study the consequences of reduced glycolytic flux on cellular processes such as proliferation, differentiation, and stress responses.[2]

  • Modulation of Pyruvate Kinase (PK): AGDP has been described as a limited stimulator of yeast pyruvate kinase.[3][4] Pyruvate kinase catalyzes the final step of glycolysis, converting phosphoenolpyruvate (B93156) to pyruvate. The activation of pyruvate kinase is allosterically regulated by fructose-1,6-bisphosphate. AGDP, as an analog, can also influence PK activity, although its stimulatory effect is reported to be less potent than its analog, 2,5-anhydro-D-mannitol 1,6-bisphosphate, which is a strong allosteric activator.[3][4]

The dual action of AGDP on these two critical glycolytic enzymes makes it a potent tool for modulating and studying central carbon metabolism.

Signaling Pathway and Experimental Workflow Diagrams

glycolysis_inhibition cluster_glycolysis Glycolysis Pathway cluster_regulation Modulation by AGDP F6P Fructose-6-phosphate F16BP Fructose-1,6-bisphosphate F6P->F16BP PFK PEP Phosphoenolpyruvate F16BP->PEP ... Pyruvate Pyruvate PEP->Pyruvate PK AGDP This compound AGDP->F6P Competitive Inhibition AGDP->Pyruvate Limited Stimulation

Figure 1: Mechanism of AGDP in Glycolysis.

pfk_assay_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Assay Buffer, PFK Enzyme, Substrates, and AGDP dilutions Incubation Incubate PFK with varying concentrations of AGDP Reagents->Incubation Reaction Initiate reaction by adding Fructose-6-P and ATP Incubation->Reaction Measurement Measure NADH oxidation at 340 nm kinetically Reaction->Measurement Plotting Plot reaction rates vs. AGDP concentration Measurement->Plotting Calculation Calculate IC50 or Ki value Plotting->Calculation

Figure 2: Workflow for PFK Inhibition Assay.

Quantitative Data

CompoundTarget EnzymeEffectQuantitative DataReference
This compoundPhosphofructokinaseCompetitive InhibitionKi / IC50 not specified in reviewed literature[1][2]
This compoundYeast Pyruvate KinaseLimited StimulationNot specified in reviewed literature[3][4]
2,5-Anhydro-D-mannitol-1,6-bisphosphateRabbit Liver Pyruvate KinaseActivationKa = 9.5 ± 0.9 µM[6]
2,5-Anhydro-D-mannitol-1,6-bisphosphateRabbit Liver Fructose 1,6-bisphosphataseInhibitionKi = 3.6 ± 0.3 µM[6]

Experimental Protocols

Protocol 1: In Vitro Phosphofructokinase (PFK) Inhibition Assay

This protocol is a generalized method for determining the inhibitory effect of AGDP on PFK activity using a coupled spectrophotometric assay.

Materials:

  • Purified PFK enzyme (e.g., from rabbit muscle)

  • This compound (AGDP)

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, 5 mM MgCl2, 1 mM DTT

  • Fructose-6-phosphate (F6P)

  • Adenosine triphosphate (ATP)

  • Coupling enzymes: Aldolase, triosephosphate isomerase, and glycerol-3-phosphate dehydrogenase

  • NADH

  • 96-well microplate, clear flat-bottom

  • Spectrophotometric microplate reader capable of reading absorbance at 340 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of AGDP in ultrapure water. Create a series of dilutions to test a range of concentrations.

    • Prepare working solutions of F6P, ATP, and NADH in the assay buffer.

    • Prepare a solution of the coupling enzymes in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Assay Buffer

      • NADH solution

      • Coupling enzymes solution

      • PFK enzyme solution

      • Varying concentrations of AGDP (or vehicle control)

    • Incubate the plate at 37°C for 5-10 minutes to allow AGDP to bind to the PFK.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding a mixture of F6P and ATP to each well.

    • Immediately place the plate in the microplate reader and begin kinetic measurements of the decrease in absorbance at 340 nm as NADH is oxidized to NAD+.

    • Record measurements every minute for 15-30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each AGDP concentration by determining the slope of the linear portion of the absorbance vs. time curve.

    • Plot the percentage of PFK activity relative to the control (no AGDP) against the logarithm of the AGDP concentration.

    • Determine the IC50 value, which is the concentration of AGDP that inhibits 50% of the PFK activity.

Protocol 2: Metabolic Flux Analysis using AGDP

This protocol provides a general framework for using AGDP to study its effects on cellular metabolic flux, often employing stable isotope tracing.

Materials:

  • Cell line of interest

  • Cell culture medium and supplements

  • This compound (AGDP)

  • Stable isotope-labeled tracer (e.g., [U-13C]-glucose)

  • Quenching solution (e.g., cold methanol)

  • Extraction solution (e.g., methanol/water/chloroform mixture)

  • LC-MS or GC-MS system for metabolite analysis

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to the desired confluency.

    • Treat the cells with a predetermined concentration of AGDP (or vehicle control) for a specified duration. The concentration and time should be optimized based on preliminary dose-response and time-course experiments.

  • Stable Isotope Labeling:

    • Replace the culture medium with a medium containing the stable isotope-labeled tracer (e.g., [U-13C]-glucose) and the same concentration of AGDP.

    • Incubate the cells for a time period sufficient to achieve isotopic steady-state or for a time-course analysis.

  • Metabolite Quenching and Extraction:

    • Rapidly quench metabolic activity by aspirating the medium and adding ice-cold quenching solution.

    • Extract the intracellular metabolites using a suitable extraction method (e.g., biphasic extraction with methanol, chloroform, and water).

  • Metabolite Analysis:

    • Analyze the polar metabolite extracts using LC-MS or GC-MS to determine the total abundance and isotopic labeling patterns of key metabolites in the central carbon pathways (e.g., glycolysis, pentose (B10789219) phosphate (B84403) pathway, TCA cycle).

  • Data Analysis and Flux Calculation:

    • Correct the raw mass spectrometry data for natural isotope abundance.

    • Use metabolic flux analysis software (e.g., INCA, Metran) to calculate the relative or absolute metabolic fluxes by fitting the experimental labeling data to a metabolic network model.

    • Compare the metabolic flux maps between the control and AGDP-treated cells to identify pathways that are significantly altered by the inhibition of glycolysis.

Conclusion

This compound is a valuable research tool for the targeted inhibition of phosphofructokinase and the modulation of glycolytic flux. Its application in in vitro enzyme assays and cellular metabolic flux analysis can provide significant insights into the role of glycolysis in various biological processes and disease states. The protocols and information provided herein serve as a guide for researchers to effectively utilize AGDP in their metabolic studies. Further investigation is warranted to determine the precise kinetic parameters of its interaction with PFK and other metabolic enzymes.

References

Application Notes and Protocols for Radiolabeling 2,5-Anhydro-D-glucitol-1,6-diphosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Anhydro-D-glucitol-1,6-diphosphate (AHGDP) is a significant cell signaling molecule and a known inhibitor of the glycolytic enzyme phosphofructokinase (PFK).[1][2] Its structural similarity to fructose-1,6-bisphosphate allows it to play a role in the regulation of carbohydrate metabolism, making it a molecule of interest in cancer research and the study of metabolic pathways.[1] Radiolabeled AHGDP is an invaluable tool for studying its pharmacokinetics, pharmacodynamics, and interaction with target enzymes. This document provides detailed protocols for the radiolabeling of AHGDP, primarily through enzymatic methods.

Data Presentation

The following table summarizes typical quantitative data expected from the radiolabeling procedures described herein. These values are illustrative and can vary based on specific experimental conditions and reagent purity.

Radiolabeling MethodRadioisotopeStarting MaterialKey EnzymesTypical Radiochemical Purity (%)Typical Specific Activity (Ci/mmol)Typical Yield (%)
Enzymatic Phosphorylation³²P2,5-Anhydro-D-glucitolHexokinase, Phosphofructokinase>95%10-5040-60
Enzymatic Phosphorylation¹⁴C[¹⁴C]-2,5-Anhydro-D-glucitolHexokinase, Phosphofructokinase>98%0.1-150-70
Enzymatic Phosphorylation³H[³H]-2,5-Anhydro-D-glucitolHexokinase, Phosphofructokinase>98%1-1050-70

Experimental Protocols

Protocol 1: Enzymatic Synthesis of [³²P]-2,5-Anhydro-D-glucitol-1,6-diphosphate

This protocol describes the synthesis of AHGDP labeled with ³²P on the phosphate (B84403) groups using a two-step enzymatic phosphorylation of 2,5-Anhydro-D-glucitol. The process utilizes [γ-³²P]ATP as the phosphate donor.

Materials:

  • 2,5-Anhydro-D-glucitol

  • [γ-³²P]ATP (specific activity ≥ 3000 Ci/mmol)

  • Hexokinase (from Saccharomyces cerevisiae)

  • Phosphofructokinase (from rabbit muscle)

  • ATP (non-radiolabeled)

  • Creatine Kinase

  • Creatine Phosphate

  • Reaction Buffer: 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT

  • Quenching Solution: 1 M Perchloric Acid

  • Neutralization Solution: 3 M K₂CO₃

  • Purification: Anion-exchange HPLC column (e.g., a strong anion exchange column)

  • Scintillation cocktail and counter

Methodology:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture on ice:

    • 50 µL of 2x Reaction Buffer

    • 10 µL of 10 mM 2,5-Anhydro-D-glucitol

    • 10 µL of 10 mM ATP

    • 5 µL of [γ-³²P]ATP (e.g., 50 µCi)

    • 10 µL of 50 mM Creatine Phosphate

    • 2 µL of Creatine Kinase (100 units/mL)

    • 5 µL of Hexokinase (50 units/mL)

    • 5 µL of Phosphofructokinase (50 units/mL)

    • Nuclease-free water to a final volume of 100 µL.

  • Incubation: Incubate the reaction mixture at 37°C for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a PEI-cellulose plate and a suitable developing solvent (e.g., 0.75 M KH₂PO₄, pH 3.5).

  • Quenching the Reaction: Stop the reaction by adding 10 µL of 1 M perchloric acid. Incubate on ice for 10 minutes to precipitate the enzymes.

  • Neutralization and Protein Removal: Centrifuge the mixture at 14,000 x g for 10 minutes at 4°C. Carefully transfer the supernatant to a new tube. Neutralize the supernatant by adding 3 M K₂CO₃ dropwise until the pH is between 7.0 and 8.0. The precipitated KClO₄ can be removed by centrifugation.

  • Purification: Purify the [³²P]-AHGDP from the reaction mixture using anion-exchange HPLC. Elute with a linear gradient of a suitable buffer, such as triethylammonium (B8662869) bicarbonate (TEAB). Collect fractions and measure radioactivity using a scintillation counter.

  • Quantification and Storage: Pool the radioactive fractions corresponding to the AHGDP peak. Determine the concentration and specific activity. Store the purified [³²P]-AHGDP at -80°C.

Protocol 2: Conceptual Framework for the Synthesis of [¹⁴C]- or [³H]-2,5-Anhydro-D-glucitol-1,6-diphosphate

This protocol outlines the general steps for preparing AHGDP with a carbon-14 (B1195169) or tritium (B154650) label within the glucitol backbone. This involves the initial synthesis of radiolabeled 2,5-Anhydro-D-glucitol, followed by enzymatic phosphorylation.

Part 1: Synthesis of Radiolabeled 2,5-Anhydro-D-glucitol (Conceptual)

The synthesis of radiolabeled 2,5-Anhydro-D-glucitol would start from commercially available radiolabeled monosaccharides.

  • Starting Material: [U-¹⁴C]-D-glucose, [1-³H]-D-glucose, or similarly labeled fructose (B13574).

  • Chemical Conversion: A multi-step chemical synthesis would be required to convert the radiolabeled glucose or fructose into 2,5-Anhydro-D-glucitol. This would likely involve protection of hydroxyl groups, formation of the anhydro ring, and subsequent deprotection. The specific chemical route would need to be adapted from literature methods for the synthesis of unlabeled 2,5-anhydrohexitols.

  • Purification: The resulting radiolabeled 2,5-Anhydro-D-glucitol would be purified using chromatographic techniques such as silica (B1680970) gel chromatography or HPLC.

Part 2: Enzymatic Phosphorylation of Radiolabeled 2,5-Anhydro-D-glucitol

This part of the protocol is similar to Protocol 1, but uses non-radiolabeled ATP.

Materials:

  • [¹⁴C]- or [³H]-2,5-Anhydro-D-glucitol

  • Hexokinase

  • Phosphofructokinase

  • ATP

  • Reaction Buffer and other reagents as in Protocol 1

Methodology:

  • Reaction Setup: The reaction is set up as described in Protocol 1, but with the substitution of radiolabeled 2,5-Anhydro-D-glucitol for the unlabeled compound and using only non-radiolabeled ATP.

  • Incubation, Quenching, and Neutralization: Follow steps 2-4 from Protocol 1.

  • Purification and Analysis: Purify the [¹⁴C]- or [³H]-AHGDP using anion-exchange HPLC. The radiolabeled product can be detected using an in-line flow scintillation detector or by collecting fractions for liquid scintillation counting.

  • Quantification and Storage: Pool the fractions containing the purified radiolabeled AHGDP, determine the concentration and specific activity, and store at -80°C.

Visualizations

Signaling Pathway Context

The following diagram illustrates the metabolic context of this compound as an inhibitor of glycolysis.

Glycolysis_Inhibition F6P Fructose-6-Phosphate PFK Phosphofructokinase (PFK) F6P->PFK F16BP Fructose-1,6-Bisphosphate Glycolysis Downstream Glycolysis F16BP->Glycolysis PFK->F16BP ATP -> ADP AHG 2,5-Anhydro-D-glucitol Hexokinase Hexokinase & PFK AHG->Hexokinase AHGDP 2,5-Anhydro-D-glucitol- 1,6-diphosphate AHGDP->PFK Inhibition Hexokinase->AHGDP 2 ATP -> 2 ADP

Caption: Inhibition of Phosphofructokinase by AHGDP.

Experimental Workflow for [³²P]-AHGDP Synthesis

The diagram below outlines the key steps in the enzymatic synthesis and purification of [³²P]-labeled AHGDP.

P32_AHGDP_Workflow Start Start: 2,5-Anhydro-D-glucitol Reaction Enzymatic Reaction (Hexokinase, PFK, [γ-³²P]ATP) Start->Reaction Quench Quench Reaction (Perchloric Acid) Reaction->Quench Neutralize Neutralize & Centrifuge Quench->Neutralize Purify Anion-Exchange HPLC Neutralize->Purify Analyze Scintillation Counting & Quantification Purify->Analyze Product Purified [³²P]-AHGDP Analyze->Product

Caption: Workflow for [³²P]-AHGDP synthesis and purification.

References

Application Notes and Protocols: 2,5-Anhydro-D-glucitol-1,6-diphosphate as an Allosteric Activator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Anhydro-D-glucitol-1,6-diphosphate (2,5-AGDP) is a structural analog of fructose-1,6-bisphosphate (FBP), the primary allosteric activator of pyruvate (B1213749) kinase. In the context of enzymology and metabolic research, 2,5-AGDP serves as a tool to probe the allosteric regulation of key enzymes in glycolysis. Notably, it has been identified as a limited stimulator of yeast Pyruvate Kinase (PK).[1][2] This document provides detailed application notes and experimental protocols for the use of 2,5-AGDP as an allosteric activator, with a focus on yeast Pyruvate Kinase.

Pyruvate kinase is a crucial enzyme that catalyzes the final, rate-limiting step of glycolysis, the conversion of phosphoenolpyruvate (B93156) (PEP) and ADP to pyruvate and ATP.[3][4] Its activity is tightly regulated by allosteric effectors to control the metabolic flux and ATP production.[4] The study of synthetic activators like 2,5-AGDP can provide insights into the structure-function relationship of the allosteric binding site and aid in the development of novel therapeutic agents targeting metabolic pathways.

Data Presentation

Table 1: Allosteric Activation of Yeast Pyruvate Kinase by Fructose-1,6-bisphosphate (FBP)

ParameterValueConditionsReference
K0.5 for PEP (in the presence of 1.5 mM FBP)Similar to wild-typepH 7.0, 30°C[1]
Hill Coefficient (nH) for FBP activation (at 0.03 mM PEP)2.4pH 7.0, 30°C[5]
Hill Coefficient (nH) for FBP activation (at 0.8 mM PEP)1.6pH 7.0, 30°C[5]
Fold Activation of Vmax>1000-fold over physiological FBP rangepH 7.0, 30°C[5]

Note: Researchers using 2,5-AGDP should perform dose-response experiments to determine its specific activation constant (Kact) or half-maximal effective concentration (EC50) for their particular experimental setup.

Signaling Pathway and Mechanism of Action

2,5-AGDP exerts its effect by binding to the allosteric site of pyruvate kinase, which is distinct from the active site. This binding event induces a conformational change in the enzyme, stabilizing the high-activity "R-state" (relaxed state) tetramer. This enhanced enzymatic activity accelerates the conversion of PEP to pyruvate, thereby increasing the rate of glycolysis.

cluster_glycolysis Glycolysis cluster_regulation Allosteric Activation Glucose Glucose G6P G6P Glucose->G6P Hexokinase F6P F6P G6P->F6P Phosphoglucose Isomerase FBP FBP F6P->FBP Phosphofructokinase GAP_DHAP Glyceraldehyde-3-P + Dihydroxyacetone-P FBP->GAP_DHAP Aldolase PEP PEP GAP_DHAP->PEP Multiple Steps Pyruvate Pyruvate PEP->Pyruvate Pyruvate Kinase AGDP 2,5-AGDP PK_inactive Pyruvate Kinase (T-state, low activity) AGDP->PK_inactive Binds to allosteric site PK_active Pyruvate Kinase (R-state, high activity) PK_inactive->PK_active Conformational Change PK_active->PEP Activates

Allosteric activation of Pyruvate Kinase by 2,5-AGDP in the glycolytic pathway.

Experimental Protocols

The most common method for determining pyruvate kinase activity is a lactate (B86563) dehydrogenase (LDH)-coupled enzyme assay. In this continuous spectrophotometric assay, the pyruvate produced by PK is reduced to lactate by LDH, with the concomitant oxidation of NADH to NAD+. The decrease in NADH concentration is monitored as a decrease in absorbance at 340 nm, which is directly proportional to the PK activity.

Protocol 1: In Vitro Pyruvate Kinase Activity Assay with 2,5-AGDP

Objective: To determine the allosteric activation of yeast Pyruvate Kinase by this compound.

Materials:

  • Purified yeast Pyruvate Kinase (PK)

  • This compound (2,5-AGDP) stock solution

  • Phosphoenolpyruvate (PEP)

  • Adenosine diphosphate (B83284) (ADP)

  • Nicotinamide adenine (B156593) dinucleotide, reduced form (NADH)

  • Lactate dehydrogenase (LDH)

  • Assay Buffer: 50 mM Imidazole-HCl, pH 7.6, containing 100 mM KCl and 5 mM MgCl2

  • UV-transparent 96-well plate or quartz cuvettes

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare Reagents:

    • Prepare fresh stock solutions of PEP, ADP, and NADH in the Assay Buffer.

    • Prepare a serial dilution of 2,5-AGDP in the Assay Buffer to test a range of concentrations (e.g., from 0.1 µM to 1 mM).

    • Dilute the yeast Pyruvate Kinase in ice-cold Assay Buffer to the desired working concentration. The final concentration should result in a linear rate of NADH oxidation.

    • Prepare a solution of LDH in the Assay Buffer (e.g., 10 units/mL).

  • Assay Setup (96-well plate format):

    • To each well, add the following components to a final volume of 200 µL:

      • Assay Buffer

      • 2,5-AGDP solution (at various concentrations) or vehicle control (Assay Buffer)

      • ADP (final concentration, e.g., 1.5 mM)

      • PEP (at a subsaturating concentration to observe activation, e.g., 0.5 mM)

      • NADH (final concentration, e.g., 0.2 mM)

      • LDH (final concentration, e.g., 1 unit/mL)

    • Mix gently and incubate the plate at the desired temperature (e.g., 25°C or 30°C) for 5 minutes to allow for temperature equilibration.

  • Initiate the Reaction:

    • Add the diluted Pyruvate Kinase solution to each well to start the reaction.

    • Immediately place the plate in the spectrophotometer.

  • Data Acquisition:

    • Measure the decrease in absorbance at 340 nm every 15-30 seconds for 10-15 minutes.

  • Data Analysis:

    • Calculate the initial rate of the reaction (V₀) from the linear portion of the absorbance vs. time plot (ΔA340/min).

    • Convert the rate of absorbance change to the rate of NADH consumption using the Beer-Lambert law (molar extinction coefficient of NADH at 340 nm is 6220 M-1cm-1).

    • Calculate the specific activity of Pyruvate Kinase (e.g., in µmol/min/mg or U/mg).

    • Plot the Pyruvate Kinase activity against the concentration of 2,5-AGDP.

    • Determine the EC50 (concentration of 2,5-AGDP that gives half-maximal activation) and the maximum fold activation by fitting the data to a suitable dose-response curve.

cluster_prep 1. Reagent Preparation cluster_setup 2. Assay Setup cluster_reaction 3. Reaction Initiation & Data Acquisition cluster_analysis 4. Data Analysis prep_reagents Prepare stock solutions: - 2,5-AGDP serial dilutions - PEP, ADP, NADH - Dilute PK and LDH add_reagents Add to 96-well plate: - Assay Buffer - 2,5-AGDP or vehicle - ADP, PEP, NADH, LDH prep_reagents->add_reagents incubate Incubate at 25-30°C for 5 minutes add_reagents->incubate add_pk Add diluted Pyruvate Kinase incubate->add_pk read_abs Measure Absorbance at 340 nm (kinetic read) add_pk->read_abs calc_rate Calculate initial reaction rate (V₀) read_abs->calc_rate calc_activity Calculate specific PK activity calc_rate->calc_activity plot_data Plot PK activity vs. [2,5-AGDP] calc_activity->plot_data determine_params Determine EC50 and fold activation plot_data->determine_params

Experimental workflow for the Pyruvate Kinase activity assay.

Troubleshooting and Considerations

  • Limited Activation: As 2,5-AGDP is a limited activator, the observed fold activation may be modest compared to the natural activator, FBP.

  • Substrate Concentration: The concentration of PEP should be subsaturating to observe a significant activation effect. If PEP is at a saturating concentration, the enzyme will already be operating at or near its maximum velocity, and the effect of an allosteric activator will be minimal.

  • Enzyme Purity: The purity of the Pyruvate Kinase preparation is critical for accurate kinetic measurements.

  • Control Experiments: Always include a no-enzyme control to check for non-enzymatic NADH oxidation and a no-activator control to establish the basal enzyme activity. A positive control with a known activator like FBP is also recommended.

  • Other Reported Activities: Be aware that 2,5-AGDP has also been reported to act as a competitive inhibitor of phosphofructokinase. When studying complex biological systems or cell lysates, consider potential off-target effects.

Conclusion

This compound is a valuable research tool for investigating the allosteric regulation of yeast Pyruvate Kinase. The provided protocols and background information offer a framework for researchers to design and execute experiments to characterize its activating properties. Careful experimental design and data analysis are essential to accurately quantify its effects and to further elucidate the mechanisms of allosteric enzyme regulation.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,5-Anhydro-D-glucitol-1,6-diphosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in improving the yield of 2,5-Anhydro-D-glucitol-1,6-diphosphate (2,5-AGDP) synthesis.

Troubleshooting Guides

Low product yield is a common challenge in the synthesis of 2,5-AGDP. The following table outlines potential issues, their causes, and recommended solutions to optimize your experimental outcomes.

Issue Potential Cause Recommended Solution Expected Yield Improvement
Low or No Product Formation Incomplete synthesis of the 2,5-Anhydro-D-glucitol precursor.Ensure complete cyclization of the starting material (e.g., D-glucosamine) by monitoring the reaction progress using TLC or LC-MS. A microwave-assisted reaction with ammonium (B1175870) formate (B1220265) in methanol (B129727) can improve the efficiency of this step.Up to 32% overall yield from the D-mannitol derivative.[1]
Inefficient phosphorylation of 2,5-Anhydro-D-glucitol.Enzymatic Method: Use fructokinase for the phosphorylation of 2,5-Anhydro-D-glucitol.[2] Ensure optimal enzyme activity by maintaining the recommended pH and temperature for the specific fructokinase used. Chemical Method: When using phosphorylating agents like phosphorus oxychloride (POCl₃), control the reaction temperature and stoichiometry carefully to prevent side reactions.Enzymatic methods can offer higher specificity and yield under optimized conditions.
Degradation of the product.Maintain a neutral or slightly acidic pH during the reaction and purification steps, as sugar phosphates can be unstable in alkaline conditions.Prevents loss of final product, thereby increasing the isolated yield.
Presence of Multiple Products (Side Reactions) Non-selective phosphorylation at other hydroxyl groups.Employ protecting group strategies to block other hydroxyl groups on the 2,5-Anhydro-D-glucitol ring before phosphorylation. This ensures that phosphorylation occurs specifically at the C1 and C6 positions.Significantly increases the purity and yield of the desired diphosphate (B83284) product.
Formation of cyclic phosphate (B84403) esters.In chemical phosphorylation, the use of a non-coordinating solvent and careful control of reaction time can minimize the formation of cyclic byproducts.Improves the overall yield of the target acyclic diphosphate.
Difficulty in Product Purification Co-elution of product with starting materials or byproducts.Utilize anion-exchange chromatography for the purification of the highly charged 2,5-AGDP. A gradient elution with an appropriate salt (e.g., NaCl or ammonium bicarbonate) can effectively separate the diphosphorylated product from mono-phosphorylated intermediates and unreacted starting material.[3][4]High purity of the final product is achievable.
Presence of inorganic phosphate.Precipitate excess inorganic phosphate from the reaction mixture before chromatographic purification. This can be achieved by adding a solution of magnesium chloride and ammonium hydroxide.Reduces the load on the chromatography column and improves separation efficiency.

Frequently Asked Questions (FAQs)

Q1: What is a reliable method for synthesizing the precursor, 2,5-Anhydro-D-glucitol?

A1: A common and effective method is the deamination and reduction of D-glucosamine.[5] An alternative approach involves the intramolecular cyclization of a diepoxide derived from D-mannitol, which can yield 2,5-Anhydro-D-glucitol in good purity.[1]

Q2: What are the key parameters to control during the enzymatic phosphorylation of 2,5-Anhydro-D-glucitol?

A2: The key parameters for successful enzymatic phosphorylation include:

  • Enzyme Choice: Fructokinase is a suitable enzyme for this transformation.[2]

  • pH and Temperature: Maintain the optimal pH and temperature for the specific fructokinase being used. These conditions are critical for maximal enzyme activity and stability.

  • Cofactor Concentration: Ensure an adequate supply of the phosphate donor, typically ATP.

  • Reaction Time: Monitor the reaction progress to determine the optimal time for maximum product formation without significant product degradation.

Q3: What are the common challenges in the chemical phosphorylation of 2,5-Anhydro-D-glucitol and how can they be addressed?

A3: Chemical phosphorylation, for instance using POCl₃, can present challenges such as:

  • Over-phosphorylation and side-product formation: Careful control of the stoichiometry of the phosphorylating agent and the reaction temperature is crucial.

  • Harsh reaction conditions: These can lead to the degradation of the sugar molecule. Using a suitable base (e.g., pyridine) to neutralize the HCl generated during the reaction is important.

  • Purification difficulties: The resulting mixture can be complex. A multi-step purification process involving precipitation and ion-exchange chromatography is often necessary.

Q4: How can I effectively purify the final product, this compound?

A4: Anion-exchange chromatography is the most effective method for purifying highly charged molecules like 2,5-AGDP.[3][4] A step or gradient elution with a salt solution will separate the diphosphorylated product from starting materials, mono-phosphorylated byproducts, and other impurities.

Experimental Protocols

Protocol 1: Synthesis of 2,5-Anhydro-D-glucitol from D-Glucosamine

This protocol is adapted from a known procedure for the deamination and reduction of D-glucosamine.[5]

Materials:

Procedure:

  • Dissolve D-glucosamine hydrochloride in water.

  • Add sodium nitrite solution dropwise at a low temperature (0-5 °C) to initiate the deamination reaction.

  • After the reaction is complete, neutralize the solution.

  • Add sodium borohydride in small portions to reduce the intermediate aldehyde.

  • Acidify the reaction mixture with hydrochloric acid to destroy excess borohydride.

  • Pass the solution through a column of Dowex 50W-X8 resin to remove salts.

  • Evaporate the eluate to dryness and co-evaporate with methanol to remove boric acid.

  • Recrystallize the crude product from ethanol to obtain pure 2,5-Anhydro-D-glucitol.

Protocol 2: Enzymatic Diphosphorylation of 2,5-Anhydro-D-glucitol

This protocol is based on the principle of enzymatic phosphorylation using fructokinase.[2]

Materials:

  • 2,5-Anhydro-D-glucitol

  • Fructokinase

  • ATP (Adenosine triphosphate)

  • Tris-HCl buffer

  • Magnesium chloride

  • Anion-exchange resin

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, magnesium chloride, ATP, and 2,5-Anhydro-D-glucitol.

  • Equilibrate the mixture to the optimal temperature for fructokinase activity.

  • Initiate the reaction by adding fructokinase.

  • Incubate the reaction for a predetermined time, monitoring the formation of the diphosphate product by a suitable method (e.g., HPLC with a suitable detector).

  • Terminate the reaction by heating or by adding a quenching agent.

  • Remove the denatured enzyme by centrifugation.

  • Purify the this compound from the supernatant using anion-exchange chromatography.

Visualizations

Synthesis Pathway of this compound

Synthesis_Pathway A D-Glucosamine B 2,5-Anhydro-D-glucitol A->B Deamination & Reduction C This compound B->C Diphosphorylation (Enzymatic or Chemical)

Caption: Overall synthesis pathway from D-Glucosamine to the final product.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow decision decision process process issue issue start Start Synthesis check_yield Low Yield? start->check_yield check_precursor Check Precursor Synthesis check_yield->check_precursor Yes end Successful Synthesis check_yield->end No optimize_precursor Optimize Cyclization check_precursor->optimize_precursor check_phosphorylation Check Phosphorylation Step optimize_phosphorylation Optimize Enzyme/Reagent Concentration check_phosphorylation->optimize_phosphorylation check_purification Check Purification Step optimize_purification Optimize Chromatography check_purification->optimize_purification optimize_precursor->check_phosphorylation optimize_phosphorylation->check_purification optimize_purification->end

Caption: A logical workflow for troubleshooting low synthesis yield.

Key Parameters for Yield Optimization

Yield_Optimization cluster_precursor Precursor Synthesis cluster_phosphorylation Phosphorylation cluster_purification Purification center High Yield of 2,5-AGDP Reaction Time Reaction Time Reaction Time->center Temperature Temperature Temperature->center Purity of Starting Material Purity of Starting Material Purity of Starting Material->center Enzyme/Reagent Ratio Enzyme/Reagent Ratio Enzyme/Reagent Ratio->center pH pH pH->center Cofactor Concentration Cofactor Concentration Cofactor Concentration->center Column Type Column Type Column Type->center Elution Gradient Elution Gradient Elution Gradient->center Fraction Collection Fraction Collection Fraction Collection->center

Caption: Interrelated parameters influencing the final product yield.

References

Stability and degradation of 2,5-Anhydro-D-glucitol-1,6-diphosphate.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information, frequently asked questions (FAQs), and troubleshooting guidance for researchers, scientists, and drug development professionals working with 2,5-Anhydro-D-glucitol-1,6-diphosphate.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For optimal stability, the compound should be handled and stored according to the recommendations summarized in the table below. It is noted to be hygroscopic, meaning it can absorb moisture from the air, which may affect its stability.[1]

Q2: How stable is this compound in aqueous solutions?

Q3: What are the likely degradation pathways for this molecule?

The primary degradation pathway is likely the hydrolysis of the phosphate (B84403) ester bonds. This can be catalyzed by acid or base, or by the presence of phosphatase enzymes in biological samples. This would result in the formation of 2,5-Anhydro-D-glucitol-1-phosphate (or the 6-phosphate isomer) and inorganic phosphate, and ultimately 2,5-Anhydro-D-glucitol. Forced degradation studies are recommended to identify and characterize specific degradation products under your experimental conditions.[3][4]

Q4: How can I quantify the concentration of my this compound solution?

Direct quantification can be challenging without a certified reference standard. Indirect methods, such as an enzymatic assay, can be employed. Since the compound is an inhibitor of phosphofructokinase (PFK) and a stimulator of pyruvate (B1213749) kinase, a coupled-enzyme assay can be developed to measure its activity or concentration.[5][6] For precise quantification, analytical techniques like ion chromatography or liquid chromatography-mass spectrometry (LC-MS) would be suitable, though would require method development.[7][8] An enzymatic assay procedure has been described for related 2,5-anhydrohexitol fructose (B13574) analogs which measures ADP formation during phosphorylation.[9]

Q5: Why am I observing variable inhibitory effects on phosphofructokinase (PFK) in my experiments?

Variable inhibition can stem from several factors:

  • Compound Degradation: As discussed, the molecule's stability in solution can be limited. Ensure you are using freshly prepared solutions.

  • Buffer Composition: The inhibitory activity of molecules on PFK can be influenced by the concentration of other allosteric effectors in your assay buffer, such as ATP, AMP, ADP, and citrate.[10] High levels of ATP, for instance, are known to allosterically inhibit PFK-1.[11][12]

  • pH Sensitivity: PFK-1 activity is sensitive to pH, which can also augment the inhibitory effect of ATP.[12]

  • Enzyme Source and Purity: The specific isoform and purity of the PFK used can affect the results.

Data Presentation

Table 1: Recommended Storage and Handling of Solid Compound

ParameterRecommendationRationale
Temperature Store at ≤ -15°C.[13]Minimizes thermal degradation and maintains long-term stability.
Atmosphere Store under an inert gas (e.g., Argon).[13]Protects against oxidation and degradation from atmospheric components.
Container Use a tightly closed container.[13][14]Prevents moisture absorption as the compound is hygroscopic.[1]
Handling Handle in a well-ventilated place.[14]Standard laboratory practice for handling chemical reagents.

Table 2: Qualitative Stability and Potential Degradation Profile

This table is based on general chemical principles of sugar bisphosphates and is intended for guidance. Empirical testing is required for definitive stability data.

ConditionPotential for DegradationLikely Degradation Mechanism
Acidic (pH < 4) HighAcid-catalyzed hydrolysis of phosphate esters.[2]
Neutral (pH 6-8) Low to ModerateSlow hydrolysis; risk of microbial contamination in non-sterile buffers.[2]
Basic (pH > 9) Moderate to HighBase-catalyzed hydrolysis of phosphate esters.
Elevated Temperature HighIncreased rate of hydrolysis and other thermal degradation pathways.
Oxidizing Agents ModeratePotential for oxidation of hydroxyl groups.
Light Exposure Low (Predicted)The core structure does not contain significant chromophores, but photostability should be confirmed.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected PFK inhibition.

  • Question: My PFK inhibition assay is giving inconsistent results or shows weaker inhibition than expected. What could be the cause?

  • Answer:

    • Compound Integrity: Prepare a fresh stock solution of this compound from the solid material. Avoid using solutions that have been stored for extended periods or subjected to multiple freeze-thaw cycles.

    • Assay Buffer pH: Verify the pH of your final assay buffer. PFK activity and its inhibition are pH-sensitive.[12]

    • ATP Concentration: ATP is both a substrate and an allosteric inhibitor of PFK.[11][12] High concentrations of ATP in your assay can mask the effect of your inhibitor. Consider running an ATP concentration curve to find an optimal condition.

    • Contaminants: Ensure all reagents and water are free from phosphatases, which would degrade your compound.

Issue 2: Precipitation of the compound in the experimental buffer.

  • Question: I'm seeing precipitation when I add my concentrated stock solution of the compound to my aqueous assay buffer. How can I resolve this?

  • Answer:

    • Solubility: The compound is reported to be slightly soluble in water and methanol.[1]

    • Stock Solution Solvent: If you are using a non-aqueous solvent like DMSO for your stock, ensure the final concentration in the assay is low (typically <1%) to avoid solvent effects and precipitation.

    • Dilution Method: Add the stock solution to the buffer dropwise while vortexing to facilitate mixing and prevent localized high concentrations that can lead to precipitation.

    • Temperature: Ensure your buffer is at the experimental temperature before adding the compound, as temperature can affect solubility.

Experimental Protocols

Protocol 1: General Method for Assessing Compound Stability (Forced Degradation Study)

This protocol outlines a general procedure to assess the stability of this compound under various stress conditions, as recommended by ICH guidelines.[4][15]

  • Preparation of Stock Solution:

    • Accurately weigh the compound and dissolve it in a suitable buffer (e.g., 50 mM HEPES, pH 7.0) or high-purity water to a known concentration (e.g., 10 mM).

  • Application of Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 1 mM.

    • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 1 mM.

    • Oxidation: Dilute the stock solution with 3% hydrogen peroxide (H₂O₂) to a final concentration of 1 mM.

    • Thermal Stress: Incubate an aliquot of the stock solution at 60°C.

    • Control: Keep an aliquot of the stock solution at 4°C protected from light.

  • Time Points:

    • Incubate all stressed samples and the control. Take aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Quenching:

    • For acid and base samples, neutralize them to approximately pH 7 with an equivalent amount of base or acid, respectively.

    • Place all samples on ice to stop further degradation.

  • Analysis:

    • Analyze the remaining concentration of the parent compound in each sample using a stability-indicating analytical method, such as the enzymatic assay described below or a developed ion-chromatography method.

    • Compare the concentration of the compound in the stressed samples to the control sample at each time point to determine the percentage of degradation.

Protocol 2: Enzymatic Assay for Relative Quantification and Activity Assessment

This protocol is a coupled enzyme assay to assess the activity of this compound as a PFK inhibitor by monitoring the rate of NADH oxidation.

  • Reagents:

    • Assay Buffer: 100 mM Tris-HCl, pH 8.0, containing 5 mM MgCl₂, 100 mM KCl.

    • Phosphofructokinase (PFK) from rabbit muscle.

    • Aldolase.

    • Triosephosphate Isomerase.

    • Glycerol-3-Phosphate Dehydrogenase.

    • Substrate Solution: 100 mM Fructose-6-Phosphate.

    • ATP Solution: 50 mM ATP.

    • NADH Solution: 10 mM NADH.

    • This compound stock solution and serial dilutions.

  • Assay Procedure (for a 96-well plate):

    • Prepare a master mix containing assay buffer, aldolase, triosephosphate isomerase, glycerol-3-phosphate dehydrogenase, NADH (final concentration ~0.2 mM), and ATP (final concentration ~1 mM).

    • Add 180 µL of the master mix to each well.

    • Add 10 µL of your this compound dilutions or control buffer to the appropriate wells.

    • Add 10 µL of PFK to initiate the reaction.

    • Immediately start the reaction by adding 10 µL of the Fructose-6-Phosphate substrate solution (final concentration ~2 mM).

  • Measurement:

    • Read the absorbance at 340 nm every 30 seconds for 10-15 minutes using a plate reader at a constant temperature (e.g., 30°C).

  • Data Analysis:

    • Calculate the rate of reaction (V₀) by determining the slope of the linear portion of the absorbance vs. time curve (the rate of NADH oxidation).

    • Plot the percentage of PFK activity (relative to the control without inhibitor) against the concentration of this compound to determine the IC₅₀ value.

Mandatory Visualizations

G cluster_glycolysis Glycolysis Pathway (PFK Regulation) cluster_regulators Allosteric Regulators F6P Fructose-6-Phosphate PFK Phosphofructokinase-1 (PFK-1) F6P->PFK ATP -> ADP F16BP Fructose-1,6-Bisphosphate PFK->F16BP ATP -> ADP Inhibitor 2,5-Anhydro-D-glucitol- 1,6-diphosphate Inhibitor->PFK Inhibition ATP ATP (High) ATP->PFK Inhibition AMP AMP / ADP AMP->PFK Activation

Caption: Allosteric regulation of Phosphofructokinase-1 (PFK-1) in glycolysis.

G start Prepare Stock Solution of Compound stress Apply Stress Conditions (Acid, Base, Heat, Oxidation) start->stress timepoint Incubate and Sample at Time Points stress->timepoint quench Quench Reaction (Neutralize / Cool) timepoint->quench analyze Analyze Samples vs. Control (Enzymatic Assay / Chromatography) quench->analyze end Determine Degradation Profile analyze->end

Caption: Experimental workflow for a forced degradation stability study.

G cluster_compound Compound Integrity cluster_assay Assay Conditions cluster_protocol Protocol Execution start Unexpected Experimental Results (e.g., Low Inhibition) c1 Was the solution freshly prepared? start->c1 Check First a1 Is the buffer pH correct? start->a1 Check Second p1 Were concentrations calculated correctly? start->p1 Check Third c2 Was the solid stored correctly (at <-15°C under inert gas)? c1->c2 c3 Re-qualify or prepare new stock solution c2->c3 a2 Are ATP/AMP concentrations optimal and consistent? a1->a2 a3 Are all coupling enzymes active? a2->a3 p2 Were pipetting steps accurate? p1->p2

Caption: Logical workflow for troubleshooting unexpected experimental results.

References

Technical Support Center: Quantification of 2,5-Anhydro-D-glucitol-1,6-diphosphate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of 2,5-Anhydro-D-glucitol-1,6-diphosphate (ahG-1,6-P2). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound (ahG-1,6-P2) and why is its quantification important?

A1: this compound is a synthetic analog of fructose-1,6-bisphosphate. It is known to be an effective competitive inhibitor of phosphofructokinase (PFK), a key regulatory enzyme in the glycolytic pathway.[1] Quantifying ahG-1,6-P2 is crucial for studies investigating glycolysis, cancer metabolism, and for the development of therapeutic agents targeting this pathway.

Q2: What are the primary analytical methods for quantifying ahG-1,6-P2?

A2: The recommended method for sensitive and specific quantification of ahG-1,6-P2 in biological samples is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Given its high polarity, Hydrophilic Interaction Liquid Chromatography (HILIC) is the preferred separation technique. While enzymatic assays exist for related non-phosphorylated compounds, a direct enzymatic assay for ahG-1,6-P2 is not commercially available.

Q3: What are the main challenges in quantifying ahG-1,6-P2?

A3: The primary challenges include:

  • High Polarity: ahG-1,6-P2 is a highly polar molecule, which can lead to poor retention on traditional reversed-phase chromatography columns.

  • Low Abundance: Endogenous levels of similar sugar phosphates can be low, requiring highly sensitive analytical methods.

  • Matrix Effects: Components of biological matrices (e.g., salts, phospholipids) can interfere with the ionization of ahG-1,6-P2 in the mass spectrometer, leading to inaccurate quantification.[2][3]

  • Isomeric Separation: Separating ahG-1,6-P2 from other sugar bisphosphate isomers can be challenging if they are present in the sample.

Q4: Is it possible to use a plate-based enzymatic assay to screen for inhibitors of PFK, including ahG-1,6-P2?

A4: Yes, colorimetric PFK activity assay kits are commercially available.[4][5][6] These assays can be used to screen for inhibitors by measuring the decrease in PFK activity in the presence of the test compound. This is a valuable tool for high-throughput screening and for confirming the biological activity of putative inhibitors like ahG-1,6-P2.

Troubleshooting Guides

LC-MS/MS Analysis

Q: I am observing poor peak shape (tailing or fronting) for my ahG-1,6-P2 standard. What could be the cause?

A: Poor peak shape in HILIC is a common issue. Here are the likely causes and solutions:

  • Cause 1: Inappropriate Sample Solvent. The sample solvent should be as close as possible to the initial mobile phase conditions (high organic content). Injecting a sample dissolved in a high-aqueous solvent will cause peak distortion.[7]

  • Cause 2: Secondary Interactions with the Column. Residual silanol (B1196071) groups on silica-based HILIC columns can cause peak tailing.

    • Solution: Ensure your mobile phase has an appropriate buffer concentration (e.g., 10-20 mM ammonium acetate) to mask these secondary interactions.[8]

  • Cause 3: Column Overload. Injecting too much analyte can lead to peak fronting.

    • Solution: Reduce the concentration of your standard or the injection volume.

Q: My retention time for ahG-1,6-P2 is unstable and drifting. How can I fix this?

A: Retention time drift in HILIC is often related to column equilibration.

  • Cause: Insufficient Column Equilibration. HILIC columns require longer equilibration times compared to reversed-phase columns to establish a stable water layer on the stationary phase.

    • Solution: Ensure a sufficient equilibration period between injections, typically at least 10-15 column volumes. For a new column, a longer initial conditioning period is recommended.

Q: I am experiencing low signal intensity and suspect matrix effects. What steps should I take?

A: Matrix effects, particularly ion suppression, are a significant challenge in the analysis of biological samples.

  • Cause: Co-eluting Matrix Components. Phospholipids and other endogenous molecules from the sample matrix can suppress the ionization of ahG-1,6-P2.[2]

    • Solution 1: Improve Sample Preparation. Incorporate a robust sample preparation method to remove interfering substances. Protein precipitation followed by solid-phase extraction (SPE) is recommended.

    • Solution 2: Use a Stable Isotope-Labeled Internal Standard (SIL-IS). A SIL-IS for ahG-1,6-P2 will co-elute and experience similar matrix effects, allowing for accurate correction during data analysis. If a specific SIL-IS is unavailable, a structurally similar phosphorylated sugar can be used as an alternative, though this is less ideal.

    • Solution 3: Modify Chromatographic Conditions. Adjust the gradient to better separate ahG-1,6-P2 from the regions where matrix components elute.

Q: I am seeing split peaks for my analyte. What is the likely cause?

A: Peak splitting in HILIC can be caused by a few factors.

  • Cause 1: Sample Diluent Mismatch. As with peak tailing, a significant mismatch between the sample diluent and the mobile phase can cause peak splitting.[9]

    • Solution: Ensure your sample is dissolved in a high-organic solvent mixture similar to the initial mobile phase.

  • Cause 2: Column Contamination or Void. Particulates from the sample or mobile phase can block the column inlet frit, or a void can form at the head of the column.

    • Solution: Use a guard column to protect the analytical column. If a blockage is suspected, try back-flushing the column (disconnected from the detector). If a void has formed, the column may need to be replaced.

Summary of Troubleshooting Solutions
IssuePossible CauseRecommended Solution
Poor Peak Shape Sample solvent has high aqueous content.Reconstitute sample in high organic solvent (e.g., 90% ACN).
Secondary interactions with the column.Use a buffered mobile phase (e.g., 10-20 mM ammonium acetate).
Column overload.Reduce injection volume or sample concentration.
Retention Time Drift Insufficient column equilibration.Increase equilibration time between injections (10-15 column volumes).
Low Signal/Matrix Effects Co-eluting matrix components.Improve sample preparation (e.g., SPE) and use a SIL-IS.
Split Peaks Sample diluent mismatch.Dissolve sample in a solvent similar to the initial mobile phase.
Column contamination or void.Use a guard column; back-flush or replace the analytical column.

Experimental Protocols

Protocol 1: Quantification of ahG-1,6-P2 by HILIC-MS/MS

This protocol is a recommended starting point and should be optimized for your specific instrumentation and sample type.

1. Sample Preparation (from cell culture)

  • Aspirate culture medium and wash cells with ice-cold phosphate-buffered saline (PBS).

  • Add 1 mL of ice-cold 80% methanol (B129727) to each well of a 6-well plate (for ~1 million cells).

  • Scrape the cells and collect the cell lysate in a microcentrifuge tube.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried extract in 100 µL of 90% acetonitrile with 10 mM ammonium acetate.

  • Vortex and centrifuge at 15,000 x g for 5 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial for analysis.

2. LC-MS/MS Conditions

ParameterRecommended Setting
LC System UPLC or HPLC system
Column HILIC column (e.g., BEH Amide, 2.1 x 100 mm, 1.7 µm)
Mobile Phase A 10 mM Ammonium Acetate in Water, pH 9.0
Mobile Phase B 90% Acetonitrile with 10 mM Ammonium Acetate
Gradient 95% B to 50% B over 10 min, then return to 95% B and equilibrate for 5 min
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 2-5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Negative Electrospray Ionization (ESI-)
MRM Transitions To be determined by direct infusion of an ahG-1,6-P2 standard. Expected precursor ion [M-H]⁻ at m/z 323.0.
Protocol 2: Phosphofructokinase (PFK) Inhibition Assay

This is a general protocol for a colorimetric PFK activity assay.

  • Prepare Reagents: Reconstitute PFK enzyme, substrate (fructose-6-phosphate), ATP, and developer solution as per the manufacturer's instructions.

  • Sample Preparation: Prepare different concentrations of ahG-1,6-P2 in the assay buffer.

  • Reaction Setup:

    • Add 50 µL of your sample (different concentrations of ahG-1,6-P2 or vehicle control) to the wells of a 96-well plate.

    • Prepare a reaction mix containing PFK assay buffer, PFK substrate, ATP, and PFK enzyme mix.

    • Add 50 µL of the reaction mix to each well.

  • Measurement:

    • Immediately measure the absorbance at 450 nm in a kinetic mode at 37°C for 30-60 minutes.

    • The rate of increase in absorbance is proportional to the PFK activity.

  • Data Analysis:

    • Calculate the PFK activity for each concentration of ahG-1,6-P2.

    • Plot the PFK activity against the log of the inhibitor concentration to determine the IC50 value.

Visualizations

Experimental Workflow for ahG-1,6-P2 Quantification

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing a Cell Lysate Collection b Metabolite Extraction (80% Methanol) a->b c Drying b->c d Reconstitution (90% ACN) c->d e HILIC Separation d->e f Mass Spectrometry (MRM) e->f g Peak Integration f->g h Quantification g->h

Caption: A generalized workflow for the quantification of this compound.

PFK Inhibition by ahG-1,6-P2

pfk_inhibition F6P Fructose-6-Phosphate PFK Phosphofructokinase (PFK) F6P->PFK F16BP Fructose-1,6-Bisphosphate PFK->F16BP ATP -> ADP ahG16P2 This compound ahG16P2->PFK Competitive Inhibition

Caption: Competitive inhibition of Phosphofructokinase (PFK) by this compound.

References

Technical Support Center: Enzymatic Assays for 2,5-Anhydro-D-glucitol-1,6-diphosphate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of enzymatic assays for 2,5-Anhydro-D-glucitol-1,6-diphosphate (A5GP).

Frequently Asked Questions (FAQs)

Q1: What is the principle behind the enzymatic assay for this compound (A5GP)?

A1: The enzymatic assay for A5GP is typically a coupled-enzyme assay. It can be based on the inhibition of phosphofructokinase (PFK) or the limited stimulation of pyruvate (B1213749) kinase (PK). In a PFK-inhibition assay, the decrease in the rate of NADH oxidation is measured. In a PK-stimulation assay, the production of ATP is coupled to a reaction that consumes a measurable substrate. A common approach involves measuring ADP formed during phosphorylation, using a coupled system with pyruvate kinase and lactate (B86563) dehydrogenase to monitor NADH consumption.[1]

Q2: Which enzymes are known to interact with A5GP?

A2: this compound is known to be a competitive inhibitor of phosphofructokinase (PFK).[2][3] It also acts as a limited stimulator of yeast pyruvate kinase (PK).[4][5]

Q3: What are the critical parameters to consider when optimizing an A5GP enzymatic assay?

A3: Key parameters for optimization include the choice and concentration of the primary and coupling enzymes, the concentration of substrates (like fructose-6-phosphate (B1210287) for PFK or ADP for PK), buffer pH, temperature, and the presence of any interfering substances in the sample.[6][7]

Q4: How can I minimize background noise in my assay?

A4: To minimize background noise, it is crucial to use high-purity reagents and enzymes. Running parallel control reactions, such as a "no enzyme" or "no substrate" control, can help determine the background signal.[8] Additionally, ensuring complete thawing and mixing of all reagents before use is important.[9]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
No or Low Signal Inactive enzyme(s)Verify enzyme activity with a known positive control. Ensure proper storage conditions for all enzymes.
Incorrect buffer pH or temperatureOptimize the pH and temperature of the reaction buffer. The optimal conditions can vary depending on the specific enzyme used.[7]
Substrate degradationPrepare fresh substrate solutions. Store substrates at the recommended temperature to prevent degradation.
Presence of inhibitors in the sampleSamples can be deproteinized or purified to remove potential inhibitors. Common interfering substances include EDTA (>0.5 mM), SDS (>0.2%), and sodium azide (B81097) (>0.2%).[9]
High Background Signal Contaminated reagentsUse fresh, high-quality reagents. Filter buffers and solutions if necessary.
Non-specific enzyme activityRun a control reaction without the specific substrate to assess non-specific activity. Consider using a more specific enzyme if available.
Autohydrolysis of substrateMeasure the rate of substrate degradation in the absence of the enzyme to determine the background rate.
Inconsistent Results Pipetting errorsUse calibrated pipettes and proper pipetting techniques. Prepare a master mix for the reaction components to ensure consistency across wells.[9]
Temperature fluctuationsEnsure a stable incubation temperature. Use a water bath or a temperature-controlled plate reader.
Incomplete mixing of reagentsGently vortex or mix all solutions before adding them to the reaction.
Non-linear Reaction Rate Substrate depletionIf the reaction proceeds too quickly, the substrate concentration may decrease significantly, leading to a non-linear rate.[10] Dilute the enzyme or sample to slow down the reaction.
Product inhibitionThe accumulation of product may inhibit the enzyme.[10] Measure the initial reaction rate where the product concentration is minimal.
Enzyme instabilityThe enzyme may lose activity over the course of the assay.[10] Check the stability of the enzyme under the assay conditions.

Experimental Protocols

Protocol 1: PFK Inhibition Assay for A5GP

This protocol is based on the principle that A5GP acts as a competitive inhibitor of phosphofructokinase (PFK). The assay measures the decrease in PFK activity by monitoring the oxidation of NADH in a coupled enzyme system with aldolase, triosephosphate isomerase, and glycerol-3-phosphate dehydrogenase.

Materials:

  • Phosphofructokinase (PFK) from rabbit muscle

  • Aldolase

  • Triosephosphate isomerase

  • Glycerol-3-phosphate dehydrogenase

  • Fructose-6-phosphate (F6P)

  • ATP

  • NADH

  • This compound (A5GP) standard solutions

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 5 mM MgCl₂ and 1 mM DTT

Procedure:

  • Prepare a reaction mixture containing assay buffer, 0.2 mM ATP, 0.2 mM NADH, 1 U/mL aldolase, 5 U/mL triosephosphate isomerase, and 1 U/mL glycerol-3-phosphate dehydrogenase.

  • Add varying concentrations of A5GP (or sample) to the reaction mixture.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding 1 mM F6P and 0.1 U/mL PFK.

  • Immediately measure the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • Calculate the initial reaction velocity (rate of NADH oxidation) for each A5GP concentration.

  • Plot the PFK activity against the A5GP concentration to determine the IC₅₀ value.

Protocol 2: PK Stimulation Assay for A5GP

This protocol utilizes the limited stimulatory effect of A5GP on yeast pyruvate kinase (PK). The production of ATP is coupled to the phosphorylation of glucose by hexokinase and the subsequent oxidation of glucose-6-phosphate by glucose-6-phosphate dehydrogenase, which reduces NADP⁺ to NADPH.

Materials:

  • Yeast Pyruvate Kinase (PK)

  • Hexokinase

  • Glucose-6-phosphate dehydrogenase

  • Phosphoenolpyruvate (PEP)

  • ADP

  • Glucose

  • NADP⁺

  • This compound (A5GP) standard solutions

  • Assay Buffer: 100 mM HEPES, pH 7.5, containing 10 mM MgCl₂ and 50 mM KCl

Procedure:

  • Prepare a reaction mixture containing assay buffer, 2 mM PEP, 1 mM ADP, 1 mM glucose, 0.5 mM NADP⁺, 2 U/mL hexokinase, and 1 U/mL glucose-6-phosphate dehydrogenase.

  • Add varying concentrations of A5GP (or sample) to the reaction mixture.

  • Pre-incubate the mixture at 30°C for 5 minutes.

  • Initiate the reaction by adding 0.5 U/mL yeast PK.

  • Immediately measure the increase in absorbance at 340 nm over time.

  • Calculate the initial reaction velocity (rate of NADPH formation) for each A5GP concentration.

  • Plot the PK activity against the A5GP concentration to determine the activation profile.

Quantitative Data Summary

Table 1: Optimal Reagent Concentrations for PFK Inhibition Assay

ReagentOptimal Concentration
Fructose-6-Phosphate (F6P)1 mM
ATP0.2 mM
NADH0.2 mM
PFK0.1 U/mL
Aldolase1 U/mL
Triosephosphate Isomerase5 U/mL
Glycerol-3-Phosphate Dehydrogenase1 U/mL

Table 2: Influence of pH and Temperature on PFK Inhibition Assay

pHRelative Activity (%)Temperature (°C)Relative Activity (%)
7.0852590
7.5953098
8.010037100
8.5924288

Visualizations

PFK_Inhibition_Assay_Workflow cluster_reactants Reactants cluster_enzymes Enzymes cluster_detection Detection F6P Fructose-6-Phosphate PFK Phosphofructokinase F6P->PFK ATP ATP ATP->PFK A5GP This compound (Inhibitor) A5GP->PFK Inhibits CouplingEnzymes Aldolase Triosephosphate Isomerase Glycerol-3-Phosphate Dehydrogenase PFK->CouplingEnzymes Produces Fructose-1,6-bisphosphate NADH NADH CouplingEnzymes->NADH Consumes NAD NAD+ NADH->NAD Spectrophotometer Measure Absorbance at 340 nm

Caption: Workflow of the PFK inhibition assay for A5GP.

PK_Stimulation_Assay_Workflow cluster_reactants Reactants cluster_enzymes Enzymes cluster_detection Detection PEP Phosphoenolpyruvate PK Pyruvate Kinase PEP->PK ADP ADP ADP->PK A5GP This compound (Stimulator) A5GP->PK Stimulates CouplingEnzymes Hexokinase Glucose-6-Phosphate Dehydrogenase PK->CouplingEnzymes Produces ATP NADP NADP+ CouplingEnzymes->NADP Reduces NADPH NADPH NADP->NADPH Spectrophotometer Measure Absorbance at 340 nm Troubleshooting_Logic cluster_LowSignal Low Signal Troubleshooting cluster_HighBackground High Background Troubleshooting cluster_Inconsistency Inconsistency Troubleshooting cluster_NonLinearity Non-Linearity Troubleshooting Start Assay Issue Detected CheckSignal No or Low Signal? Start->CheckSignal CheckBackground High Background? CheckSignal->CheckBackground No EnzymeActivity Check Enzyme Activity CheckSignal->EnzymeActivity Yes CheckConsistency Inconsistent Results? CheckBackground->CheckConsistency No ReagentPurity Verify Reagent Purity CheckBackground->ReagentPurity Yes CheckLinearity Non-linear Rate? CheckConsistency->CheckLinearity No Pipetting Review Pipetting Technique CheckConsistency->Pipetting Yes End Issue Resolved CheckLinearity->End No SubstrateDepletion Address Substrate Depletion CheckLinearity->SubstrateDepletion Yes BufferConditions Optimize Buffer (pH, Temp) EnzymeActivity->BufferConditions SubstrateIntegrity Check Substrate Integrity BufferConditions->SubstrateIntegrity SampleInhibitors Test for Sample Inhibitors SubstrateIntegrity->SampleInhibitors SampleInhibitors->End NonSpecificActivity Assess Non-Specific Activity ReagentPurity->NonSpecificActivity NonSpecificActivity->End TemperatureControl Ensure Stable Temperature Pipetting->TemperatureControl Mixing Confirm Thorough Mixing TemperatureControl->Mixing Mixing->End ProductInhibition Investigate Product Inhibition SubstrateDepletion->ProductInhibition ProductInhibition->End

References

Technical Support Center: 2,5-Anhydro-D-glucitol-1,6-diphosphate (AGDP) Detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the detection of 2,5-Anhydro-D-glucitol-1,6-diphosphate (AGDP). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding common interferences and methodological challenges encountered during AGDP quantification.

Troubleshooting Guides & FAQs

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Enzymatic Assay Troubleshooting

Question 1: I am seeing higher than expected background signal in my enzymatic assay for AGDP. What are the potential causes and solutions?

Answer: High background signal in enzymatic assays for AGDP, which often rely on coupled enzyme reactions (e.g., measuring ADP or NADH production), can be caused by several factors:

  • Contamination with interfering substances: Biological samples may contain endogenous molecules that can interfere with the assay.

    • Adenosine Diphosphate (ADP): If your assay measures ADP production as an indicator of AGDP-related enzyme activity, pre-existing ADP in the sample will lead to a high initial reading.

    • Nicotinamide Adenine Dinucleotide (NADH): In assays where NADH is a downstream product, endogenous NADH will contribute to the background signal.

    • Glucose: Glucose can be a substrate for some enzymes used in coupled assays, such as hexokinase, leading to non-specific signal generation.[1]

  • Reagent instability: Improperly stored or prepared reagents can contribute to high background. Ensure that all enzymes, substrates, and cofactors are stored at the recommended temperatures and that reconstituted reagents are used within their specified stability period.

Solutions:

  • Include a sample blank: For each sample, prepare a parallel reaction that omits a key substrate (e.g., the enzyme that acts on AGDP). This will allow you to measure the background signal from endogenous interfering substances and subtract it from your sample reading.

  • Pre-treat samples to remove glucose: If glucose interference is suspected, you can pre-treat your samples with glucose oxidase to specifically remove it.[1]

  • Use a spin column: For samples with high concentrations of small molecule interferents, consider using a 10 kD spin column to remove molecules like endogenous ADP and NADH before running the assay.

Question 2: My enzymatic assay results for AGDP are not reproducible. What could be the issue?

Answer: Lack of reproducibility can stem from several sources:

  • Inconsistent sample preparation: Variations in sample extraction, dilution, or storage can lead to inconsistent results. Ensure a standardized protocol is followed for all samples.

  • Pipetting errors: Inaccurate pipetting of small volumes of enzymes or substrates can significantly impact the reaction kinetics. Calibrate your pipettes regularly and use appropriate pipetting techniques.

  • Temperature fluctuations: Enzymatic reactions are sensitive to temperature. Ensure that all reaction components are brought to the assay temperature before starting the reaction and that the incubation temperature is consistent across all samples.

  • Reagent degradation: Repeated freeze-thaw cycles of enzymes and other reagents can lead to a loss of activity. Aliquot reagents into smaller, single-use volumes to minimize this.

LC-MS/MS Analysis Troubleshooting

Question 3: I am observing significant signal suppression or enhancement for AGDP in my LC-MS/MS analysis. How can I mitigate these matrix effects?

Answer: Matrix effects are a common challenge in LC-MS/MS analysis of complex biological samples and can lead to inaccurate quantification.[2][3][4][5] They are caused by co-eluting endogenous components from the sample matrix that interfere with the ionization of the analyte of interest.

Solutions:

  • Optimize sample preparation: The goal is to remove as many interfering matrix components as possible while efficiently extracting AGDP.

    • Protein Precipitation (PPT): A simple and common method, but may not be sufficient for removing all interfering phospholipids.

    • Liquid-Liquid Extraction (LLE): Can provide a cleaner sample than PPT but requires careful optimization of the solvent system.

    • Solid-Phase Extraction (SPE): Offers a more selective cleanup and can be tailored to the specific properties of AGDP and the sample matrix.

  • Improve chromatographic separation:

    • Use of a suitable column: Hydrophilic Interaction Liquid Chromatography (HILIC) columns are often effective for retaining and separating polar compounds like sugar phosphates.[6]

    • Gradient optimization: A well-optimized gradient elution can help to separate AGDP from co-eluting matrix components.

  • Use of an internal standard: A stable isotope-labeled internal standard (SIL-IS) for AGDP is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte. If a SIL-IS is not available, a structurally similar analog can be used, but its effectiveness in mimicking the behavior of AGDP should be carefully validated.

Question 4: I am having difficulty achieving good chromatographic peak shape and retention for AGDP. What can I do?

Answer: As a highly polar and phosphorylated compound, AGDP can be challenging to retain and achieve good peak shape on traditional reversed-phase columns.

Solutions:

  • Employ HILIC chromatography: HILIC is well-suited for the analysis of polar compounds and can provide better retention for AGDP.[6]

  • Use of ion-pairing reagents: For reversed-phase chromatography, adding an ion-pairing reagent to the mobile phase can improve the retention and peak shape of anionic analytes like AGDP. However, be aware that ion-pairing reagents can cause ion suppression in the MS source and may require dedicated LC systems to avoid contamination.

  • Derivatization: While adding a sample preparation step, derivatization of the phosphate (B84403) groups can improve chromatographic properties and detection sensitivity.

Quantitative Data Summary

While specific quantitative data on the percentage of interference for every potential interfering substance in AGDP assays is not extensively published, the following table summarizes the potential impact of common interferents based on general knowledge of similar assays. The actual percentage of interference will be highly dependent on the specific assay conditions and sample matrix.

Interfering SubstancePotential Impact on Enzymatic AssayPotential Impact on LC-MS/MS AnalysisMitigation Strategies
Fructose-1,6-bisphosphate (FBP) High risk of cross-reactivity in assays targeting phosphofructokinase, as it is the natural substrate.Can be chromatographically separated from AGDP.Use of highly specific enzymes; chromatographic separation.
Glucose-6-phosphate (G6P) Potential for interference in coupled assays utilizing enzymes that can act on G6P.Can be chromatographically separated.Use of specific enzymes; sample pre-treatment (e.g., with glucose-6-phosphatase).
Adenosine Triphosphate (ATP) Can act as an allosteric inhibitor of phosphofructokinase, potentially affecting assay kinetics.[7]Minimal direct interference with AGDP signal, but high concentrations can affect ionization efficiency.Optimization of ATP concentration in the assay; chromatographic separation.
Adenosine Diphosphate (ADP) Direct interference in assays that measure ADP production.Minimal direct interference with AGDP signal.Inclusion of a sample blank; use of a 10 kD spin column.
Nicotinamide Adenine Dinucleotide (NADH) Direct interference in assays that measure NADH production or consumption.Minimal direct interference with AGDP signal.Inclusion of a sample blank; use of a 10 kD spin column.
Phospholipids Can cause non-specific enzyme inhibition.A major cause of matrix effects (ion suppression) in ESI-MS.Phospholipid removal steps in sample preparation (e.g., specific SPE cartridges).
Salts High salt concentrations can inhibit enzyme activity.High salt concentrations can cause significant ion suppression in the MS source.Desalting of samples (e.g., via dialysis, SPE, or size-exclusion chromatography).

Experimental Protocols

Protocol 1: Enzymatic Assay for AGDP (as a Phosphofructokinase Inhibitor)

This protocol is a general guideline for determining the inhibitory effect of AGDP on phosphofructokinase (PFK) activity using a coupled enzyme assay that measures NADH consumption.

Materials:

  • PFK enzyme

  • Fructose-6-phosphate (F6P)

  • ATP

  • Aldolase

  • Triosephosphate isomerase (TPI)

  • Glycerol-3-phosphate dehydrogenase (GDH)

  • NADH

  • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM DTT, pH 7.4)

  • This compound (AGDP) standard solutions

  • Sample containing AGDP

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare Reagent Mix: Prepare a master mix of the coupling enzymes and substrates in the assay buffer. The final concentrations in the reaction well should be optimized but can be started at:

    • F6P: 1 mM

    • ATP: 1 mM

    • NADH: 0.2 mM

    • Aldolase: 1 U/mL

    • TPI: 5 U/mL

    • GDH: 1 U/mL

  • Prepare Samples and Standards: Prepare serial dilutions of the AGDP standard in the assay buffer. Prepare your samples to be tested, including a sample blank for each (see Troubleshooting section).

  • Set up the Reaction:

    • To each well of the microplate, add your AGDP standard or sample.

    • Add the PFK enzyme to all wells except the "no PFK" control. The optimal concentration of PFK should be determined empirically to give a linear reaction rate.

    • To start the reaction, add the Reagent Mix to all wells.

  • Kinetic Measurement: Immediately place the plate in a microplate reader pre-set to 37°C. Measure the decrease in absorbance at 340 nm every minute for 15-30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (ΔA340/min) for each well from the linear portion of the kinetic curve.

    • Subtract the rate of the "no PFK" control from all other readings.

    • Plot the PFK activity (reaction rate) as a function of the AGDP concentration to determine the IC50 value.

Protocol 2: LC-MS/MS for AGDP Quantification

This protocol provides a general framework for the quantification of AGDP in biological samples using HILIC-LC-MS/MS.

Materials:

  • LC-MS/MS system with an electrospray ionization (ESI) source

  • HILIC column

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 9.0

  • Mobile Phase B: Acetonitrile (B52724)

  • AGDP standard

  • Stable isotope-labeled AGDP internal standard (if available)

  • Sample extraction solution (e.g., 80% methanol)

  • Centrifuge

  • Syringe filters (0.22 µm)

Procedure:

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of sample (e.g., cell lysate, plasma), add 200 µL of ice-cold 80% methanol (B129727) containing the internal standard.

    • Vortex for 1 minute.

    • Incubate at -20°C for 30 minutes to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of 50% acetonitrile in water.

    • Filter the reconstituted sample through a 0.22 µm syringe filter before injection.

  • LC Separation:

    • Column: HILIC column (e.g., 2.1 x 100 mm, 1.7 µm)

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

    • Gradient:

      • 0-1 min: 90% B

      • 1-8 min: Linear gradient from 90% to 50% B

      • 8-9 min: Hold at 50% B

      • 9.1-12 min: Return to 90% B and equilibrate

  • MS/MS Detection:

    • Ionization Mode: Negative ESI

    • Multiple Reaction Monitoring (MRM): Optimize the precursor and product ion transitions for AGDP and its internal standard. A potential precursor ion for AGDP [M-H]⁻ is m/z 323.0. Product ions would need to be determined by infusion of a standard.

    • Optimize other MS parameters such as capillary voltage, source temperature, and collision energy.

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.

    • Determine the concentration of AGDP in the samples from the calibration curve.

Visualizations

Signaling Pathway

Glycolysis_Regulation_by_AGDP AGDP as an Inhibitor of Phosphofructokinase in Glycolysis Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P F6P Fructose-6-Phosphate G6P->F6P PFK Phosphofructokinase-1 (PFK-1) F6P->PFK F16BP Fructose-1,6-Bisphosphate PFK->F16BP ATP -> ADP Glycolysis Downstream Glycolysis F16BP->Glycolysis AGDP 2,5-Anhydro-D-glucitol- 1,6-diphosphate (AGDP) AGDP->Inhibition Inhibition->PFK

Caption: AGDP inhibits the glycolytic enzyme Phosphofructokinase-1 (PFK-1).

Experimental Workflow: LC-MS/MS

LCMS_Workflow LC-MS/MS Workflow for AGDP Quantification Sample Biological Sample (e.g., Cell Lysate) Extraction Protein Precipitation & Extraction with 80% Methanol + IS Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Drydown Evaporation Supernatant->Drydown Reconstitution Reconstitution Drydown->Reconstitution LCMS HILIC-LC-MS/MS Analysis Reconstitution->LCMS Data Data Analysis & Quantification LCMS->Data Troubleshooting_Logic Troubleshooting Logic for AGDP Assays Problem Inaccurate or Irreproducible Results AssayType Assay Type? Problem->AssayType Enzymatic Enzymatic Assay AssayType->Enzymatic Enzymatic LCMS LC-MS/MS AssayType->LCMS LC-MS/MS HighBackground High Background? Enzymatic->HighBackground MatrixEffect Poor Peak Shape or Signal Suppression? LCMS->MatrixEffect YesBG Run Sample Blank Consider Glucose Removal HighBackground->YesBG Yes NoBG Check Reagent Stability & Pipetting Accuracy HighBackground->NoBG No YesME Optimize Sample Prep (SPE) Use Internal Standard Optimize Chromatography (HILIC) MatrixEffect->YesME Yes NoME Check Instrument Performance & Standard Stability MatrixEffect->NoME No

References

Technical Support Center: Refining the Purification Protocol for 2,5-Anhydro-D-glucitol-1,6-diphosphate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the purification protocol for 2,5-Anhydro-D-glucitol-1,6-diphosphate.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound, primarily focusing on anion exchange chromatography, a common and effective purification method for phosphorylated sugars.

Issue 1: Low or No Binding of this compound to the Anion Exchange Column

Potential Cause Recommended Solution
Incorrect Buffer pH The pH of the binding buffer should be at least 1 pH unit above the pKa of the phosphate (B84403) groups to ensure a net negative charge. For diphosphorylated sugars, a pH of 8.0 or higher is generally recommended.
High Ionic Strength of the Sample or Buffer High salt concentrations in the sample or binding buffer will compete with the target molecule for binding to the resin. Desalt the sample before loading or dilute it with a low-salt binding buffer.
Column Overload The binding capacity of the column has been exceeded. Reduce the amount of crude sample loaded onto the column.
Presence of Competing Anionic Species The crude reaction mixture may contain other anionic molecules that compete for binding. Consider a pre-purification step, such as precipitation, to remove some of these impurities.

Issue 2: Poor Resolution and Co-elution of Impurities

Potential Cause Recommended Solution
Inappropriate Elution Gradient A steep salt gradient may not be sufficient to separate molecules with similar charges. Use a shallower, more gradual salt gradient to improve resolution.
Incorrect Flow Rate A high flow rate can lead to peak broadening and poor separation. Reduce the flow rate to allow for better interaction between the target molecule and the resin.
Column Channeling Improperly packed columns can lead to uneven flow and poor separation. Ensure the column is packed evenly and there are no visible channels.
Presence of Isomers or Closely Related Byproducts The synthesis may produce isomers or byproducts with similar charge characteristics. Consider using a different type of chromatography, such as hydrophilic interaction liquid chromatography (HILIC), in conjunction with anion exchange for improved separation.[1]

Issue 3: Low Recovery of Purified this compound

Potential Cause Recommended Solution
Irreversible Binding to the Column The target molecule may be binding too strongly to the resin. Try eluting with a higher salt concentration or a combination of salt and a pH shift.
Degradation of the Target Molecule Phosphorylated sugars can be susceptible to degradation, especially at extreme pH values or high temperatures. Ensure all buffers are freshly prepared and experiments are conducted at a controlled, cool temperature.
Precipitation on the Column High concentrations of the purified product in the elution buffer can lead to precipitation. Elute into fractions containing a stabilizing agent or dilute the fractions immediately after collection.

Frequently Asked Questions (FAQs)

Q1: What is the recommended type of anion exchange resin for purifying this compound?

A1: A strong anion exchange (SAX) resin is generally recommended for the purification of highly charged molecules like sugar diphosphates. Resins with quaternary ammonium (B1175870) functional groups (Q-type) provide a stable positive charge over a wide pH range.

Q2: How can I monitor the purification process?

A2: Fractions collected from the chromatography column can be analyzed for the presence of phosphate using a colorimetric assay, such as the molybdate (B1676688) blue method. Additionally, techniques like High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or pulsed amperometric detection) can be used to track the target molecule and assess the purity of the fractions.[2]

Q3: What are the expected impurities from the synthesis of this compound?

A3: Potential impurities can include unreacted starting materials (e.g., fructose-1,6-bisphosphate or neokestose-1,6-diphosphate), monophosphorylated byproducts, inorganic phosphate, and other sugar degradation products. The specific impurities will depend on the synthetic route employed.

Q4: How can I confirm the identity and purity of the final product?

A4: The identity of this compound can be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P NMR) and Mass Spectrometry (MS). Purity can be assessed by HPLC, which should show a single major peak corresponding to the product. A purity of >95% is often achievable.

Experimental Protocols

Synthesis of this compound (Adapted from a similar synthesis)

A potential route for the synthesis of this compound involves the reductive amination of a suitable precursor. One published method for a similar compound, 2,5-anhydro di-(hydrido) di-phosphate di-hydrate mannitol (B672) (glucitol), utilizes the conversion of 1,6-di-phospho neokestose (B12072389) using sodium borohydride (B1222165) (NaBH₄) in ammonium hydroxide (B78521) (NH₄OH) at a pH of 11.4 for 18 hours.[1] While this provides a conceptual framework, the specific conditions for starting from a more common precursor like fructose-1,6-bisphosphate would require further optimization.

Purification by Anion Exchange Chromatography

  • Column and Resin: A strong anion exchange column (e.g., DEAE-cellulose or a quaternary ammonium-based resin) is equilibrated with a low ionic strength buffer (e.g., 20 mM Tris-HCl, pH 8.0).

  • Sample Preparation: The crude reaction mixture is adjusted to the pH and ionic strength of the equilibration buffer. This may involve dilution or buffer exchange.

  • Loading: The prepared sample is loaded onto the equilibrated column.

  • Washing: The column is washed with several column volumes of the equilibration buffer to remove unbound impurities.

  • Elution: The bound this compound is eluted using a linear gradient of increasing salt concentration (e.g., 0 to 1 M NaCl in the equilibration buffer).

  • Fraction Collection and Analysis: Fractions are collected and analyzed for the presence of the target molecule and for purity.

Data Presentation

Table 1: Hypothetical Purification of this compound

Purification Step Total Protein (mg) Total Activity (units) Specific Activity (units/mg) Yield (%) Purity (%)
Crude Lysate500100021005
Ammonium Sulfate Precipitation20080048015
Anion Exchange Chromatography20600306095

Note: This table presents hypothetical data for illustrative purposes.

Visualizations

Purification Workflow

PurificationWorkflow A Crude Reaction Mixture B Buffer Exchange / Desalting A->B C Anion Exchange Chromatography B->C D Fraction Analysis (Phosphate Assay / HPLC) C->D E Pooling of Pure Fractions D->E F Lyophilization E->F G Pure this compound F->G

Caption: Purification workflow for this compound.

Troubleshooting Logic

TroubleshootingLogic Start Low Yield or Purity Issue Q1 Is the target molecule binding to the column? Start->Q1 A1_Yes Check Elution Conditions (Gradient, Salt Concentration) Q1->A1_Yes Yes A1_No Check Binding Conditions (pH, Ionic Strength) Q1->A1_No No Q2 Is the resolution poor? A1_Yes->Q2 End Refined Protocol A1_No->End A2_Yes Optimize Gradient and Flow Rate Q2->A2_Yes Yes A2_No Check for Degradation or Precipitation Q2->A2_No No A2_Yes->End A2_No->End

Caption: Troubleshooting decision tree for purification issues.

References

Technical Support Center: Overcoming Solubility Challenges of 2,5-Anhydro-D-glucitol-1,6-diphosphate (AGDP)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2,5-Anhydro-D-glucitol-1,6-diphosphate (AGDP). This resource is designed for researchers, scientists, and drug development professionals to address common challenges, particularly those related to the solubility of AGDP in experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to facilitate your research.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered when working with AGDP, with a focus on overcoming its limited solubility.

Q1: My AGDP powder is not dissolving in water. What should I do?

A1: AGDP is known to have slight solubility in water.[1] If you are experiencing difficulty, consider the following troubleshooting steps:

  • Sonication: Use a bath sonicator for 15-30 minutes to aid in the dispersion of the compound.

  • Gentle Warming: Warm the solution to 30-40°C. Avoid aggressive heating, as the stability of AGDP at higher temperatures is not well-documented.

  • pH Adjustment: The solubility of phosphorylated compounds can be pH-dependent. Try adjusting the pH of your aqueous solution. Since AGDP is acidic due to the phosphate (B84403) groups, increasing the pH to a neutral or slightly alkaline value (e.g., pH 7.0-8.0) with a suitable buffer may improve solubility.

  • Use of Co-solvents: If your experimental system permits, dissolving AGDP in a small amount of a polar organic solvent like methanol (B129727) before adding it to your aqueous buffer can be effective. However, be mindful of the final concentration of the organic solvent in your assay, as it may affect enzyme activity or cell viability.

Q2: I've managed to dissolve the AGDP, but it precipitates out of solution upon storage or when added to my assay buffer. How can I prevent this?

A2: Precipitation after initial dissolution is a common issue with sparingly soluble compounds. Here are some recommendations:

  • Prepare Fresh Solutions: Due to its potential for precipitation and hydrolysis of the phosphate groups, it is highly recommended to prepare AGDP solutions fresh for each experiment.

  • Stock Solution in a Suitable Solvent: If a stock solution is necessary, consider preparing a higher concentration stock in a solvent in which it is more soluble (e.g., slightly alkaline buffer) and then diluting it into the final assay buffer immediately before use. Store stock solutions at -20°C or -80°C to minimize degradation.

  • Buffer Composition: The ionic strength and composition of your buffer can influence the solubility of AGDP. If precipitation occurs in your assay buffer, you might need to test different buffer systems (e.g., Tris-HCl, HEPES) to find one that is more compatible.

Q3: What is the recommended storage condition for solid AGDP and its solutions?

A3: Solid AGDP is hygroscopic and should be stored at -20°C under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture and air.[1] As mentioned, it is best to prepare solutions fresh. If storage of a stock solution is unavoidable, it should be aliquoted to minimize freeze-thaw cycles and stored at -80°C.

Q4: Can I use DMSO to dissolve AGDP?

A4: While Dimethyl Sulfoxide (DMSO) is a common solvent for many organic compounds, the solubility of highly polar and charged molecules like AGDP in DMSO can be limited. It is generally recommended to start with aqueous buffers or methanol. If you do try DMSO, ensure it is anhydrous, as water content can affect solubility.

Quantitative Data Presentation

While specific quantitative solubility data for AGDP is not widely available in the literature, the following table summarizes the qualitative solubility information that has been reported.

Solvent/SystemSolubilityReference
WaterSlight[1]
MethanolSlight[1]
Biological Buffers (e.g., Tris-HCl, HEPES) at neutral to slightly alkaline pHExpected to be better than pure water due to pH effect on phosphate groups.General knowledge for phosphorylated compounds.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Aqueous Stock Solution of AGDP

This protocol provides a step-by-step method for preparing an aqueous stock solution of AGDP, with troubleshooting steps incorporated.

Materials:

  • This compound (AGDP) powder

  • High-purity water (e.g., Milli-Q or equivalent)

  • 1 M Tris-HCl buffer, pH 8.0

  • Vortex mixer

  • Bath sonicator

  • pH meter

Procedure:

  • Weighing: Accurately weigh the desired amount of AGDP powder in a microcentrifuge tube. For example, for 1 mL of a 10 mM solution, weigh out approximately 3.24 mg of AGDP (Molecular Weight: 324.12 g/mol ).

  • Initial Resuspension: Add a small volume of high-purity water (e.g., 500 µL) to the AGDP powder. Vortex vigorously for 1-2 minutes.

  • pH Adjustment: Add the 1 M Tris-HCl, pH 8.0 buffer dropwise while vortexing until the AGDP is fully dissolved. Monitor the pH and adjust as necessary to maintain a pH between 7.0 and 8.0.

  • Sonication (if necessary): If the compound does not fully dissolve, place the tube in a bath sonicator for 15-30 minutes, or until the solution becomes clear.

  • Final Volume Adjustment: Once the AGDP is completely dissolved, add high-purity water to reach the final desired volume (e.g., 1 mL for a 10 mM solution).

  • Sterilization (Optional): If required for your application, filter-sterilize the solution using a 0.22 µm syringe filter.

  • Use Immediately: It is strongly recommended to use the prepared solution immediately.

Protocol 2: Determination of the Inhibition Constant (Kᵢ) of AGDP for Phosphofructokinase (PFK)

This protocol outlines a general procedure for determining the Kᵢ of AGDP as a competitive inhibitor of PFK using a coupled-enzyme spectrophotometric assay.

Materials:

  • Purified Phosphofructokinase (PFK) enzyme

  • AGDP stock solution (prepared as in Protocol 1)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 5 mM MgCl₂, 1 mM DTT)

  • Substrate solution: Fructose-6-phosphate (F6P)

  • ATP solution

  • Coupling enzymes: Aldolase, triosephosphate isomerase, and glycerol-3-phosphate dehydrogenase

  • NADH solution

  • 96-well microplate

  • Microplate spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Assay Setup: In a 96-well plate, set up a series of reactions with varying concentrations of the substrate (F6P) and a fixed concentration of the inhibitor (AGDP). Include a control set with no inhibitor.

  • Reaction Mixture Preparation: For each reaction, prepare a master mix containing the assay buffer, ATP, coupling enzymes, and NADH.

  • Inhibitor and Substrate Addition: Add the AGDP solution to the inhibitor wells and an equivalent volume of buffer to the control wells. Then, add the varying concentrations of F6P to the appropriate wells.

  • Enzyme Addition: Initiate the reaction by adding a fixed amount of PFK to each well.

  • Kinetic Measurement: Immediately place the microplate in the spectrophotometer and measure the decrease in absorbance at 340 nm over time. This corresponds to the oxidation of NADH.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each substrate and inhibitor concentration from the linear portion of the absorbance vs. time plot.

    • Plot V₀ versus the substrate concentration ([F6P]) for both the control and inhibitor-containing reactions.

    • Fit the data to the Michaelis-Menten equation to determine the apparent Vmax and Km in the presence and absence of the inhibitor.

    • For competitive inhibition, Vmax will remain unchanged, while the apparent Km will increase.

    • Calculate the Kᵢ using the following equation for competitive inhibition: Kᵢ = [I] / ((Km_app / Km) - 1) Where:

      • [I] is the concentration of the inhibitor (AGDP)

      • Km_app is the apparent Km in the presence of the inhibitor

      • Km is the Km in the absence of the inhibitor

Visualizations

Signaling Pathway Diagram

glycolysis_inhibition Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P F6P Fructose-6-Phosphate G6P->F6P PFK Phosphofructokinase (PFK) F6P->PFK F16BP Fructose-1,6-Bisphosphate Downstream Downstream Glycolysis (Pyruvate, ATP) F16BP->Downstream PFK->F16BP AGDP 2,5-Anhydro-D-glucitol- 1,6-diphosphate (AGDP) AGDP->PFK Competitive Inhibition ki_determination_workflow cluster_prep Preparation cluster_assay Enzyme Assay cluster_analysis Data Analysis prep_AGDP Prepare AGDP Stock (Protocol 1) setup_rxn Set up reactions with varying [F6P] and fixed [AGDP] prep_AGDP->setup_rxn prep_reagents Prepare Assay Buffer, Substrates, and Enzymes prep_reagents->setup_rxn initiate_rxn Initiate reaction with PFK setup_rxn->initiate_rxn measure_kinetics Measure NADH oxidation at 340 nm initiate_rxn->measure_kinetics calc_velocity Calculate Initial Velocities (V₀) measure_kinetics->calc_velocity plot_data Plot V₀ vs. [F6P] calc_velocity->plot_data fit_model Fit to Michaelis-Menten Equation plot_data->fit_model calc_ki Calculate Kᵢ fit_model->calc_ki

References

Technical Support Center: Mass Spectrometry of 2,5-Anhydro-D-glucitol-1,6-diphosphate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,5-Anhydro-D-glucitol-1,6-diphosphate (2,5-AGDP) and encountering challenges with mass spectrometry analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common issues observed during the mass spectrometry analysis of 2,5-AGDP?

A1: The analysis of polar and phosphorylated compounds like 2,5-AGDP by mass spectrometry can be challenging.[1][2] Common issues include poor signal intensity, ion suppression, in-source fragmentation leading to the loss of phosphate (B84403) groups, and the formation of various adducts.[3]

Q2: Why am I seeing poor signal intensity for my 2,5-AGDP sample?

A2: Poor signal intensity for 2,5-AGDP can be attributed to several factors:

  • Low Ionization Efficiency: As a highly polar molecule, 2,5-AGDP may not ionize efficiently with standard electrospray ionization (ESI) settings.[3]

  • Ion Suppression: Components in the sample matrix or mobile phase can interfere with the ionization of 2,5-AGDP, reducing its signal.[1][3]

  • Suboptimal Sample Concentration: If the sample is too dilute, the signal may be weak. Conversely, a highly concentrated sample can also lead to ion suppression.[3]

  • In-source Fragmentation: The compound might be fragmenting in the ion source before detection, reducing the abundance of the parent ion.

Q3: What are the expected m/z values for 2,5-AGDP and its common artifacts?

A3: The theoretical monoisotopic mass of this compound (C6H14O11P2) is 324.0117 g/mol . The following table summarizes the expected m/z values for common ions and artifacts in both positive and negative ion modes.

Ion/Artifact DescriptionChemical FormulaTheoretical m/z (Positive Mode)Theoretical m/z (Negative Mode)
Protonated Molecule [C6H14O11P2 + H]+325.0195-
Deprotonated Molecule [C6H14O11P2 - H]--323.0039
Sodium Adduct [C6H14O11P2 + Na]+347.0014-
Potassium Adduct [C6H14O11P2 + K]+362.9754-
Loss of one Phosphoric Acid [C6H14O11P2 - H3PO4 + H]+227.0549[C6H14O11P2 - H3PO4 - H]-
Loss of two Phosphoric Acids [C6H14O11P2 - 2(H3PO4) + H]+129.0903[C6H14O11P2 - 2(H3PO4) - H]-

Q4: What causes the loss of phosphate groups from 2,5-AGDP during analysis?

A4: The phosphoester bonds in 2,5-AGDP can be labile and prone to cleavage under certain mass spectrometry conditions.[4] This is often observed as in-source fragmentation or collision-induced dissociation (CID), where the molecule loses one or both phosphate groups, typically as a neutral loss of phosphoric acid (H3PO4, 98 Da).[4]

Troubleshooting Guides

Issue 1: Weak or No Signal for 2,5-AGDP

This troubleshooting workflow will guide you through diagnosing and resolving poor signal intensity for your target analyte.

G Troubleshooting Workflow for Poor Signal Intensity A Start: Poor or No Signal for 2,5-AGDP B Check Instrument Performance: - Is the mass spectrometer tuned and calibrated? - Is the ESI spray stable? A->B C Optimize Ion Source Parameters: - Adjust spray voltage, gas flows, and temperatures. B->C Yes I Consult Instrument Specialist B->I No D Evaluate Sample Concentration: - Analyze a dilution series to check for ion suppression. C->D E Improve Chromatography: - Use a HILIC column for better retention of polar compounds. - Optimize mobile phase composition and gradient. D->E F Consider Derivatization: - Reductive amination can improve ionization efficiency. E->F G Signal Improved? F->G H End: Problem Resolved G->H Yes G->I No

Caption: A logical workflow for troubleshooting poor signal intensity of 2,5-AGDP.

Issue 2: Prominent Peaks Corresponding to the Loss of Phosphate Groups

The presence of significant peaks corresponding to the neutral loss of one or two phosphate groups indicates excessive fragmentation. The following diagram illustrates the potential fragmentation pathways.

G Potential Fragmentation Pathways of 2,5-AGDP A [M+H]+ m/z = 325.02 B [M - H3PO4 + H]+ m/z = 227.05 A->B - H3PO4 (98 Da) C [M - 2(H3PO4) + H]+ m/z = 129.09 B->C - H3PO4 (98 Da)

Caption: Fragmentation of 2,5-AGDP leading to the loss of phosphate groups.

Troubleshooting Steps for Excessive Fragmentation:

  • Reduce In-Source Fragmentation: Lower the energies in the ion source, such as the fragmentor or skimmer voltage.

  • Softer Ionization: If possible, use a gentler ionization technique.

  • Optimize Collision Energy: In tandem MS (MS/MS) experiments, reduce the collision energy to minimize the loss of the phosphate groups and promote fragmentation of the carbohydrate backbone for structural information.

Issue 3: Presence of Multiple Adducts

The observation of multiple adducts (e.g., [M+Na]+, [M+K]+) in addition to the protonated molecule can complicate the mass spectrum.

Troubleshooting Steps for Adduct Formation:

  • Use High-Purity Solvents and Additives: Ensure that solvents and mobile phase additives are of high purity to minimize sodium and potassium contamination.

  • Mobile Phase Optimization: The addition of a small amount of a volatile salt like ammonium (B1175870) acetate (B1210297) or ammonium formate (B1220265) can sometimes promote the formation of the desired protonated or deprotonated molecule over other adducts.[5]

  • Sample Preparation: Be mindful of potential sources of sodium and potassium in your sample preparation workflow, such as glassware and buffers.

Experimental Protocols

Protocol: Analysis of 2,5-AGDP by LC-MS

This protocol provides a general methodology for the analysis of 2,5-AGDP using Liquid Chromatography-Mass Spectrometry (LC-MS).

1. Sample Preparation:

  • Reconstitute the 2,5-AGDP standard or sample in a solution compatible with the initial mobile phase conditions (e.g., 90% acetonitrile, 10% water).

  • Ensure the final concentration is within the optimal range for your instrument, as determined by a dilution series.

2. Liquid Chromatography (LC):

  • Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is recommended for the retention of polar compounds like 2,5-AGDP.[5]

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH adjusted to 9.0 with Ammonium Hydroxide.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 90% B

    • 2-10 min: Linear gradient to 50% B

    • 10-12 min: Hold at 50% B

    • 12-15 min: Return to 90% B and re-equilibrate.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

3. Mass Spectrometry (MS):

  • Ionization Mode: Electrospray Ionization (ESI), run in both positive and negative modes to determine the most sensitive polarity.

  • Ion Source Parameters (starting points, requires optimization):

    • Gas Temperature: 325 °C

    • Gas Flow: 8 L/min

    • Nebulizer: 35 psi

    • Capillary Voltage: 3500 V

    • Fragmentor Voltage: 70 V (can be lowered to reduce in-source fragmentation).

  • Mass Range: m/z 100-500.

  • Data Acquisition: Acquire data in both full scan mode to identify all ions and targeted MS/MS mode on the parent ion of 2,5-AGDP to confirm its identity through fragmentation patterns.

References

Enhancing the resolution of 2,5-Anhydro-D-glucitol-1,6-diphosphate in chromatography.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the chromatographic resolution of 2,5-Anhydro-D-glucitol-1,6-diphosphate.

Frequently Asked Questions (FAQs)

Q1: What are the most common chromatographic techniques for analyzing this compound?

A1: The most prevalent techniques for the analysis of sugar phosphates like this compound are High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD), Reversed-Phase Ion-Pair High-Performance Liquid Chromatography (RP-IP-HPLC), and Hydrophilic Interaction Chromatography (HILIC).[1][2][3] HPAEC-PAD is often favored for its high sensitivity and selectivity for carbohydrates, eliminating the need for derivatization.[4][5] RP-IP-HPLC is a powerful method for separating charged analytes like sugar diphosphates, while HILIC is effective for highly polar compounds.

Q2: I am not getting any peak for my this compound standard. What could be the issue?

A2: Several factors could lead to a lack of signal. First, confirm the stability of your standard, as sugar phosphates can be susceptible to degradation. Ensure that the injection volume and concentration are appropriate for the sensitivity of your detector. For HPAEC-PAD, check the electrode performance and the pH of your mobile phase, as detection is dependent on the electrochemical properties of the analyte. If using UV detection with a method like RP-IP-HPLC, be aware that sugar phosphates have a weak chromophore, and detection may require derivatization or the use of a UV-absorbing ion-pairing agent.

Q3: My peak for this compound is broad and tailing. How can I improve the peak shape?

A3: Poor peak shape is often related to secondary interactions with the stationary phase, issues with the mobile phase, or problems with the column itself.

  • Mobile Phase: Ensure the pH of your mobile phase is appropriate to maintain the analyte in a consistent ionic state. For ion-pair chromatography, the concentration of the ion-pairing agent is critical and may need optimization.[1]

  • Column: The column may be overloaded; try injecting a smaller amount of your sample. If the column is old or has been used with incompatible samples, it may need to be cleaned or replaced.

  • Secondary Interactions: In reversed-phase chromatography, residual silanol (B1196071) groups on the silica (B1680970) backbone can cause tailing. Using an end-capped column or adding a competitive amine to the mobile phase can mitigate this.

Q4: I am having trouble separating this compound from other sugar diphosphate (B83284) isomers. What can I do?

A4: Separating isomers is a common challenge in sugar phosphate (B84403) analysis.[2][6]

  • Gradient Optimization: A shallower gradient can often improve the resolution between closely eluting peaks.

  • Column Chemistry: Consider a different stationary phase. Porous graphitic carbon (PGC) columns have shown success in separating structural isomers of sugar phosphates.[2] For HPAEC, trying a different anion-exchange column, such as the CarboPac™ series, may provide the necessary selectivity.[5]

  • Mobile Phase Modifiers: In ion-pair chromatography, changing the ion-pairing agent (e.g., from tetrabutylammonium (B224687) to tetrapropylammonium) can alter selectivity.

  • Temperature: Optimizing the column temperature can influence retention and selectivity.[6]

Troubleshooting Guides

Issue 1: Poor Resolution and Peak Tailing

This guide provides a systematic approach to troubleshooting poor peak shape and resolution for this compound.

Troubleshooting Workflow

G start Poor Resolution / Peak Tailing check_column Check Column Condition (Age, Usage History) start->check_column clean_column Clean or Replace Column check_column->clean_column Issue Found check_mobile_phase Review Mobile Phase (pH, Composition) check_column->check_mobile_phase OK end Resolution Improved clean_column->end adjust_ph Adjust Mobile Phase pH check_mobile_phase->adjust_ph pH Incorrect optimize_ip Optimize Ion-Pair Reagent (Concentration, Type) check_mobile_phase->optimize_ip IP Issue check_injection Check Injection Volume (Potential Overload) check_mobile_phase->check_injection OK adjust_ph->end optimize_ip->end reduce_injection Reduce Injection Volume check_injection->reduce_injection Overload Suspected optimize_gradient Optimize Gradient Profile (Shallower Gradient) check_injection->optimize_gradient OK reduce_injection->end optimize_gradient->end

Caption: Troubleshooting workflow for poor chromatographic resolution.

Experimental Protocol: Column Cleaning for Reversed-Phase C18 Columns

  • Disconnect the column from the detector.

  • Wash with 20-30 column volumes of HPLC-grade water.

  • Wash with 20-30 column volumes of methanol.

  • Wash with 20-30 column volumes of acetonitrile.

  • Wash with 20-30 column volumes of isopropanol.

  • Store the column in a suitable solvent (e.g., acetonitrile/water).

Issue 2: Inconsistent Retention Times

Fluctuating retention times can compromise the reliability of your analysis. This guide outlines potential causes and solutions.

Logical Relationship Diagram

G issue Inconsistent Retention Times pump Pump Malfunction (Inconsistent Flow Rate) issue->pump mobile_phase_prep Mobile Phase Preparation (Inconsistent Composition, Degradation) issue->mobile_phase_prep column_temp Column Temperature Fluctuation issue->column_temp column_equilibration Insufficient Column Equilibration issue->column_equilibration solution_pump Service HPLC Pump pump->solution_pump solution_mobile_phase Prepare Fresh Mobile Phase Daily mobile_phase_prep->solution_mobile_phase solution_temp Use a Column Oven column_temp->solution_temp solution_equilibration Increase Equilibration Time column_equilibration->solution_equilibration

Caption: Causes and solutions for inconsistent retention times.

Data Presentation

Table 1: Comparison of Chromatographic Methods for Sugar Phosphate Analysis

ParameterHPAEC-PADRP-IP-HPLCHILIC
Stationary Phase Anion-exchange resin (e.g., CarboPac™ PA1, PA10, PA20)C18, C8Amide, Silica, Zwitterionic
Mobile Phase Aqueous sodium hydroxide (B78521) or sodium acetate (B1210297) gradientsAqueous buffer with an ion-pairing agent (e.g., tetrabutylammonium) and an organic modifier (e.g., acetonitrile)High organic content (e.g., >70% acetonitrile) with a small amount of aqueous buffer
Detection Pulsed Amperometric Detection (PAD)UV (with UV-active ion-pairing agent) or Mass Spectrometry (MS)Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or MS
Advantages High sensitivity, no derivatization required, excellent selectivity for carbohydrates.[4][5]Good for charged analytes, versatile.[1]Effective for highly polar compounds, MS-compatible mobile phases.[2]
Disadvantages High pH mobile phases can degrade silica-based columns, requires specialized equipment.Ion-pairing agents can be difficult to remove from the column and may suppress MS signal.Can be sensitive to the water content of the sample and mobile phase.

Experimental Protocols

Protocol 1: HPAEC-PAD Analysis of this compound

This protocol is a general starting point and may require optimization for your specific instrumentation and sample matrix.

  • Column: Dionex CarboPac™ PA20 (3 x 150 mm) or similar.

  • Mobile Phase A: Deionized Water

  • Mobile Phase B: 1 M Sodium Acetate

  • Mobile Phase C: 200 mM Sodium Hydroxide

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Gradient:

    • 0-5 min: 40% C, 0% B

    • 5-15 min: Linear gradient to 40% C, 20% B

    • 15-20 min: Linear gradient to 40% C, 100% B

    • 20-25 min: 40% C, 0% B (re-equilibration)

  • Detection: Pulsed Amperometric Detection with a gold working electrode. Waveform details should be optimized according to the instrument manufacturer's recommendations.

Protocol 2: Reversed-Phase Ion-Pair HPLC Analysis

  • Column: C18, 5 µm, 4.6 x 250 mm

  • Mobile Phase A: 10 mM Tetrabutylammonium bisulfate in 20 mM phosphate buffer, pH 7.0

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Injection Volume: 20 µL

  • Gradient:

    • 0-10 min: 5% B

    • 10-25 min: Linear gradient to 40% B

    • 25-30 min: Hold at 40% B

    • 30-35 min: Return to 5% B (re-equilibration)

  • Detection: UV at 210 nm (if the ion-pairing agent has sufficient absorbance) or Mass Spectrometry.

References

Preventing hydrolysis of 2,5-Anhydro-D-glucitol-1,6-diphosphate during storage.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the hydrolysis of 2,5-Anhydro-D-glucitol-1,6-diphosphate (AAGDP) during storage and experimentation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and storage of AAGDP.

Issue Possible Cause Recommended Solution
Loss of compound activity or inconsistent experimental results. Hydrolysis of one or both phosphate (B84403) groups of AAGDP.- Verify Storage Conditions: Ensure the compound is stored at or below -20°C in a tightly sealed container, preferably under an inert atmosphere (e.g., argon). - Check pH of Solutions: Avoid acidic or alkaline conditions. Prepare solutions in a neutral buffer (pH 6.5-7.5). - Minimize Freeze-Thaw Cycles: Aliquot the stock solution into single-use volumes to prevent degradation from repeated temperature changes. - Perform Quality Control: Analyze the purity of the stored AAGDP and any prepared solutions using a suitable analytical method like HPLC to quantify the parent compound and its hydrolysis products.
Precipitate formation in the storage vial upon thawing. The compound may have come out of solution due to concentration during freezing or interaction with the storage vessel.- Gentle Warming and Vortexing: Warm the vial to room temperature and vortex gently to redissolve the precipitate. - Sonication: If vortexing is insufficient, sonicate the vial in a water bath for a short period. - Confirm Integrity: After redissolving, verify the compound's integrity by an analytical method before use.
Observed degradation despite proper storage temperature. Presence of moisture or inappropriate solvent/buffer. AAGDP is hygroscopic.- Use Anhydrous Solvents: When preparing stock solutions, use high-purity, anhydrous solvents. - Buffer Selection: Utilize buffers with low catalytic activity for hydrolysis, such as phosphate or citrate (B86180) buffers at a neutral pH. Avoid buffers that may chelate divalent cations if they are important for stability. - Lyophilization: For long-term storage, consider lyophilizing the compound from a suitable buffer containing a cryoprotectant like sucrose (B13894) or trehalose (B1683222).[1][2][3][4]
Inconsistent results when using AAGDP in enzymatic assays. Degradation of AAGDP by contaminating phosphatases in the enzyme preparation or other reagents.- Use High-Purity Reagents: Ensure all components of the assay are of high purity and free from phosphatase activity. - Include Controls: Run control experiments without the enzyme to assess the stability of AAGDP in the assay buffer. - Add Phosphatase Inhibitors: If contamination is suspected, consider adding a general phosphatase inhibitor cocktail to the assay, ensuring it does not interfere with the primary reaction.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: For long-term stability, AAGDP should be stored as a solid at -20°C or below in a desiccated, airtight container under an inert atmosphere such as argon. If in solution, it should be stored at -80°C in small, single-use aliquots to minimize freeze-thaw cycles.

Q2: What is the primary degradation pathway for AAGDP?

A2: The primary degradation pathway for AAGDP is the hydrolysis of its phosphate ester bonds, leading to the formation of 2,5-Anhydro-D-glucitol-1-phosphate (or 6-phosphate) and subsequently 2,5-Anhydro-D-glucitol. This hydrolysis can be catalyzed by acidic or alkaline conditions.

Q3: How does pH affect the stability of AAGDP in aqueous solutions?

A3: AAGDP is most stable in neutral to slightly acidic pH (around 6.5-7.5). Both strongly acidic and alkaline conditions will accelerate the rate of hydrolysis of the phosphate esters.

Q4: Can I store AAGDP solutions at 4°C?

A4: Short-term storage (a few days) of AAGDP solutions at 4°C may be acceptable if prepared in a sterile, neutral buffer. However, for storage longer than a few days, freezing at -20°C or -80°C is strongly recommended to prevent significant hydrolysis.

Q5: Are there any recommended excipients to enhance the stability of AAGDP in solution or during lyophilization?

A5: Yes, for liquid formulations or for lyophilization, the addition of cryoprotectants and lyoprotectants can enhance stability. Sugars such as sucrose or trehalose are commonly used to form a protective amorphous glass matrix around the molecule, which can limit its mobility and protect it from hydrolysis.[1][2][3][4][5] Polyols like mannitol (B672) and polymers such as polyvinylpyrrolidone (B124986) (PVP) can also be considered.[2][3]

Q6: How can I monitor the stability of my AAGDP sample?

A6: The stability of AAGDP can be monitored using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., ELSD, CAD, or MS). This method should be able to separate and quantify the intact AAGDP from its potential hydrolysis products.

Quantitative Data on Stability

Compound Condition Initial Concentration (mM) Half-life (t½) Reference
ADP-GlucosepH 8.0, 37°C10> 200 hours[6][7]
ADP-GlucosepH 8.5, 37°C10~150 hours[6][7]
ADP-GlucosepH 9.0, 37°C10~70 hours[6][7]
ADP-GlucosepH 8.5, 37°C, 10 mM Mg²⁺10~100 hours[6][7]

Note: This data is for an analogous compound and should be used as a qualitative guide. The stability of AAGDP may differ.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for AAGDP

This protocol outlines a general method for developing an HPLC assay to monitor the stability of AAGDP.

1. Instrumentation and Columns:

  • HPLC system with a suitable detector for non-chromophoric compounds (e.g., Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Mass Spectrometer (MS)).

  • A mixed-mode or anion-exchange column is recommended for separating polar, phosphorylated compounds. A C18 reversed-phase column with an ion-pairing reagent can also be used.[8]

2. Mobile Phase:

3. Sample Preparation:

  • Dissolve AAGDP in the mobile phase or a compatible solvent (e.g., water or a neutral buffer) to a known concentration (e.g., 1 mg/mL).

  • For stability studies, incubate the AAGDP solution under desired stress conditions (e.g., different pH, temperature).

  • At specified time points, withdraw an aliquot, neutralize if necessary, and dilute to the working concentration with the mobile phase.

4. Forced Degradation Study:

  • To ensure the method is stability-indicating, perform forced degradation studies.

  • Acid Hydrolysis: Incubate AAGDP in 0.1 M HCl at 60°C for several hours.

  • Base Hydrolysis: Incubate AAGDP in 0.1 M NaOH at 60°C for several hours.

  • Oxidative Degradation: Treat AAGDP with 3% H₂O₂ at room temperature.

  • Thermal Degradation: Heat the solid AAGDP at a high temperature (e.g., 80°C).

  • Analyze the stressed samples to ensure that the degradation products are well-resolved from the parent peak.

5. Validation:

  • Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[9][10][11][12]

Protocol 2: Lyophilization of AAGDP for Long-Term Storage

1. Formulation:

  • Dissolve AAGDP in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.0) to the desired concentration.

  • Add a cryoprotectant/lyoprotectant. A common choice is sucrose or trehalose at a concentration of 2-5% (w/v).

2. Freezing:

  • Aliquot the formulated AAGDP solution into lyophilization vials.

  • Freeze the samples at a temperature below the eutectic point of the formulation (typically -40°C or lower). A slow cooling rate is often preferred.

3. Primary Drying (Sublimation):

  • Under vacuum, raise the shelf temperature to facilitate the sublimation of ice. The temperature should be kept below the collapse temperature of the formulation.

4. Secondary Drying (Desorption):

  • After all the ice has sublimated, increase the shelf temperature to remove residual bound water.

5. Storage:

  • Backfill the vials with an inert gas (e.g., argon or nitrogen) and seal tightly. Store the lyophilized powder at -20°C or below.

Visualizations

Hydrolysis_Pathway AAGDP This compound AAGMP 2,5-Anhydro-D-glucitol-1(or 6)-monophosphate AAGDP->AAGMP Hydrolysis (H⁺ or OH⁻) AAG 2,5-Anhydro-D-glucitol AAGMP->AAG Hydrolysis (H⁺ or OH⁻)

Caption: Hydrolysis pathway of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation prep Prepare AAGDP solution in buffer stress Incubate under stress conditions (pH, Temp) prep->stress hplc HPLC Analysis stress->hplc quant Quantify AAGDP and Degradants hplc->quant kinetics Determine Hydrolysis Rate quant->kinetics stability Assess Stability Profile kinetics->stability

Caption: Workflow for AAGDP stability testing.

Troubleshooting_Tree start Inconsistent Results? check_storage Check Storage Conditions (Temp, Atmosphere, Container) start->check_storage check_solution Check Solution (pH, Buffer, Age) start->check_solution qc_check Perform QC Analysis (HPLC) start->qc_check improper_storage Store at <= -20°C, inert gas, tightly sealed. check_storage->improper_storage improper_solution Use neutral buffer (pH 6.5-7.5), prepare fresh solutions. check_solution->improper_solution contam Suspect Contamination? check_solution->contam phosphatase Use high-purity reagents, consider phosphatase inhibitors. contam->phosphatase degraded Degradation Confirmed? qc_check->degraded use_new Use fresh aliquot/lot of AAGDP. degraded->use_new Yes no_degradation Investigate other experimental factors. degraded->no_degradation No

Caption: Troubleshooting decision tree for AAGDP stability issues.

References

Validation & Comparative

A Comparative Analysis of 2,5-Anhydro-D-glucitol-1,6-diphosphate and Fructose-1,6-bisphosphate in Cellular Metabolism and Signaling

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate landscape of cellular metabolism and signaling, the roles of sugar phosphates are paramount. This guide provides a detailed comparison of two significant molecules: the well-established metabolic intermediate, fructose-1,6-bisphosphate (FBP), and the signaling molecule, 2,5-Anhydro-D-glucitol-1,6-diphosphate (AGDP). This objective analysis, supported by experimental data, is intended for researchers, scientists, and professionals in drug development to delineate the distinct and overlapping functions of these two compounds.

Core Physicochemical and Biochemical Properties

A fundamental comparison begins with the intrinsic properties of AGDP and FBP. While structurally similar, their functional roles diverge significantly, a difference that can be attributed to their unique chemical makeup.

PropertyThis compound (AGDP)Fructose-1,6-bisphosphate (FBP)
Molecular Formula C₆H₁₄O₁₁P₂C₆H₁₄O₁₂P₂
Molar Mass 324.12 g/mol [1]340.116 g/mol [2]
CAS Number 4429-47-4[1]488-69-7[2]
Primary Role Cell signaling molecule, enzyme regulator[1]Central metabolic intermediate in glycolysis and gluconeogenesis[2][3]
Key Interactions Competitive inhibitor of phosphofructokinase[4], moderate stimulator of yeast Pyruvate (B1213749) Kinase[5][6]Allosteric activator of pyruvate kinase[2][7], substrate for aldolase[3]

Role in Metabolic Pathways: Glycolysis and Gluconeogenesis

Fructose-1,6-bisphosphate is a cornerstone of glycolysis, the central pathway for glucose catabolism. Its formation from fructose-6-phosphate (B1210287), catalyzed by phosphofructokinase-1 (PFK-1), is a critical regulatory step. Subsequently, FBP is cleaved by aldolase (B8822740) into two triose phosphates, glyceraldehyde-3-phosphate and dihydroxyacetone phosphate, which continue through the glycolytic pathway.[2][8] In gluconeogenesis, the reverse pathway, FBP is converted back to fructose-6-phosphate by fructose-1,6-bisphosphatase (FBPase).[3]

Conversely, this compound is not a direct intermediate in the canonical glycolytic or gluconeogenic pathways. Instead, it acts as a modulator of these processes. As a competitive inhibitor of phosphofructokinase, AGDP can downregulate the rate of glycolysis.[4] This positions AGDP as a signaling molecule that can influence metabolic flux in response to cellular conditions.

Glycolysis_Pathway cluster_glycolysis Glycolysis F6P Fructose-6-phosphate FBP Fructose-1,6-bisphosphate F6P->FBP PFK-1 G3P Glyceraldehyde-3-phosphate FBP->G3P Aldolase DHAP Dihydroxyacetone phosphate FBP->DHAP Aldolase PK Pyruvate Kinase FBP->PK Allosterically Activates Pyruvate Pyruvate G3P->Pyruvate DHAP->G3P Pyruvate->PK AGDP This compound AGDP->FBP Competitively Inhibits PFK-1 AGDP->PK Moderately Stimulates

Caption: Comparative roles of AGDP and FBP in the glycolytic pathway.

Allosteric Regulation and Enzyme Kinetics

A key distinction between FBP and AGDP lies in their interaction with pyruvate kinase. FBP is a potent allosteric activator of pyruvate kinase, a crucial enzyme in the final steps of glycolysis.[2][7] This feed-forward activation ensures that the glycolytic flux is efficiently converted to pyruvate.

In contrast, AGDP is described as a moderate or limited stimulator of yeast pyruvate kinase.[5][6] It is also noted as an analog of 2,5-anhydro-D-mannitol 1,6-bisphosphate, which is a potent allosteric activator of Pyruvate Kinase 1.[5] This suggests that AGDP's regulatory role at this enzymatic checkpoint is less pronounced than that of FBP.

Implications in Cancer Metabolism

The metabolic reprogramming of cancer cells, often characterized by elevated glycolysis (the Warburg effect), brings the roles of both FBP and AGDP into focus. In many cancers, there is an increased expression of enzymes involved in glycolysis, such as aldolase (ALDOA), and a decreased expression of enzymes in gluconeogenesis, like fructose-1,6-bisphosphatase 1 (FBP1).[9][10][11] This metabolic shift is associated with tumor progression.

Interestingly, cancer cells have been found to contain higher concentrations of this compound compared to their normal counterparts.[1] This elevated level of AGDP in cancer cells may be linked to an allosteric change in enzyme activity, leading to a more rapid metabolism of glucose to fuel tumor growth.[1] This makes AGDP and its regulatory interactions potential targets for cancer therapy.

Experimental_Workflow cluster_enzyme_prep Enzyme Preparation cluster_assay_setup Assay Setup cluster_measurement Measurement cluster_analysis Data Analysis Enzyme Purified Enzyme (e.g., PFK-1, Pyruvate Kinase) Control Control Reaction (Enzyme + Substrate) Enzyme->Control FBP_Assay FBP Reaction (Enzyme + Substrate + FBP) Enzyme->FBP_Assay AGDP_Assay AGDP Reaction (Enzyme + Substrate + AGDP) Enzyme->AGDP_Assay Spectro Spectrophotometric/Fluorometric Measurement of Product Formation or Substrate Depletion Control->Spectro FBP_Assay->Spectro AGDP_Assay->Spectro Kinetics Determination of Kinetic Parameters (Km, Vmax, Ki, Ka) Spectro->Kinetics

Caption: Generalized workflow for in vitro enzyme kinetic analysis.

Experimental Protocols

To quantitatively assess the comparative effects of AGDP and FBP, standardized enzyme kinetic assays are essential. Below are generalized protocols for evaluating their impact on phosphofructokinase and pyruvate kinase.

Phosphofructokinase (PFK-1) Inhibition Assay

Objective: To determine the inhibitory effect of AGDP on PFK-1 activity and compare it to the effect of FBP (which is the product and can exhibit product inhibition).

Materials:

  • Purified PFK-1 enzyme

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 5 mM MgCl₂, 1 mM DTT)

  • Substrates: Fructose-6-phosphate (F6P) and ATP

  • Coupling enzymes: Aldolase, triosephosphate isomerase, and glycerol-3-phosphate dehydrogenase

  • NADH

  • AGDP and FBP stock solutions

Procedure:

  • Prepare a reaction mixture in a 96-well plate containing the assay buffer, F6P, ATP, coupling enzymes, and NADH.

  • Add varying concentrations of AGDP or FBP to the respective wells. Include a control with no added compound.

  • Initiate the reaction by adding PFK-1 to all wells.

  • Monitor the decrease in absorbance at 340 nm over time using a plate reader. The rate of NADH oxidation is proportional to PFK-1 activity.

  • Calculate the initial reaction velocities for each concentration of AGDP and FBP.

  • Plot the reaction velocities against the inhibitor concentrations to determine the IC₅₀ and Ki values for AGDP.

Pyruvate Kinase (PK) Activation Assay

Objective: To quantify the activating effect of FBP and the stimulatory effect of AGDP on pyruvate kinase activity.

Materials:

  • Purified pyruvate kinase enzyme

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM KCl, 5 mM MgCl₂)

  • Substrates: Phosphoenolpyruvate (PEP) and ADP

  • Coupling enzyme: Lactate dehydrogenase (LDH)

  • NADH

  • AGDP and FBP stock solutions

Procedure:

  • Prepare a reaction mixture in a 96-well plate containing the assay buffer, PEP, ADP, LDH, and NADH.

  • Add varying concentrations of FBP or AGDP to the respective wells. Include a basal activity control with no added activator.

  • Initiate the reaction by adding pyruvate kinase to all wells.

  • Monitor the decrease in absorbance at 340 nm over time. The rate of NADH oxidation is proportional to pyruvate kinase activity.

  • Calculate the initial reaction velocities for each concentration of FBP and AGDP.

  • Plot the reaction velocities against the activator concentrations to determine the Ka (activation constant) for FBP and the extent of stimulation by AGDP.

Conclusion

References

Unveiling the Inhibitory Potential of 2,5-Anhydro-D-glucitol-1,6-diphosphate on Phosphofructokinase: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of 2,5-Anhydro-D-glucitol-1,6-diphosphate (ah-GDF) as an inhibitor of phosphofructokinase (PFK), a key regulatory enzyme in glycolysis. This document outlines the known inhibitory characteristics of ah-GDF, compares it with other established PFK inhibitors, and provides detailed experimental protocols for validation.

Introduction to Phosphofructokinase and its Inhibition

Phosphofructokinase (PFK) is a pivotal enzyme in the glycolytic pathway, catalyzing the irreversible phosphorylation of fructose-6-phosphate (B1210287) to fructose-1,6-bisphosphate.[1] This step is a major point of regulation for glycolysis, making PFK a significant target for therapeutic intervention in various diseases, including cancer and parasitic infections.[2] The activity of PFK is modulated by a variety of allosteric effectors, including ATP, ADP, AMP, and citrate.[3][4] Molecules that can inhibit PFK activity are valuable tools for studying cellular metabolism and hold promise as potential drug candidates.

This compound: A Competitive Inhibitor of PFK

This compound (ah-GDF) is recognized as an effective competitive inhibitor of phosphofructokinase.[5] As a structural analog of the substrate fructose-6-phosphate, ah-GDF is understood to compete for binding at the enzyme's active site. Additionally, some sources describe it as a crucial allosteric regulator, suggesting it may also bind to sites other than the active site to modulate enzyme activity.[6][7] A related compound, 2,5-anhydro-D-glucitol-6-phosphate, has been utilized in in-vitro studies to inhibit PFK, further supporting the inhibitory potential of this class of molecules.[8]

Comparative Analysis of PFK Inhibitors

To provide a context for the inhibitory potential of ah-GDF, the following table summarizes the quantitative data for a selection of other known PFK inhibitors.

InhibitorType of InhibitionTarget/IsoformKi ValueIC50 Value
ATP AllostericPFK-1--
Citrate AllostericPFK-1--
Phosphoenolpyruvate (PEP) AllostericPFK-1--
Long-chain fatty acyl-CoAs Direct, ReversibleRabbit Muscle PFK-1~1 µM-
7α-hydroxy-3-desoxyzaluzanin C IrreversibleRabbit Muscle PFK0.076 mM-
Compound 3 Small MoleculeModified PFK-M-15 µM
Compound 9 Small MoleculeModified PFK-M-17 µM
Compound 29 Small MoleculeModified PFK-L-8 µM
Compound 30 Small MoleculeModified PFK-L-8 µM
Sodium Orthovanadate Potent InhibitorPFK--
Itaconic acid Allosteric ModulatorPFK--
Oxamic acid CompetitivePFK-1--
Gossypol -PFK-1--
Imatinib IndirectPFK-1--

Note: The inhibitory effects and their quantitative measures can vary depending on the specific PFK isoform, the organism from which the enzyme is derived, and the experimental conditions.

Experimental Protocols

To facilitate the validation of the inhibitory effect of this compound on phosphofructokinase, a detailed protocol for a PFK activity assay is provided below. This is a coupled enzyme assay, which is a common method for measuring PFK activity.

Phosphofructokinase (PFK) Activity Assay Protocol

This protocol is adapted from commercially available kits and published research.[7][8]

Principle:

PFK catalyzes the conversion of fructose-6-phosphate and ATP to fructose-1,6-bisphosphate and ADP. The production of ADP is coupled to a series of enzymatic reactions that result in the oxidation of NADH to NAD+, which can be measured by a decrease in absorbance at 340 nm, or the reduction of a colorless probe to a colored product with absorbance at 450 nm. The rate of change in absorbance is directly proportional to the PFK activity.

Materials:

  • PFK Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4-8.0, containing MgCl2 and KCl)

  • Fructose-6-phosphate (F6P) solution

  • ATP solution

  • NADH or a colorimetric probe solution

  • Coupling enzyme mixture (containing aldolase, triosephosphate isomerase, and glycerol-3-phosphate dehydrogenase for NADH-based assays, or a proprietary enzyme mix for colorimetric assays)

  • Purified PFK enzyme or cell/tissue lysate containing PFK

  • This compound (or other inhibitors) at various concentrations

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm or 450 nm

Procedure:

  • Sample Preparation:

    • If using purified PFK, dilute the enzyme to the desired concentration in PFK Assay Buffer.

    • If using cell or tissue lysates, homogenize the sample in ice-cold PFK Assay Buffer and centrifuge to remove debris. The supernatant will be used for the assay.

  • Reagent Preparation:

    • Prepare a reaction mixture containing PFK Assay Buffer, F6P, ATP, NADH/colorimetric probe, and the coupling enzyme mixture. The final concentrations of each reagent should be optimized based on the specific PFK isoform and experimental goals.

    • Prepare serial dilutions of this compound and other inhibitors to be tested.

  • Assay Protocol:

    • Add a specific volume of the PFK enzyme or lysate to each well of the 96-well plate.

    • Add the desired concentration of the inhibitor (ah-GDF or other compounds) to the respective wells. Include a control well with no inhibitor.

    • Initiate the reaction by adding the reaction mixture to each well.

    • Immediately place the plate in the microplate reader and measure the absorbance at the appropriate wavelength (340 nm for NADH, 450 nm for the colorimetric probe) at regular intervals (e.g., every 30-60 seconds) for a set period (e.g., 10-30 minutes).

  • Data Analysis:

    • Calculate the rate of the reaction (change in absorbance per minute) for each well.

    • To determine the inhibitory effect, compare the reaction rates in the presence of the inhibitor to the control (no inhibitor).

    • To calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition), plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve.

Visualizing the Context: Glycolysis and Experimental Workflow

To better understand the role of PFK and the process of validating its inhibitors, the following diagrams are provided.

Glycolysis_Pathway Glucose Glucose G6P Glucose-6-phosphate Glucose->G6P Hexokinase F6P Fructose-6-phosphate G6P->F6P Phosphoglucose Isomerase F16BP Fructose-1,6-bisphosphate F6P->F16BP Phosphofructokinase (PFK) DHAP DHAP F16BP->DHAP Aldolase G3P Glyceraldehyde-3-phosphate F16BP->G3P Aldolase DHAP->G3P Triosephosphate Isomerase Pyruvate Pyruvate G3P->Pyruvate Multiple Steps ATP_in1 ATP ADP_out1 ADP ATP_in2 ATP ADP_out2 ADP

Caption: The Glycolysis Pathway Highlighting the PFK-Catalyzed Step.

PFK_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_enzyme Prepare PFK Enzyme (Purified or Lysate) setup_plate Set up 96-well Plate: Enzyme + Inhibitor/Control prep_enzyme->setup_plate prep_inhibitor Prepare Serial Dilutions of This compound prep_inhibitor->setup_plate prep_reagents Prepare Assay Reagents (Buffer, Substrates, Coupling Enzymes) start_reaction Initiate Reaction with Reagent Mixture prep_reagents->start_reaction setup_plate->start_reaction measure_abs Measure Absorbance Change (Kinetic Read) start_reaction->measure_abs calc_rate Calculate Reaction Rates measure_abs->calc_rate calc_inhibition Determine % Inhibition calc_rate->calc_inhibition calc_ic50 Calculate IC50 Value calc_inhibition->calc_ic50

References

Comparative Analysis of 2,5-Anhydro-D-glucitol-1,6-diphosphate and Its Analogs as Modulators of Carbohydrate Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the enzymatic effects of 2,5-Anhydro-D-glucitol-1,6-diphosphate and its key analog, 2,5-Anhydro-D-mannitol-1,6-bisphosphate. This document provides a comparative analysis of their roles as allosteric effectors of key enzymes in glycolysis and gluconeogenesis, supported by available experimental data and detailed methodologies.

Introduction

Carbohydrate metabolism is a cornerstone of cellular bioenergetics, and its dysregulation is implicated in numerous diseases, including cancer and metabolic disorders. Key regulatory enzymes within glycolysis and gluconeogenesis present attractive targets for therapeutic intervention. Among the molecules developed to probe and modulate these pathways are synthetic analogs of natural sugar phosphates. This guide focuses on a comparative analysis of this compound and its prominent analog, 2,5-Anhydro-D-mannitol-1,6-bisphosphate. These compounds, as structural mimics of fructose-1,6-bisphosphate, exhibit distinct modulatory effects on critical enzymes such as phosphofructokinase (PFK), pyruvate (B1213749) kinase (PK), and fructose-1,6-bisphosphatase (FBPase), thereby influencing the overall flux of glucose metabolism. Understanding their comparative efficacy and mechanisms of action is crucial for the rational design of novel therapeutics.

Core Compounds

This compound is a synthetic sugar diphosphate (B83284) that acts as a modulator of glycolytic enzymes.[1] It is recognized as a competitive inhibitor of phosphofructokinase.[2]

2,5-Anhydro-D-mannitol and its phosphorylated derivatives are fructose (B13574) analogs that have been studied for their effects on carbohydrate metabolism.[3] The unphosphorylated form, 2,5-Anhydro-D-mannitol, has been shown to inhibit gluconeogenesis and glycogenolysis.[4] Its phosphorylated forms, 2,5-anhydro-D-mannitol-1-phosphate and 2,5-anhydro-D-mannitol-1,6-bisphosphate, directly interact with key metabolic enzymes.[3]

Comparative Efficacy on Key Metabolic Enzymes

The differential effects of this compound and its mannitol (B672) analog are most pronounced in their interaction with key regulatory enzymes of glycolysis and gluconeogenesis. While quantitative data for the glucitol analog is limited in the current literature, a clearer picture emerges for the mannitol derivatives, which have been more extensively characterized.

Pyruvate Kinase (PK)

Pyruvate kinase is a key glycolytic enzyme that catalyzes the final step of glycolysis. Its activity is allosterically regulated by fructose-1,6-bisphosphate.

  • 2,5-Anhydro-D-mannitol-1,6-bisphosphate is an excellent allosteric activator of rabbit liver pyruvate kinase, with an apparent activation constant (Kα) of 9.5 ± 0.9 μM.[3]

Fructose-1,6-bisphosphatase (FBPase)

Fructose-1,6-bisphosphatase is a key regulatory enzyme in gluconeogenesis, catalyzing the hydrolysis of fructose-1,6-bisphosphate to fructose-6-phosphate (B1210287).

  • 2,5-Anhydro-D-mannitol-1,6-bisphosphate acts as an inhibitor of rabbit liver fructose-1,6-bisphosphatase, with an apparent inhibition constant (Ki) of 3.6 ± 0.3 μM.[3]

Phosphofructokinase (PFK)

Phosphofructokinase is a crucial control point in glycolysis, catalyzing the phosphorylation of fructose-6-phosphate.

  • This compound is known to be an effective competitive inhibitor of phosphofructokinase.[2] However, specific Ki values from comparative studies were not identified in the reviewed literature.

Other Enzymes

The monophosphorylated analog, 2,5-anhydro-D-mannitol-1-phosphate , has also been shown to modulate other enzymes involved in carbohydrate metabolism:

  • It inhibits rat liver glycogen (B147801) phosphorylase with an apparent Ki of 0.66 ± 0.09 mM.[3]

  • It inhibits rat liver phosphoglucomutase with an apparent Ki of 2.8 ± 0.2 mM.[3]

  • Conversely, 2,5-anhydro-D-mannitol-1,6-bisphosphate serves as an alternative activator for rat liver phosphoglucomutase with an apparent Kα of 7.0 ± 0.5 μM.[3]

Quantitative Data Summary

CompoundEnzymeOrganism/TissueEffectKinetic Parameter (μM)
2,5-Anhydro-D-mannitol-1,6-bisphosphate Pyruvate KinaseRabbit LiverActivationKα = 9.5 ± 0.9[3]
This compound Pyruvate KinaseYeastLimited ActivationNot specified[5][6]
2,5-Anhydro-D-mannitol-1,6-bisphosphate Fructose-1,6-bisphosphataseRabbit LiverInhibitionKi = 3.6 ± 0.3[3]
This compound PhosphofructokinaseNot specifiedCompetitive InhibitionNot specified[2]
2,5-Anhydro-D-mannitol-1-phosphate Glycogen PhosphorylaseRat LiverInhibitionKi = 660 ± 90[3]
2,5-Anhydro-D-mannitol-1-phosphate PhosphoglucomutaseRat LiverInhibitionKi = 2800 ± 200[3]
2,5-Anhydro-D-mannitol-1,6-bisphosphate PhosphoglucomutaseRat LiverActivationKα = 7.0 ± 0.5[3]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the metabolic context of the target enzymes and a general workflow for assessing the enzymatic activity of the compounds.

Metabolic Pathway cluster_glycolysis Glycolysis cluster_gluconeogenesis Gluconeogenesis Glucose Glucose Fructose-6-P Fructose-6-P Glucose->Fructose-6-P Fructose-1,6-BP Fructose-1,6-BP Fructose-6-P->Fructose-1,6-BP PFK Pyruvate Pyruvate Fructose-1,6-BP->Pyruvate Pyruvate_Kinase Pyruvate_Kinase Fructose-1,6-BP->Pyruvate_Kinase Activation Pyruvate_gng Pyruvate Fructose-1,6-BP_gng Fructose-1,6-BP Pyruvate_gng->Fructose-1,6-BP_gng Fructose-6-P_gng Fructose-6-P Fructose-1,6-BP_gng->Fructose-6-P_gng FBPase Glucose_gng Glucose Fructose-6-P_gng->Glucose_gng Analogs Analogs PFK PFK Analogs->PFK Inhibition Analogs->Pyruvate_Kinase Activation/Modulation FBPase FBPase Analogs->FBPase Inhibition

Figure 1. Simplified metabolic pathway showing the points of action for the analogs.

Experimental Workflow cluster_prep Preparation cluster_assay Enzyme Assay cluster_analysis Data Analysis Compound Synthesize/Obtain Analogs Incubation Incubate Enzyme with Analog and Substrate(s) Compound->Incubation Enzyme Purify/Obtain Target Enzyme Enzyme->Incubation Reagents Prepare Assay Buffers & Substrates Reagents->Incubation Detection Measure Product Formation or Substrate Depletion (e.g., Spectrophotometry) Incubation->Detection Kinetics Determine Kinetic Parameters (Ki, Kα, IC50) Detection->Kinetics Comparison Compare Efficacy of Analogs Kinetics->Comparison

Figure 2. General experimental workflow for comparative kinetic analysis.

Experimental Protocols

Detailed methodologies for the key enzymatic assays are crucial for the reproducibility and validation of the comparative data. The following are generalized protocols based on common practices for assaying phosphofructokinase, pyruvate kinase, and fructose-1,6-bisphosphatase activity.

Phosphofructokinase (PFK) Activity Assay (Coupled Enzyme Assay)

This assay measures the production of ADP, which is then used in a coupled reaction to monitor the oxidation of NADH.

Principle: PFK catalyzes: Fructose-6-Phosphate + ATP → Fructose-1,6-Bisphosphate + ADP The ADP produced is used by pyruvate kinase to produce pyruvate, which is then reduced to lactate (B86563) by lactate dehydrogenase, oxidizing NADH to NAD+. The decrease in absorbance at 340 nm due to NADH oxidation is monitored.

Reagents:

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 8.0, containing 5 mM MgCl₂, 1 mM EDTA, and 0.2 mM NADH.

  • Substrates: Fructose-6-phosphate and ATP.

  • Coupling Enzymes: Pyruvate kinase and lactate dehydrogenase.

  • Inhibitor: this compound or its analogs at various concentrations.

Procedure:

  • Prepare a reaction mixture containing the assay buffer, substrates (except one to start the reaction), coupling enzymes, and NADH.

  • Add the PFK enzyme preparation to the reaction mixture.

  • Add the inhibitor at the desired concentrations to the experimental wells.

  • Initiate the reaction by adding the final substrate (e.g., ATP).

  • Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • The rate of the reaction is proportional to the PFK activity.

  • Determine the type of inhibition and the Ki value by performing the assay at different substrate and inhibitor concentrations and analyzing the data using appropriate kinetic models (e.g., Lineweaver-Burk or non-linear regression).

Pyruvate Kinase (PK) Activity Assay (Coupled Enzyme Assay)

This assay measures the production of pyruvate by coupling its reduction to lactate with the oxidation of NADH.

Principle: PK catalyzes: Phosphoenolpyruvate (PEP) + ADP → Pyruvate + ATP The pyruvate produced is then used by lactate dehydrogenase to produce lactate, which oxidizes NADH to NAD+. The decrease in absorbance at 340 nm is monitored.

Reagents:

  • Assay Buffer: e.g., 50 mM Imidazole-HCl, pH 7.5, containing 100 mM KCl and 5 mM MgCl₂.

  • Substrates: Phosphoenolpyruvate (PEP) and ADP.

  • Coupling Enzyme: Lactate dehydrogenase.

  • Cofactor: NADH.

  • Activator: this compound or its analogs at various concentrations.

Procedure:

  • Prepare a reaction mixture containing the assay buffer, PEP, ADP, NADH, and lactate dehydrogenase.

  • Add the PK enzyme preparation to the reaction mixture.

  • Add the activator at the desired concentrations to the experimental wells.

  • Monitor the decrease in absorbance at 340 nm over time.

  • The rate of NADH oxidation is proportional to the PK activity.

  • Determine the activation constant (Kα) by measuring the initial rates at various activator concentrations and fitting the data to an appropriate activation model.

Fructose-1,6-bisphosphatase (FBPase) Activity Assay (Coupled Enzyme Assay)

This assay measures the production of fructose-6-phosphate, which is then used in a coupled reaction to monitor the reduction of NADP+.

Principle: FBPase catalyzes: Fructose-1,6-Bisphosphate + H₂O → Fructose-6-Phosphate + Pi The fructose-6-phosphate produced is converted to glucose-6-phosphate by phosphoglucose (B3042753) isomerase. Glucose-6-phosphate is then oxidized by glucose-6-phosphate dehydrogenase, reducing NADP+ to NADPH. The increase in absorbance at 340 nm due to NADPH formation is monitored.

Reagents:

  • Assay Buffer: e.g., 50 mM HEPES, pH 7.5, containing 150 mM KCl, 1 mM MgCl₂, and 0.5 mM EDTA.

  • Substrate: Fructose-1,6-bisphosphate.

  • Coupling Enzymes: Phosphoglucose isomerase and glucose-6-phosphate dehydrogenase.

  • Cofactor: NADP+.

  • Inhibitor: 2,5-Anhydro-D-mannitol-1,6-bisphosphate or other analogs at various concentrations.

Procedure:

  • Prepare a reaction mixture containing the assay buffer, NADP+, and the coupling enzymes.

  • Add the FBPase enzyme preparation.

  • Add the inhibitor at various concentrations to the experimental wells.

  • Initiate the reaction by adding the substrate, fructose-1,6-bisphosphate.

  • Monitor the increase in absorbance at 340 nm over time.

  • The rate of NADPH formation is proportional to the FBPase activity.

  • Determine the Ki by analyzing the reaction rates at different substrate and inhibitor concentrations.

Conclusion and Future Directions

The comparative analysis of this compound and its analogs, particularly 2,5-Anhydro-D-mannitol-1,6-bisphosphate, reveals their potential as specific modulators of key enzymes in carbohydrate metabolism. The mannitol derivative has been shown to be a potent activator of pyruvate kinase and an inhibitor of fructose-1,6-bisphosphatase. While the glucitol analog is known to inhibit phosphofructokinase, a lack of publicly available, direct comparative quantitative data for its effects on pyruvate kinase and fructose-1,6-bisphosphatase presents a significant knowledge gap.

Future research should focus on conducting head-to-head comparative studies of these and other structurally related analogs to generate a comprehensive dataset of their kinetic parameters. Such studies will be invaluable for establishing clear structure-activity relationships and for guiding the development of more potent and selective enzyme modulators for therapeutic applications in oncology and metabolic diseases. The detailed experimental protocols provided herein offer a foundation for conducting such vital research.

References

Navigating the Analytical Landscape for 2,5-Anhydro-D-glucitol-1,6-diphosphate: A Guide to Potential Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

AHGdP is a significant cell signaling molecule involved in the regulation of glycolysis and the phosphofructokinase enzyme.[1] Its accurate measurement is crucial for research into its roles in various physiological and pathological processes. This guide outlines the key challenges in the specific detection of AHGdP and provides a framework for selecting and developing appropriate analytical methods.

Potential Cross-Reactivity Profile

The primary challenge in the specific analysis of AHGdP lies in its structural similarity to other endogenous phosphorylated sugars. These molecules, if present in the sample matrix, can potentially interfere with quantification, leading to inaccurate results. The degree of cross-reactivity will be highly dependent on the analytical method employed.

Below is a table summarizing the key potential cross-reactants for AHGdP.

Potential Cross-ReactantStructural Similarity to AHGdPRationale for Potential Interference
2,5-Anhydro-D-mannitol-1,6-bisphosphate Isomer; analog of AHGdP.[2][3]High structural similarity increases the likelihood of cross-reactivity in assays based on molecular recognition.
Fructose-1,6-bisphosphate Isomer (C₆H₁₄O₁₁P₂); key metabolite in glycolysis.[4]Identical molecular formula and mass can lead to interference in non-chromatographic or low-resolution mass spectrometry methods.
Glucose-1,6-bisphosphate Diphosphorylated hexose (B10828440) isomer.Similar chemical properties and the presence of two phosphate (B84403) groups could lead to non-specific binding or detection.
Ribulose-1,5-bisphosphate Diphosphorylated pentose.While a different sugar core, the presence of two phosphate groups might cause interference in certain analytical techniques.
Fructose-6-phosphate Monophosphorylated hexose.Shares the same core furanose ring structure, which could be a recognition site in some assays.
Glucose-6-phosphate Monophosphorylated hexose.A common cellular metabolite that could be a source of background signal or interference.

Comparative Analysis of Analytical Methodologies

Given the absence of specific immunoassays, researchers must turn to other analytical techniques. The choice of method will be a trade-off between sensitivity, specificity, and throughput.

Analytical MethodPrinciplePotential for Cross-ReactivityMitigation Strategies
High-Performance Liquid Chromatography (HPLC) Separation based on physicochemical properties.[4][5][6]Moderate to low, depending on the column and mobile phase used. Co-elution of isomers is a possibility.Method development to optimize separation of AHGdP from its isomers. Use of specific detectors.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Separation by HPLC followed by mass-based detection and fragmentation.[7][8]Low. High specificity is achieved through precursor and product ion selection.Careful selection of precursor/product ion pairs to differentiate between isomers.
Enzymatic Assays Utilization of specific enzymes that metabolize the analyte.High potential for cross-reactivity if the enzyme is not highly specific for AHGdP.Use of highly purified and specific enzymes. Coupling with other analytical techniques for confirmation.
Fluorescence Sensing Methods Detection based on specific binding events that induce a fluorescence change.[9]Moderate. The selectivity of the fluorescent probe for AHGdP over other diphosphorylated sugars would be critical.Design and synthesis of highly selective fluorescent probes for AHGdP.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Phosphorylated Sugars

This protocol is a general guideline for the separation of phosphorylated sugars and would require optimization for the specific analysis of AHGdP.

Objective: To separate AHGdP from potential cross-reactants.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV, Charged Aerosol Detector (CAD), or Mass Spectrometer).

  • Anion-exchange or mixed-mode chromatography column.

  • Mobile phase A: Deionized water with buffer (e.g., ammonium (B1175870) formate).

  • Mobile phase B: Acetonitrile with buffer.

  • Standards for AHGdP and potential cross-reactants.

  • Sample extracts.

Procedure:

  • Column Equilibration: Equilibrate the column with the initial mobile phase composition for a sufficient time to ensure a stable baseline.

  • Sample Injection: Inject a known volume of the standard or sample onto the column.

  • Gradient Elution: Apply a linear or step gradient of the mobile phase to elute the analytes. The gradient will depend on the specific column and analytes.

  • Detection: Monitor the column effluent using the selected detector.

  • Data Analysis: Identify and quantify the peaks based on the retention times of the standards.

Visualizing Analytical Concepts

To aid in the understanding of the principles discussed, the following diagrams illustrate a hypothetical immunoassay workflow and the structural relationships between AHGdP and its potential cross-reactants.

G Hypothetical Immunoassay Workflow for AHGdP cluster_0 Assay Steps cluster_1 Cross-Reactivity A 1. Antibody Coating (Anti-AHGdP Antibody) B 2. Blocking A->B C 3. Sample Incubation (Contains AHGdP and Potential Cross-Reactants) B->C D 4. Washing C->D AHGdP AHGdP CrossReactant Cross-Reactant (e.g., Fructose-1,6-bisphosphate) E 5. Labeled Secondary Antibody Addition D->E F 6. Washing E->F G 7. Substrate Addition F->G H 8. Signal Detection G->H Antibody Anti-AHGdP Antibody AHGdP->Antibody Specific Binding CrossReactant->Antibody Non-Specific Binding

Caption: Hypothetical Immunoassay Workflow and Cross-Reactivity.

G Structural Relationships of AHGdP and Potential Cross-Reactants AHGdP 2,5-Anhydro-D-glucitol-1,6-diphosphate Mannitol_analog 2,5-Anhydro-D-mannitol-1,6-bisphosphate AHGdP->Mannitol_analog Isomer (High Similarity) Fructose_isomer Fructose-1,6-bisphosphate AHGdP->Fructose_isomer Isomer (Same Formula) Glucose_isomer Glucose-1,6-bisphosphate AHGdP->Glucose_isomer Structural Analog Fructose_mono Fructose-6-phosphate Fructose_isomer->Fructose_mono Related Metabolite Glucose_mono Glucose-6-phosphate Glucose_isomer->Glucose_mono Related Metabolite

Caption: Structural Relationships of AHGdP and Analogs.

References

Confirming the In Vivo Presence of 2,5-Anhydro-D-glucitol-1,6-diphosphate: A Comparative Guide to Detection Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of potential methodologies for confirming the in vivo presence of 2,5-Anhydro-D-glucitol-1,6-diphosphate (2,5-AGDP). Direct detection of 2,5-AGDP in vivo is not extensively documented in current literature. Therefore, this document outlines a proposed analytical approach based on established methods for structurally and metabolically related compounds. We will compare the hypothetical detection of 2,5-AGDP with the established analysis of two key alternatives: 2,5-Anhydro-D-mannitol (2,5-AM) and its phosphorylated metabolites, and the well-characterized 1,5-Anhydro-D-glucitol (1,5-AG).

Introduction

This compound is a cell signaling molecule implicated in the regulation of glycolysis.[1] It is known to be an inhibitor of phosphofructokinase and a stimulator of yeast pyruvate (B1213749) kinase.[2][3] Its structural analog, 2,5-anhydro-D-mannitol 1,6-bisphosphate, is a potent allosteric activator of Pyruvate Kinase 1.[4] The in vivo presence and concentration of 2,5-AGDP, however, remain to be definitively established. This guide explores potential experimental workflows for its detection and quantification, drawing parallels with validated methods for similar molecules.

Comparative Analysis of Detection Methods

The detection of 2,5-AGDP in vivo would likely involve the administration of its precursor, 2,5-Anhydro-D-glucitol (2,5-AG), and subsequent analysis of tissue or biofluid samples. The table below compares a proposed methodology for 2,5-AGDP with established methods for 2,5-AM and 1,5-AG.

Parameter Proposed Method for this compound (2,5-AGDP) Established Method for 2,5-Anhydro-D-mannitol (2,5-AM) & its Phosphates Established Method for 1,5-Anhydro-D-glucitol (1,5-AG)
Precursor Administered 2,5-Anhydro-D-glucitol2,5-Anhydro-D-mannitol[5][6]Endogenously present or administered 1,5-Anhydro-D-fructose[7][8]
Primary Detection Target(s) This compound, 2,5-Anhydro-D-glucitol-6-phosphate, 2,5-Anhydro-D-glucitol2,5-Anhydro-D-mannitol, 2,5-Anhydro-D-mannitol-1-phosphate, 2,5-Anhydro-D-mannitol-1,6-bisphosphate1,5-Anhydro-D-glucitol
Primary Analytical Technique(s) Liquid Chromatography-Mass Spectrometry (LC-MS/MS), Nuclear Magnetic Resonance (NMR) SpectroscopyGas Chromatography-Mass Spectrometry (GC-MS), NMR Spectroscopy, Enzymatic Assays[9]High-Performance Liquid Chromatography (HPLC), Enzymatic Assays, Capillary Electrophoresis (CE)[10]
Sample Types Liver tissue, blood plasma, urineLiver tissue, blood plasma[11]Blood plasma, urine[7][8][12]
Key Strengths High specificity and sensitivity of LC-MS/MS for direct detection of the diphosphate (B83284) form. NMR provides structural confirmation.Proven in vivo model for hepatic metabolism of an anhydrohexitol.[5][11]Well-established and clinically validated assays are available.[13][14]
Potential Challenges Lack of commercially available standards for 2,5-AGDP. Potential for low intracellular concentrations.Indirect evidence of phosphorylation through metabolic effects. Direct quantification of phosphorylated forms can be challenging.Structurally distinct from 2,5-AGDP, so metabolic pathways are not directly comparable.

Experimental Protocols

Proposed Protocol for In Vivo Detection of 2,5-AGDP

This protocol is a hypothetical workflow based on methodologies used for related compounds.

  • Animal Model and Administration:

    • Use a suitable animal model (e.g., Sprague-Dawley rats).

    • Administer a defined dose of 2,5-Anhydro-D-glucitol orally or via hepatic portal vein infusion to target the liver, a primary site of carbohydrate metabolism.[11]

  • Sample Collection:

    • Collect blood samples at various time points post-administration.

    • At the study endpoint, perfuse the liver and collect tissue samples.

    • Collect urine throughout the experimental period.

  • Metabolite Extraction:

    • For plasma and urine, perform a protein precipitation step (e.g., with methanol (B129727) or acetonitrile) followed by centrifugation.

    • For liver tissue, homogenize in a suitable buffer and perform a metabolite extraction using a solvent system such as methanol/chloroform/water.

  • Analytical Detection:

    • LC-MS/MS:

      • Use a suitable chromatography column for separating polar metabolites (e.g., HILIC).

      • Employ a tandem mass spectrometer operating in negative ion mode to detect the parent and fragment ions of 2,5-AGDP and its potential mono-phosphorylated intermediate.

    • NMR Spectroscopy:

      • Utilize ¹H and ³¹P NMR spectroscopy on extracted samples to identify the characteristic signals of 2,5-AGDP. This will require comparison to a synthesized standard.

Established Protocol for In Vivo Analysis of 2,5-AM Metabolism

This protocol is based on published studies investigating the effects of 2,5-AM.[5][6][11]

  • Animal Model and Administration:

    • Rats are given 2,5-AM orally or via infusion.[6]

  • Sample Collection:

    • Blood and liver tissue are collected.[11]

  • Analysis:

    • Plasma is analyzed for changes in glucose, ketone bodies, and free fatty acids to infer the metabolic effects of 2,5-AM.[6]

    • Liver tissue can be analyzed for ATP levels, which are expected to decrease due to phosphate (B84403) trapping by 2,5-AM phosphorylation.

    • An enzymatic assay can be used to measure 2,5-AM in biological samples. This involves the phosphorylation of 2,5-AM by fructokinase and the coupled measurement of ADP formation.[9]

Established Protocol for In Vivo Quantification of 1,5-AG

This protocol is widely used for clinical monitoring of glycemic control.[13][14]

  • Sample Collection:

    • A blood sample is collected to obtain plasma or serum.

  • Enzymatic Assay:

    • Glucose is removed or converted to an unreactive form.

    • Pyranose oxidase is used to oxidize 1,5-AG, producing hydrogen peroxide.

    • The hydrogen peroxide is then measured using a colorimetric reaction.[14]

  • HPLC Analysis:

    • An HPLC system with a suitable column is used to separate 1,5-AG from other components in the sample.

    • Detection can be achieved with a refractive index detector or by post-column derivatization and fluorescence detection.[7][8]

Visualizing the Pathways and Workflows

glycolysis_inhibition cluster_glycolysis Glycolytic Pathway cluster_analog 2,5-Anhydro-D-glucitol Metabolism F6P Fructose-6-P F16BP Fructose-1,6-BP F6P->F16BP PFK PEP Phosphoenolpyruvate F16BP->PEP ... Pyruvate Pyruvate PEP->Pyruvate PK AG 2,5-Anhydro-D-glucitol AG6P 2,5-Anhydro-D-glucitol-6-P AG->AG6P Hexokinase AGDP 2,5-Anhydro-D-glucitol-1,6-DP AG6P->AGDP PFK AGDP->F6P Inhibition AGDP->Pyruvate Activation

Caption: Proposed metabolic fate and sites of action of this compound.

experimental_workflow cluster_in_vivo In Vivo Experiment cluster_sample_prep Sample Preparation cluster_analysis Analysis admin Administer 2,5-Anhydro-D-glucitol to Animal Model collect Collect Blood, Liver, and Urine Samples admin->collect extract Metabolite Extraction collect->extract separate Chromatographic Separation extract->separate ms Mass Spectrometry (MS/MS) separate->ms nmr NMR Spectroscopy separate->nmr result_ms Quantification of 2,5-AGDP ms->result_ms result_nmr Structural Confirmation nmr->result_nmr

Caption: Proposed experimental workflow for the in vivo detection of 2,5-AGDP.

Conclusion

Confirming the in vivo presence of this compound presents a significant analytical challenge due to the lack of established protocols and commercially available standards. However, by adapting methodologies from the well-studied analogs 2,5-Anhydro-D-mannitol and 1,5-Anhydro-D-glucitol, a robust analytical strategy can be developed. The use of advanced techniques such as LC-MS/MS and NMR spectroscopy will be crucial for the definitive identification and quantification of this molecule in biological systems. The successful detection of 2,5-AGDP in vivo would provide valuable insights into its physiological role and its potential as a therapeutic target.

References

Differentiating 2,5-Anhydro-D-glucitol-1,6-diphosphate from other Sugar Phosphates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 2,5-Anhydro-D-glucitol-1,6-diphosphate (AGDP) with other key sugar phosphates, offering objective performance data and detailed experimental protocols for their differentiation. AGDP, a structural analog of fructose-1,6-bisphosphate, is a cell signaling molecule involved in the regulation of glycolysis.[1] Its unique structure and function necessitate clear methods for its distinction from other structurally similar and metabolically related sugar phosphates.

Physicochemical and Biological Properties

AGDP shares the same molecular formula and molecular weight as fructose-1,6-bisphosphate (FBP), making their differentiation by mass spectrometry alone challenging without prior chromatographic separation or specific fragmentation patterns. The key distinction lies in their cyclic structure, with AGDP possessing a 2,5-anhydro bridge. This structural difference influences their biological activity. While FBP is a key intermediate in glycolysis, AGDP acts as a competitive inhibitor of phosphofructokinase (PFK), a critical regulatory enzyme in the same pathway.[2] Furthermore, AGDP has been identified as a moderate stimulant of yeast pyruvate (B1213749) kinase.[3][4]

PropertyThis compound (AGDP)Fructose-1,6-bisphosphate (FBP)Glucose-6-phosphate (G6P)Fructose-6-phosphate (F6P)
Molecular Formula C₆H₁₄O₁₁P₂[1]C₆H₁₄O₁₂P₂[5]C₆H₁₃O₉P[6][7]C₆H₁₃O₉P[8][9]
Molecular Weight 324.12 g/mol [1]340.116 g/mol [5]260.14 g/mol [6][7]260.14 g/mol [8][9]
Structure Furanose ring with a 2,5-anhydro bridge and two phosphate (B84403) groups.Furanose ring with two phosphate groups.[5]Pyranose ring with one phosphate group.Furanose ring with one phosphate group.[9]
Biological Role Cell signaling molecule, phosphofructokinase inhibitor, pyruvate kinase stimulator.[1][2][3][4]Glycolytic intermediate, allosteric activator of pyruvate kinase.[5]Key intermediate in glycolysis and the pentose (B10789219) phosphate pathway.[10]Glycolytic intermediate.[9]

Experimental Protocols for Differentiation

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

The structural differences between AGDP and other sugar phosphates can be exploited for their separation using liquid chromatography. Due to the high polarity of sugar phosphates, specialized chromatography techniques such as Hydrophilic Interaction Liquid Chromatography (HILIC) or mixed-mode chromatography are often employed.

Experimental Protocol: HILIC-MS for Sugar Phosphate Separation

This protocol is adapted from established methods for separating sugar phosphate isomers.[11]

1. Sample Preparation:

  • Prepare individual standards of AGDP, FBP, G6P, and F6P at 1 mM in a 60:40 Acetonitrile:Water solution.
  • Prepare a mixture of all four standards at a final concentration of 0.5 mM each.

2. LC-MS System:

  • LC System: Thermo Scientific™ Vanquish Horizon™ LC system or equivalent.
  • Column: ZIC-pHILIC column (e.g., Sigma Aldrich).
  • Mobile Phase A: 5mM Ammonium carbonate + 0.1% NH₄OH in 100% Water.
  • Mobile Phase B: 100% Acetonitrile.
  • Gradient: 80% B to 20% B over 20 minutes.
  • Flow Rate: 0.2 mL/min.
  • Column Temperature: 40°C.
  • Injection Volume: 5 µL.
  • Mass Spectrometer: Thermo Scientific™ Orbitrap™ IQ-X™ Tribrid™ mass spectrometer or equivalent.
  • Ionization Mode: Negative Electrospray Ionization (ESI).
  • Data Acquisition: Full scan and tandem MS (MS/MS) to identify unique fragment ions for each sugar phosphate.

Expected Results: The different sugar phosphates will exhibit distinct retention times due to their structural variations. Tandem mass spectrometry will reveal unique fragmentation patterns that can be used for unambiguous identification.

Enzymatic Assay: Phosphofructokinase (PFK) Inhibition

The inhibitory effect of AGDP on PFK can be used to differentiate it from other sugar phosphates that do not inhibit this enzyme.

Experimental Protocol: PFK Activity Assay

This protocol is based on a coupled-enzyme colorimetric assay.[12][13]

1. Reagents:

  • PFK Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 5 mM MgCl₂).
  • Fructose-6-phosphate (F6P) solution.
  • ATP solution.
  • Coupled enzyme mix (containing aldolase, triosephosphate isomerase, and glycerol-3-phosphate dehydrogenase).
  • NADH solution.
  • AGDP, FBP, G6P, and F6P solutions for testing.
  • Purified PFK enzyme.

2. Assay Procedure:

  • In a 96-well plate, add PFK Assay Buffer.
  • Add the test compound (AGDP, FBP, G6P, or F6P) at various concentrations to different wells. Include a control with no test compound.
  • Add F6P, ATP, the coupled enzyme mix, and NADH to all wells.
  • Initiate the reaction by adding the PFK enzyme.
  • Immediately measure the absorbance at 340 nm (for NADH consumption) at regular intervals using a microplate reader.

3. Data Analysis:

  • Calculate the rate of NADH consumption (decrease in absorbance over time) for each condition.
  • Plot the PFK activity (rate) against the concentration of the test compound.

Expected Results: AGDP will show a dose-dependent inhibition of PFK activity, while FBP, G6P, and F6P will not exhibit significant inhibition. This differential effect provides a clear method for distinguishing AGDP.

Signaling Pathway and Experimental Workflow Diagrams

G Glycolysis Regulation by AGDP cluster_PFK Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P F6P Fructose-6-Phosphate G6P->F6P FBP Fructose-1,6-Bisphosphate F6P->FBP ATP -> ADP PFK Phosphofructokinase (PFK) Glycolysis_Intermediates Downstream Glycolysis FBP->Glycolysis_Intermediates Pyruvate Pyruvate Glycolysis_Intermediates->Pyruvate Pyruvate_Kinase Pyruvate Kinase AGDP 2,5-Anhydro-D-glucitol- 1,6-diphosphate (AGDP) AGDP->PFK Inhibits AGDP->Pyruvate_Kinase Stimulates

Caption: Regulatory role of AGDP in the glycolysis pathway.

G HPLC-MS Workflow for Sugar Phosphate Differentiation Sample_Prep Sample Preparation (Standards and Mixture) LC_Separation HILIC Separation Sample_Prep->LC_Separation MS_Detection Mass Spectrometry (Negative ESI) LC_Separation->MS_Detection Data_Analysis Data Analysis (Retention Time and MS/MS) MS_Detection->Data_Analysis Identification Compound Identification Data_Analysis->Identification

Caption: Experimental workflow for sugar phosphate analysis.

References

Kinetic Comparison of Yeast Pyruvate Kinase Activation: 2,5-Anhydro-D-glucitol-1,6-diphosphate vs. Fructose-1,6-bisphosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed kinetic comparison of the activation of yeast pyruvate (B1213749) kinase (PK) by 2,5-Anhydro-D-glucitol-1,6-diphosphate and the well-characterized allosteric activator, Fructose-1,6-bisphosphate (FBP). Pyruvate kinase is a critical enzyme in the glycolytic pathway, catalyzing the conversion of phosphoenolpyruvate (B93156) (PEP) to pyruvate with the concomitant production of ATP. Its activity is tightly regulated by allosteric effectors, making it a key control point in cellular metabolism.

Overview of Allosteric Activation of Yeast Pyruvate Kinase

Yeast pyruvate kinase is a homotetrameric enzyme that exhibits allosteric regulation. The primary physiological activator is Fructose-1,6-bisphosphate (FBP), which binds to an allosteric site distinct from the active site. This binding event induces a conformational change in the enzyme, leading to an increased affinity for its substrate, phosphoenolpyruvate (PEP), and a significant enhancement of its catalytic activity. The activation by FBP is cooperative, meaning the binding of one FBP molecule facilitates the binding of subsequent FBP molecules.

This compound is known to be a limited stimulator of yeast Pyruvate Kinase. It is an analog of 2,5-anhydro-D-mannitol 1,6-bisphosphate, which is a potent allosteric activator of the enzyme. Understanding the kinetic differences between these activators is crucial for designing novel therapeutic agents that modulate pyruvate kinase activity.

Comparative Kinetic Data

Kinetic ParameterFructose-1,6-bisphosphate (FBP)This compound
Activation Constant (K_a) An increase in FBP concentration from 24 µM to 1.2 mM leads to a significant increase in the enzyme's affinity for its substrates.[1]Data not available; described as a "limited stimulator".[2]
Maximal Velocity (V_max) FBP binding leads to a substantial increase in the maximal velocity of the reaction.Data not available.
Hill Coefficient (n_H) The activation by FBP is cooperative, with reported Hill coefficients ranging from 1.6 to 2.4 under physiological substrate concentrations.[3]Data not available.
Effect on Substrate Affinity Significantly increases the affinity of the enzyme for phosphoenolpyruvate (PEP).[1]Expected to increase the affinity for PEP, but to a lesser extent than FBP.

Experimental Protocols

Pyruvate Kinase Activity Assay (Coupled Enzyme Assay)

The activity of pyruvate kinase is commonly measured using a coupled enzyme assay with lactate (B86563) dehydrogenase (LDH). In this assay, the pyruvate produced by PK is reduced to lactate by LDH, a reaction that is coupled to the oxidation of NADH to NAD+. The decrease in absorbance at 340 nm due to NADH oxidation is monitored spectrophotometrically and is directly proportional to the pyruvate kinase activity.

Materials:

  • Assay Buffer: 50 mM Imidazole-HCl, pH 7.0, containing 100 mM KCl and 5 mM MgCl₂

  • Substrates:

  • Allosteric Activators:

    • Fructose-1,6-bisphosphate (FBP)

    • This compound

  • Coupling Enzyme and Co-factor:

    • Lactate dehydrogenase (LDH) (e.g., 1 unit/mL)

    • Nicotinamide adenine (B156593) dinucleotide, reduced form (NADH) (e.g., 0.22 mM)

  • Yeast Pyruvate Kinase enzyme preparation

  • Spectrophotometer capable of measuring absorbance at 340 nm

  • Cuvettes or 96-well microplate

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the assay buffer, ADP, NADH, and LDH.

  • Activator Addition: To study the effect of activators, add varying concentrations of either FBP or this compound to the reaction mixture. For control experiments, no activator is added.

  • Enzyme Addition: Add the yeast pyruvate kinase enzyme preparation to the reaction mixture and incubate for a short period to allow for temperature equilibration.

  • Reaction Initiation: Initiate the reaction by adding PEP.

  • Kinetic Measurement: Immediately monitor the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 30°C).[4]

  • Data Analysis: Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot. The kinetic parameters (K_a, V_max, and Hill coefficient) for the activators can be determined by plotting the reaction velocities against the activator concentrations and fitting the data to the appropriate allosteric models.

Visualizations

Allosteric Activation of Pyruvate Kinase

The following diagram illustrates the allosteric activation of pyruvate kinase. The enzyme exists in a less active T-state (tense state) and a more active R-state (relaxed state). The binding of an allosteric activator like FBP shifts the equilibrium towards the R-state, which has a higher affinity for the substrate PEP.

Allosteric_Activation cluster_T_state T-state (Less Active) cluster_R_state R-state (More Active) T_state Pyruvate Kinase (T-state) R_state Pyruvate Kinase (R-state) T_state->R_state Equilibrium Shift Product Product (Pyruvate) R_state->Product Catalysis Activator Allosteric Activator (e.g., FBP) Activator->R_state Binds and Stabilizes Substrate Substrate (PEP) Substrate->R_state

Caption: Allosteric activation of pyruvate kinase.

Experimental Workflow for Kinetic Comparison

This diagram outlines the workflow for comparing the kinetic activation of pyruvate kinase by different allosteric activators.

Experimental_Workflow cluster_preparation Preparation cluster_assay Kinetic Assay cluster_analysis Data Analysis prep_reagents Prepare Assay Buffer, Substrates, and Enzyme setup_control Control Assay (No Activator) prep_reagents->setup_control setup_fbp Assay with varying [FBP] prep_reagents->setup_fbp setup_analog Assay with varying [Analog] prep_reagents->setup_analog prep_activators Prepare Stock Solutions of FBP and this compound prep_activators->setup_fbp prep_activators->setup_analog initiate_reaction Initiate reaction with PEP setup_control->initiate_reaction setup_fbp->initiate_reaction setup_analog->initiate_reaction measure_absorbance Monitor Absorbance at 340 nm initiate_reaction->measure_absorbance calculate_velocity Calculate Initial Velocities measure_absorbance->calculate_velocity plot_data Plot Velocity vs. [Activator] calculate_velocity->plot_data determine_params Determine Kinetic Parameters (Ka, Vmax, nH) plot_data->determine_params compare_kinetics Compare Activation Kinetics determine_params->compare_kinetics

References

Reproducibility of 2,5-Anhydro-D-glucitol-1,6-diphosphate Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the reliable synthesis of 2,5-Anhydro-D-glucitol-1,6-diphosphate is crucial for advancing studies into glycolysis regulation and as a potential therapeutic target. This guide provides a comparative overview of available synthesis methods, focusing on their reproducibility, yield, and purity. Due to the limited publicly available detailed protocols, this guide synthesizes information from various sources to present a cohesive understanding of the current landscape.

Introduction to this compound

This compound is a structural analog of fructose-1,6-bisphosphate and a key signaling molecule in carbohydrate metabolism. It is known to be an inhibitor of phosphofructokinase and a stimulator of pyruvate (B1213749) kinase, highlighting its importance in cellular energy regulation.[1][2] Its role in metabolic pathways makes it a molecule of significant interest in various research fields, including oncology and metabolic diseases.

Synthesis Methodologies: A Comparative Analysis

The synthesis of this compound can be broadly categorized into chemical and enzymatic approaches. While detailed, reproducible protocols are not widely published, this section outlines the principles and potential challenges associated with each approach based on available literature.

Chemical Synthesis Approach

The chemical synthesis of this compound typically involves a multi-step process starting from a readily available monosaccharide, such as D-glucose or D-mannose. The general strategy involves the formation of the 2,5-anhydro ring system followed by phosphorylation at the 1 and 6 positions.

General Workflow for Chemical Synthesis:

Start Protected D-Glucose or D-Mannose Step1 Formation of 2,5-Anhydro Ring Start->Step1 Step2 Selective Deprotection of C1 and C6 Hydroxyls Step1->Step2 Step3 Diphosphorylation Step2->Step3 End This compound Step3->End

Figure 1: Generalized workflow for the chemical synthesis of this compound.

Challenges and Reproducibility:

Enzymatic and Chemoenzymatic Synthesis Approaches

Enzymatic synthesis offers the potential for higher specificity and milder reaction conditions compared to purely chemical methods. This approach would typically involve the phosphorylation of the pre-formed 2,5-Anhydro-D-glucitol.

Potential Enzymatic Workflow:

Start 2,5-Anhydro-D-glucitol Step1 Enzymatic Monophosphorylation (Kinase) Start->Step1 Step2 Enzymatic Diphosphorylation (Kinase) Step1->Step2 End This compound Step2->End

Figure 2: A potential enzymatic synthesis pathway for this compound.

Challenges and Reproducibility:

The primary challenge in this approach is the availability of suitable kinases that can efficiently phosphorylate 2,5-Anhydro-D-glucitol at both the 1 and 6 positions with high fidelity. While enzymatic methods for the phosphorylation of other sugars are well-established, specific protocols for this substrate are not detailed in the literature. The reproducibility of enzymatic reactions is generally high, provided that the enzyme purity, substrate quality, and reaction conditions are well-controlled.

A chemoenzymatic approach, combining chemical synthesis of the 2,5-anhydro-D-glucitol precursor with subsequent enzymatic phosphorylation, could potentially offer a more streamlined and reproducible method.

Quantitative Data Summary

A significant challenge in comparing the reproducibility of synthesis methods for this compound is the lack of published quantitative data. The following table is a template that can be used to evaluate and compare methods as data becomes available.

Synthesis MethodStarting MaterialNumber of StepsOverall Yield (%)Purity (%)Key Reproducibility ChallengesReference
Chemical Protected D-GlucoseMultipleData not availableData not availableRegioselectivity, purification-
Chemical Protected D-MannoseMultipleData not availableData not availableRegioselectivity, purification-
Enzymatic 2,5-Anhydro-D-glucitol1-2Data not availableData not availableKinase specificity and availability-

Experimental Protocols

Detailed, validated experimental protocols for the synthesis of this compound are not currently available in the public domain. Research in this area would benefit greatly from the publication of such protocols to allow for standardized comparisons and further advancements.

Conclusion and Future Outlook

The synthesis of this compound remains a challenging endeavor due to the limited availability of detailed and reproducible protocols. While the general chemical and enzymatic strategies are understood, the lack of specific, optimized methods with reported yields and purity makes a direct comparison of their reproducibility difficult.

Future work should focus on the development and publication of robust and well-documented synthesis protocols. A chemoenzymatic approach, leveraging the strengths of both chemical and enzymatic synthesis, appears to be a promising avenue for achieving a reproducible and scalable synthesis of this important metabolic regulator. The development of such methods will be critical for enabling further research into its biological functions and therapeutic potential.

References

A Comparative Analysis of 2,5-Anhydro-D-glucitol-1,6-diphosphate and 2,5-anhydro-D-mannitol-1,6-bisphosphate in Cellular Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of metabolic research, the study of carbohydrate analogs provides invaluable insights into the regulatory mechanisms of metabolic pathways. Among these, 2,5-Anhydro-D-glucitol-1,6-diphosphate and its stereoisomer, 2,5-anhydro-D-mannitol-1,6-bisphosphate, have emerged as significant modulators of glycolysis and gluconeogenesis. This guide offers a detailed comparison of their biological effects, supported by experimental data, to aid researchers, scientists, and drug development professionals in understanding their distinct roles and potential applications.

Core Biological Activities: A Tale of Two Isomers

Both this compound and 2,5-anhydro-D-mannitol-1,6-bisphosphate are structural analogs of fructose-1,6-bisphosphate, a key intermediate in glycolysis. Their primary biological effects stem from their interaction with enzymes that metabolize fructose-1,6-bisphosphate, namely pyruvate (B1213749) kinase and fructose-1,6-bisphosphatase.

2,5-anhydro-D-mannitol-1,6-bisphosphate is a well-characterized, potent allosteric activator of pyruvate kinase and an inhibitor of fructose-1,6-bisphosphatase.[1][2][3] Its precursor, 2,5-anhydro-D-mannitol, can enter cells and be phosphorylated to its active bisphosphate form.[3][4] This dual action on key regulatory enzymes of glycolysis and gluconeogenesis makes it a powerful modulator of glucose metabolism, generally shifting the balance towards glycolysis.

This compound , on the other hand, is described as a moderate or limited stimulator of yeast pyruvate kinase.[1][2] There are conflicting reports regarding its effect on phosphofructokinase (PFK), with some sources labeling it as an inhibitor and others as an allosteric regulator that stabilizes the active form of the enzyme. Further research is needed to clarify its precise mechanism of action on PFK.

Quantitative Comparison of Biological Activities

The following table summarizes the available quantitative data on the enzymatic modulation by these two compounds. A direct comparison is challenging due to the limited quantitative data for this compound.

CompoundEnzymeSpecies/TissueEffectQuantitative Data (Ka/Ki)
2,5-anhydro-D-mannitol-1,6-bisphosphate Pyruvate KinaseRabbit LiverActivationKa = 9.5 ± 0.9 µM[3]
Fructose-1,6-bisphosphataseRabbit LiverInhibitionKi = 3.6 ± 0.3 µM[3]
This compound Pyruvate KinaseYeastActivationLimited/Moderate Stimulator[1][2]
Phosphofructokinase-Inhibition/RegulationConflicting Reports

Signaling Pathways and Mechanisms of Action

The differential effects of these molecules on key metabolic enzymes can be visualized in the context of glycolysis and gluconeogenesis.

Metabolic Pathway Modulation cluster_glycolysis Glycolysis cluster_gluconeogenesis Gluconeogenesis cluster_compounds Modulators F6P Fructose-6-Phosphate (B1210287) PFK Phosphofructokinase F6P->PFK F16BP Fructose-1,6-Bisphosphate PFK->F16BP PK Pyruvate Kinase F16BP->PK FBPase Fructose-1,6-Bisphosphatase F16BP->FBPase Pyruvate Pyruvate PK->Pyruvate AMBP 2,5-anhydro-D-mannitol- 1,6-bisphosphate AMBP->PK Potent Activation AMBP->FBPase Inhibition AGDP 2,5-Anhydro-D-glucitol- 1,6-diphosphate AGDP->PK Moderate Activation

Caption: Modulation of Glycolysis and Gluconeogenesis.

The diagram above illustrates the central roles of pyruvate kinase and fructose-1,6-bisphosphatase in glycolysis and gluconeogenesis, respectively, and the modulatory effects of 2,5-anhydro-D-mannitol-1,6-bisphosphate and this compound.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the biological activities of these compounds. Below are representative protocols for key enzyme assays.

Pyruvate Kinase Activation Assay

This assay measures the activation of pyruvate kinase by monitoring the oxidation of NADH at 340 nm in a coupled reaction with lactate (B86563) dehydrogenase.

Pyruvate Kinase Assay Workflow start Start prep Prepare Assay Mixture Phosphoenolpyruvate (PEP) ADP NADH Lactate Dehydrogenase (LDH) Test Compound start->prep equilibrate Equilibrate at 37°C prep->equilibrate initiate Initiate Reaction Add Pyruvate Kinase equilibrate->initiate measure Measure Absorbance at 340 nm (Kinetic Reading) initiate->measure calculate Calculate Rate of NADH Oxidation measure->calculate end End calculate->end

Caption: Workflow for Pyruvate Kinase Activation Assay.

Protocol:

  • Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl₂, 1 mM phosphoenolpyruvate, 2 mM ADP, 0.2 mM NADH, 10 units/mL lactate dehydrogenase, and the desired concentration of the test compound (2,5-anhydro-D-mannitol-1,6-bisphosphate or this compound).

  • Incubate the mixture at 37°C for 5 minutes to allow for temperature equilibration.

  • Initiate the reaction by adding a purified pyruvate kinase enzyme.

  • Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • The rate of NADH oxidation is proportional to the pyruvate kinase activity. The activation constant (Ka) can be determined by measuring the activity at various concentrations of the activator.

Fructose-1,6-bisphosphatase Inhibition Assay

This assay determines the inhibitory effect on fructose-1,6-bisphosphatase by measuring the formation of fructose-6-phosphate in a coupled enzyme assay.

FBPase Inhibition Assay Workflow start Start prep Prepare Assay Mixture Fructose-1,6-bisphosphate NADP+ Phosphoglucose (B3042753) Isomerase Glucose-6-phosphate Dehydrogenase Test Compound start->prep equilibrate Equilibrate at 37°C prep->equilibrate initiate Initiate Reaction Add Fructose-1,6-bisphosphatase equilibrate->initiate measure Measure Absorbance at 340 nm (Kinetic Reading) initiate->measure calculate Calculate Rate of NADP+ Reduction measure->calculate end End calculate->end

Caption: Workflow for Fructose-1,6-bisphosphatase Inhibition Assay.

Protocol:

  • Prepare a reaction mixture containing 50 mM HEPES buffer (pH 7.5), 150 mM KCl, 1 mM MgCl₂, 0.5 mM NADP+, 1 unit/mL phosphoglucose isomerase, 1 unit/mL glucose-6-phosphate dehydrogenase, and the desired concentration of the test compound.

  • Add fructose-1,6-bisphosphate to a final concentration of 10 µM.

  • Incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding purified fructose-1,6-bisphosphatase.

  • Monitor the increase in absorbance at 340 nm due to the reduction of NADP+ to NADPH.

  • The rate of NADPH formation is proportional to the fructose-1,6-bisphosphatase activity. The inhibition constant (Ki) can be determined by measuring the activity at various concentrations of the inhibitor.

Conclusion

2,5-anhydro-D-mannitol-1,6-bisphosphate stands out as a potent dual-action modulator, strongly activating pyruvate kinase and inhibiting fructose-1,6-bisphosphatase. This profile makes it a valuable tool for studying the regulation of glucose metabolism and a potential lead for therapeutic development in conditions like type 2 diabetes. In contrast, this compound appears to be a weaker activator of pyruvate kinase, and its role in regulating other key glycolytic enzymes like phosphofructokinase requires further elucidation. The distinct biological activities of these stereoisomers underscore the high degree of specificity in enzyme-ligand interactions and highlight the importance of subtle structural differences in determining biological outcomes. Future research focusing on direct comparative studies and resolving the conflicting reports on this compound will be crucial for a complete understanding of its metabolic effects.

References

Navigating the Analytical Landscape for 2,5-Anhydro-D-glucitol-1,6-diphosphate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of carbohydrate metabolism and signaling, the accurate quantification of 2,5-Anhydro-D-glucitol-1,6-diphosphate is crucial. This fructose (B13574) analog serves as a significant allosteric regulator of phosphofructokinase (PFK), a key enzyme in the glycolytic pathway.[1][2] Its role as a cell signaling molecule and its potential as a cancer biomarker further underscore the need for robust analytical methods.[3] This guide provides a comparative overview of established and potential analytical techniques for the validation of this compound, complete with experimental protocols and performance data from related compounds.

Comparative Analysis of Analytical Methodologies

While a specific, universally validated method for this compound is not extensively documented, several powerful analytical techniques are well-suited for the analysis of diphosphorylated sugars. The choice of method will depend on the specific requirements of the study, including sensitivity, selectivity, throughput, and available instrumentation.

Analytical Technique Principle Reported Performance for Similar Analytes (Sugar Phosphates) Throughput Instrumentation Requirement
Ion Chromatography with Pulsed Amperometric Detection (IC-PAD) Separation based on ionic interaction with a stationary phase, followed by electrochemical detection.LOD: 20 µg/L.[4] Linear Range: 0.05–1.0 mg/mL.[5] Precision (RSD): 1.7–2.7% (peak area).[5]HighIon Chromatography System with PAD Detector
Capillary Electrophoresis-Mass Spectrometry (CE-MS) Separation based on electrophoretic mobility in a capillary, coupled with mass-based detection.High separation efficiency for isomers.[6][7] Injection Volume: nL range.[7][8]Moderate to HighCapillary Electrophoresis System, Mass Spectrometer
Liquid Chromatography-Mass Spectrometry (LC-MS) Separation based on partitioning between a mobile and stationary phase, with mass-based detection.High sensitivity (femtomole to low picomole range).[9] Accuracy: 87.4% to 109.4%.[9] Precision (CV): ≤ 8.5%.[9]ModerateHPLC/UHPLC System, Mass Spectrometer
Enzymatic Assays Specific enzyme-catalyzed reactions leading to a measurable product (e.g., change in absorbance or fluorescence).Can be highly specific. Requires development for the target analyte.High (plate-based)Spectrophotometer or Fluorometer

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for similar sugar phosphates and can be adapted and validated for this compound.

Ion Chromatography with Pulsed Amperometric Detection (IC-PAD)

This method is highly suitable for the quantitative analysis of carbohydrates without the need for derivatization.

Sample Preparation:

  • Biological samples (e.g., cell lysates, tissue homogenates) should be deproteinized, typically by ultrafiltration or precipitation with a solvent like acetonitrile (B52724) or perchloric acid.

  • The supernatant should be collected, and the pH adjusted to be compatible with the chromatographic conditions.

  • Dilute the sample with ultrapure water to a concentration within the linear range of the assay.[5]

  • Filter the diluted sample through a 0.22 µm syringe filter prior to injection.

Chromatographic Conditions (adapted from similar analyses):

  • Column: A high-performance anion-exchange column suitable for carbohydrate analysis.

  • Mobile Phase: A gradient of sodium hydroxide (B78521) and sodium acetate (B1210297).

  • Flow Rate: As per column manufacturer's recommendation (e.g., 1.0 mL/min).

  • Injection Volume: 5-25 µL.

  • Detection: Pulsed Amperometric Detection (PAD) with a gold working electrode.

Capillary Electrophoresis-Mass Spectrometry (CE-MS)

CE-MS offers high separation efficiency, making it ideal for resolving complex mixtures and isomers of sugar phosphates.[6][7]

Sample Preparation:

  • Extract metabolites from biological samples using a cold solvent mixture (e.g., methanol:water).

  • Centrifuge to pellet debris and collect the supernatant.

  • Dry the supernatant under vacuum and reconstitute in the background electrolyte (BGE).

CE-MS Conditions:

  • Capillary: Fused-silica capillary.

  • Background Electrolyte (BGE): A buffer system appropriate for negative ion mode analysis of sugar phosphates (e.g., ammonium (B1175870) acetate or ammonium carbonate).

  • Injection: Hydrodynamic or electrokinetic injection.

  • Separation Voltage: Typically in the range of -20 to -30 kV.

  • Mass Spectrometry: Electrospray ionization (ESI) in negative ion mode. Monitor for the specific m/z of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a highly sensitive and selective technique widely used in metabolomics for the analysis of sugar phosphates.[9]

Sample Preparation:

  • Perform a metabolite extraction from the biological matrix using a suitable solvent system (e.g., 80% methanol).

  • Remove proteins by centrifugation.

  • Dry the extract and reconstitute in the initial mobile phase.

LC-MS Conditions:

  • Column: A column designed for polar compound retention, such as a hydrophilic interaction liquid chromatography (HILIC) column or a mixed-mode column.

  • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium acetate or ammonium formate).

  • Flow Rate: Dependent on the column dimensions (typically 0.2-0.5 mL/min for analytical scale).

  • Mass Spectrometry: ESI in negative ion mode. Multiple reaction monitoring (MRM) can be used for enhanced selectivity and sensitivity.

Hypothetical Enzymatic Assay

An enzymatic assay for this compound could be developed based on the principles used for other anhydro-sugars.[10][11][12]

Principle: A possible approach would involve a two-step enzymatic reaction:

  • Dephosphorylation of this compound to 2,5-Anhydro-D-glucitol using a phosphatase.

  • Oxidation of 2,5-Anhydro-D-glucitol by a specific dehydrogenase, with the concomitant reduction of NAD+ to NADH, which can be measured spectrophotometrically at 340 nm.

Assay Protocol (Conceptual):

  • Incubate the sample with a suitable phosphatase to convert the diphosphate (B83284) to the monophosphate or the dephosphorylated form.

  • In a separate reaction, or in a coupled assay, add a specific dehydrogenase and NAD+.

  • Monitor the increase in absorbance at 340 nm over time.

  • Quantify the concentration based on a standard curve of this compound.

Visualizing Workflows and Pathways

To further clarify the experimental processes and the biological context of this compound, the following diagrams have been generated.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing a Biological Sample b Deproteinization a->b c Dilution & Filtration b->c d IC-PAD c->d e CE-MS c->e f LC-MS c->f g Enzymatic Assay c->g h Quantification d->h e->h f->h g->h i Validation h->i

General analytical workflow for the quantification of this compound.

pfk_inhibition_pathway F6P Fructose-6-Phosphate PFK Phosphofructokinase (PFK) F6P->PFK Substrate F16BP Fructose-1,6-Bisphosphate PFK->F16BP Product AGDP This compound AGDP->PFK Inhibitor

Inhibitory action of this compound on Phosphofructokinase (PFK).

References

Safety Operating Guide

Navigating the Disposal of 2,5-Anhydro-D-glucitol-1,6-diphosphate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant work environment. This guide provides essential information on the proper disposal procedures for 2,5-Anhydro-D-glucitol-1,6-diphosphate (CAS 4429-47-4), a phosphofructokinase inhibitor used in research.

Core Disposal Principles

The fundamental principle of laboratory waste disposal is to prevent harm to human health and the environment.[1][2] For a compound like this compound, which is a phosphorylated sugar analog, it is generally considered to be of low toxicity. However, all laboratory waste should be treated as potentially hazardous until a formal hazard assessment has been completed.[1]

Step-by-Step Disposal Protocol

  • Consult Institutional and Local Regulations: Before proceeding with any disposal method, the first and most critical step is to review your organization's specific chemical hygiene plan and waste disposal guidelines. Local and state regulations may have specific requirements for the disposal of chemical waste.[2][3]

  • Assess for Contamination: Determine if the this compound waste is contaminated with any hazardous materials. If it has been mixed with solvents, heavy metals, or other toxic substances, it must be treated as hazardous waste.[2]

  • Disposal of Small Quantities of Uncontaminated Solid Waste:

    • For small quantities of uncontaminated solid this compound, the preferred method is to dissolve it in a large volume of water.

    • Check the pH of the resulting solution and neutralize it to a range of 6.0 to 8.0 if necessary, using a mild acid (e.g., dilute acetic acid) or base (e.g., sodium bicarbonate).

    • Once neutralized, this aqueous solution can often be disposed of down the drain with copious amounts of running water, provided this is permitted by your local wastewater treatment authority.[4]

  • Disposal of Aqueous Solutions:

    • Uncontaminated aqueous solutions of this compound can typically be disposed of down the drain with plenty of water after ensuring the pH is neutral.[4]

  • Disposal as Solid Waste:

    • If drain disposal is not permitted, or if the material is in a solid form that is not easily dissolved, it should be collected in a clearly labeled, sealed container.

    • The container should be labeled with the full chemical name: "this compound".

    • This container should then be transferred to your institution's chemical waste management facility for appropriate disposal.

  • Decontamination of Empty Containers:

    • Empty containers that held this compound should be triple-rinsed with water.[1]

    • The rinsate should be disposed of as outlined for aqueous solutions.

    • After rinsing, the container labels should be defaced or removed, and the container can then typically be disposed of in the regular trash or recycling, in accordance with institutional policies.[1]

Quantitative Data

Due to the absence of a specific Safety Data Sheet, no quantitative data regarding permissible exposure limits, toxicity, or disposal concentrations for this compound can be provided.

Experimental Protocols

No specific experimental protocols for the neutralization or disposal of this compound are available in the reviewed literature. The general procedure of dissolving in water and neutralizing is a standard laboratory practice for non-hazardous, water-soluble solids.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

start Start: this compound Waste consult_ehs Consult Institutional EHS & Local Regulations start->consult_ehs assess_contamination Assess for Hazardous Contamination consult_ehs->assess_contamination contaminated Contaminated? assess_contamination->contaminated hazardous_waste Treat as Hazardous Waste: Follow Institutional Protocol contaminated->hazardous_waste Yes uncontaminated Uncontaminated contaminated->uncontaminated No end End of Disposal Process hazardous_waste->end solid_or_liquid Solid or Aqueous Solution? uncontaminated->solid_or_liquid solid_waste Solid Waste solid_or_liquid->solid_waste aqueous_solution Aqueous Solution solid_or_liquid->aqueous_solution dissolve Dissolve in Large Volume of Water solid_waste->dissolve check_ph Check and Neutralize pH (6.0 - 8.0) dissolve->check_ph aqueous_solution->check_ph drain_disposal_allowed Drain Disposal Permitted? check_ph->drain_disposal_allowed drain_disposal Dispose Down Drain with Copious Amounts of Water drain_disposal_allowed->drain_disposal Yes collect_waste Collect in Labeled Container for Chemical Waste Pickup drain_disposal_allowed->collect_waste No drain_disposal->end collect_waste->end

References

Personal protective equipment for handling 2,5-Anhydro-D-glucitol-1,6-diphosphate

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE)

The selection of appropriate Personal Protective Equipment (PPE) is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling 2,5-Anhydro-D-glucitol-1,6-diphosphate in various laboratory scenarios.

PPE CategoryItemSpecificationsPurpose
Eye/Face Protection Safety Glasses with Side ShieldsConforming to EN 166 (EU) or NIOSH (US) standards.Protects against splashes and airborne particles.
Chemical GogglesTightly fitting.Recommended for procedures with a higher risk of splashing.
Hand Protection Disposable GlovesNitrile or other chemical-resistant material.Prevents direct skin contact with the compound.
Body Protection Laboratory CoatStandard laboratory coat.Protects skin and personal clothing from contamination.
Impervious ClothingFire/flame resistant and impervious.Recommended when handling larger quantities or in situations with a high risk of significant spillage.[2]
Respiratory Protection Full-face RespiratorUse if exposure limits are exceeded or if irritation is experienced.Protects against inhalation of dust or aerosols.[2]

Experimental Protocols: Donning and Doffing PPE

Properly putting on (donning) and taking off (doffing) PPE is a critical procedure to prevent contamination.

Donning Sequence:

  • Lab Coat: Put on the laboratory coat and ensure it is fully buttoned.

  • Respiratory Protection (if required): Put on and fit-test the respirator.

  • Eye/Face Protection: Put on safety glasses or goggles.

  • Gloves: Put on gloves, ensuring the cuffs overlap with the sleeves of the lab coat.

Doffing Sequence:

  • Gloves: Remove gloves by peeling them off from the cuff, turning them inside out as they are removed. Dispose of them in the designated waste container.

  • Lab Coat: Remove the lab coat by unbuttoning it and rolling it down from the shoulders, ensuring the contaminated outer surface is folded inward.

  • Eye/Face Protection: Remove safety glasses or goggles.

  • Respiratory Protection (if used): Remove the respirator.

  • Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.

Operational Plans: Handling and Storage

Handling:

  • Handle this compound in a well-ventilated area.[2] For procedures that may generate dust, such as weighing, it is recommended to work within a chemical fume hood.

  • Avoid the formation of dust.[2]

  • Take precautionary measures against static discharge.

Storage:

  • Store the compound in a tightly closed container.[2]

  • The storage area should be dry, cool, and well-ventilated.[2]

  • Recommended storage temperature is below -15°C under an inert gas like Argon.[3]

Disposal Plan

Chemical Disposal:

  • Dispose of unused or waste this compound in accordance with local, state, and federal regulations.

  • Do not allow the product to enter drains.

Contaminated PPE Disposal:

  • Dispose of contaminated gloves and other disposable PPE in a designated, sealed container for chemical waste.

  • Non-disposable PPE should be decontaminated according to institutional protocols before reuse.

Spill Management Protocol

In the event of a spill, follow these steps:

  • Evacuate and Secure: Evacuate the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated.

  • Don PPE: Put on the appropriate PPE, including respiratory protection, chemical-resistant gloves, and eye protection.

  • Containment and Cleanup:

    • For solid spills, carefully sweep up the material to avoid creating dust and place it in a suitable, closed container for disposal.[4]

    • For liquid spills, absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.

  • Decontaminate: Clean the spill area thoroughly.

  • Dispose: Dispose of all contaminated materials as chemical waste.

PPE_Selection_Workflow start Start: Assess Handling Task task_type Type of Task start->task_type solid_handling Handling Solid/Powder task_type->solid_handling Solid solution_handling Handling Solution task_type->solution_handling Solution spill_cleanup Spill Cleanup task_type->spill_cleanup Spill ppe_solid Standard PPE: - Lab Coat - Safety Glasses - Nitrile Gloves - Dust Mask (if weighing) solid_handling->ppe_solid ppe_solution Standard PPE: - Lab Coat - Chemical Goggles - Nitrile Gloves solution_handling->ppe_solution ppe_spill Enhanced PPE: - Impervious Gown - Chemical Goggles - Heavy-duty Gloves - Respirator spill_cleanup->ppe_spill procedure Follow Donning/Doffing & Disposal Procedures ppe_solid->procedure ppe_solution->procedure ppe_spill->procedure end End: Task Complete procedure->end

Caption: Workflow for selecting appropriate PPE based on the handling task for this compound.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.